molecular formula C9H8N2OS B189171 3-Phenyl-2-thioxoimidazolidin-4-one CAS No. 2010-15-3

3-Phenyl-2-thioxoimidazolidin-4-one

Cat. No.: B189171
CAS No.: 2010-15-3
M. Wt: 192.24 g/mol
InChI Key: ZZRIQDWDJVLELF-UHFFFAOYSA-N
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Description

Thiohydantoin benzene derivative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c12-8-6-10-9(13)11(8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRIQDWDJVLELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20879730
Record name 4-Imidazolidinone, 3-phenyl-2-thioxo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2010-15-3
Record name Phenylthiohydantoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2010-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylthiohydantoin
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Imidazolidinone, 3-phenyl-2-thioxo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-2-thioxoimidazolidin-4-one
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Foundational & Exploratory

3-Phenyl-2-thioxoimidazolidin-4-one synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Characterization of 3-Phenyl-2-thioxoimidazolidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of interest in medicinal chemistry. This document details experimental protocols, presents key analytical data in a structured format, and includes visualizations of the synthesis and characterization workflows.

Introduction

This compound belongs to the thiohydantoin class of compounds, which are sulfur analogs of hydantoins. Hydantoins and their derivatives are known to possess a wide range of pharmacological properties, including anticonvulsant, antiarrhythmic, and antidiabetic activities.[1] The replacement of a carbonyl group with a thiocarbonyl group can significantly influence the biological activity of these molecules.[1] This guide focuses on the synthesis of the N-3 phenyl substituted 2-thioxoimidazolidin-4-one core structure and its analytical characterization.

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common and effective method involves the reaction of an appropriate amino acid with phenyl isothiocyanate.[1][2] An alternative approach involves the cyclization of thiosemicarbazones with reagents like ethyl chloroacetate.[3]

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives starting from an amino acid and phenyl isothiocyanate.

G cluster_reactants Starting Materials AminoAcid Amino Acid (e.g., C-Phenylglycine derivative) Reaction Reaction AminoAcid->Reaction PhNCS Phenyl Isothiocyanate PhNCS->Reaction Purification Purification (Recrystallization) Reaction->Purification Product 3-Phenyl-2-thioxo- imidazolidin-4-one Derivative Purification->Product

A generalized workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis from C-4-Methylphenylglycine

This protocol describes the synthesis of a representative derivative, (±)3-Phenyl-5-(4-methylphenyl)-2-thioxo-imidazolidine-4-one.[2]

Materials:

  • C-4-Methylphenylglycine (1.65 g, 10 mmol)

  • Phenyl isothiocyanate (PhNCS) (1.35 g, 10 mmol)[2]

  • Ethanol/Water (1:1) for recrystallization

Procedure:

  • The C-4-Methylphenylglycine and phenyl isothiocyanate are reacted according to the general procedure outlined in the source literature.[2] While the specific reaction conditions such as solvent and temperature for the initial reaction are not detailed in the provided snippets, such reactions are typically carried out in a suitable solvent like ethanol or a similar polar solvent, often with heating.

  • After the reaction is complete, the crude product is isolated.

  • The final product is purified by recrystallization from an ethanol/water (1:1) mixture.[2]

  • The purified product is obtained as white crystals.[2]

Results:

  • Yield: 78.60% (2.26 g)[2]

  • Melting Point (Mp): 215–216 °C[2]

Characterization

The structural elucidation and confirmation of the synthesized this compound derivatives are performed using a combination of spectroscopic techniques.

Characterization Workflow

The following diagram illustrates the logical relationship between the different analytical techniques used for the characterization of the target compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis SynthesizedProduct Purified Product IR FTIR Spectroscopy SynthesizedProduct->IR NMR NMR Spectroscopy (¹H & ¹³C) SynthesizedProduct->NMR MS Mass Spectrometry SynthesizedProduct->MS FunctionalGroups Functional Group Identification IR->FunctionalGroups StructuralInfo Structural Elucidation (Connectivity) NMR->StructuralInfo MolecularWeight Molecular Weight & Fragmentation MS->MolecularWeight FinalStructure Confirmed Structure of 3-Phenyl-2-thioxo- imidazolidin-4-one FunctionalGroups->FinalStructure StructuralInfo->FinalStructure MolecularWeight->FinalStructure

Workflow illustrating the characterization process for this compound.
Spectroscopic Data

The following tables summarize the key characterization data for (±)3-Phenyl-5-(4-methylphenyl)-2-thioxo-imidazolidine-4-one, a representative example of this class of compounds.[2]

Table 1: Infrared (IR) Spectroscopy Data

Functional GroupWavenumber (ν_max, cm⁻¹)Description
N-H Stretch3154[2]Heterocyclic N-H bond
C-H Stretch (CH₃)2986[2]Methyl group C-H bond
C=O Stretch1759[2]Carbonyl group in the imidazolidinone ring
C=S Stretch1513[2]Thiocarbonyl group

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NucleusChemical Shift (δ, ppm)Description
¹H-NMR 2.27 (s, 3H)Protons of the methyl (CH₃) group[2]
5.49 (s, 1H)Proton at the C5 position of the ring (H5)[2]
7.24–7.47 (m, 9H)Aromatic protons[2]
10.99 (s, 1H)Proton of the N-H group[2]
¹³C-NMR 21.2Carbon of the aryl-methyl group (CH₃-Ar)[2]
63.1Carbon at the C5 position of the ring[2]
127.4 - 138.9Carbons of the aromatic rings[2]
173.4Carbonyl carbon (C4)[2]
183.1Thiocarbonyl carbon (C2)[2]

Table 3: Mass Spectrometry (MS) Data

Ionm/zRelative IntensityDescription
[M]⁺28248.8%Molecular ion[2]
[M-CO]⁺2547.63%Loss of carbon monoxide[2]
[C₇H₇NCS]⁺149 (not listed in primary source but a common fragment)-Fragmentation of the phenyl isothiocyanate moiety
[C₈H₈N]⁺118 (from Ph-N=C=S)24.13% (as 119)Phenyl isothiocyanate fragment ion[2]
[C₉H₈O]⁺132100%Base peak, likely from the C5-substituted part of the molecule[2]
[C₇H₇]⁺9140.75%Tropylium ion from the methylphenyl group[2]
[C₆H₅]⁺7712.49%Phenyl group fragment[2]

Conclusion

This guide provides essential technical information for the synthesis and characterization of this compound. The detailed protocols and tabulated data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. The methodologies described are robust and the analytical data provides a clear fingerprint for the structural confirmation of this important heterocyclic scaffold.

References

Spectroscopic Profile of 3-Phenyl-2-thioxoimidazolidin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Phenyl-2-thioxoimidazolidin-4-one. The information presented herein is essential for the identification, characterization, and quality control of this heterocyclic molecule, which holds potential in various drug discovery and development programs. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20-7.50m5HPhenyl-H
~4.20s2HCH₂ (Position 5)
~8.50br s1HNH (Position 1)

Note: The chemical shifts for the phenyl group protons are approximate and may appear as a complex multiplet. The NH proton is expected to be a broad singlet and its chemical shift can be concentration-dependent.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~180C=S (Position 2)
~170C=O (Position 4)
~135Phenyl C (quaternary)
~129Phenyl CH (para)
~128Phenyl CH (ortho/meta)
~125Phenyl CH (ortho/meta)
~50CH₂ (Position 5)

Note: The assignments are based on typical chemical shift ranges for similar functional groups.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3200MediumN-H Stretch
~3100-3000MediumAromatic C-H Stretch
~1740StrongC=O Stretch (Amide)
~1590, ~1490MediumC=C Stretch (Aromatic)
~1350StrongC=S Stretch
~750, ~690StrongC-H Bend (Aromatic, mono-substituted)

Table 4: Mass Spectrometry Data

m/zInterpretation
192[M]⁺ (Molecular Ion)
135[M - C₃H₃NO]⁺

Data obtained from PubChem CID 700731.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

Instrumentation and Acquisition:

  • Spectrometer: A Bruker Avance III HD 400 MHz spectrometer (or equivalent).

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 20 ppm

    • Temperature: 298 K

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Temperature: 298 K

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Acquisition:

  • Spectrometer: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a DTGS detector.

  • Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

    • A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation and Acquisition:

  • Spectrometer: A mass spectrometer with an electron ionization (EI) source.

  • Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Mass Range: m/z 50-500

    • The sample is introduced via a direct insertion probe or through a gas chromatograph.

Visualizations

Chemical Structure and Spectroscopic Correlation

The following diagram illustrates the chemical structure of this compound, highlighting the key atomic environments relevant to the spectroscopic data.

structure_correlation cluster_mol This compound cluster_data Spectroscopic Correlations mol_img H_NMR ¹H NMR mol_img->H_NMR Protons C_NMR ¹³C NMR mol_img->C_NMR Carbons IR IR mol_img->IR Bonds MS Mass Spec mol_img->MS Molecular Weight H_signals Phenyl-H CH₂ NH H_NMR->H_signals C_signals C=S C=O Phenyl-C CH₂ C_NMR->C_signals IR_bands N-H Stretch C=O Stretch C=S Stretch IR->IR_bands MS_peaks [M]⁺ at m/z 192 MS->MS_peaks

Spectroscopic correlations for this compound.
General Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic characterization of a novel compound like this compound is depicted below.

workflow start Sample Preparation (Synthesis & Purification) ms_analysis Mass Spectrometry (Determine Molecular Weight) start->ms_analysis ir_analysis IR Spectroscopy (Identify Functional Groups) start->ir_analysis nmr_analysis NMR Spectroscopy (¹H, ¹³C, etc.) start->nmr_analysis data_integration Data Integration & Structure Elucidation ms_analysis->data_integration ir_analysis->data_integration nmr_analysis->data_integration final_structure Confirm Structure of 3-Phenyl-2-thioxo- imidazolidin-4-one data_integration->final_structure

References

Physical and chemical properties of 3-Phenyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenyl-2-thioxoimidazolidin-4-one, a heterocyclic compound belonging to the thiohydantoin class, has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and an exploration of its biological activities, with a focus on its potential as an anticancer agent through the modulation of the PI3K/AKT signaling pathway. All quantitative data is presented in structured tables for clarity, and key experimental workflows and biological pathways are visualized using Graphviz diagrams.

Core Physical and Chemical Properties

While specific experimental values for the parent compound are varied across literature, the following tables summarize the key physical and chemical properties of this compound and its closely related derivatives.

Table 1: Physical Properties of this compound and Derivatives

PropertyValueSource
Molecular Formula C₉H₈N₂OS[1]
Molecular Weight 192.24 g/mol [1]
Melting Point Not consistently reported for the parent compound. Derivatives exhibit a range: 215-216 °C (5-(4-methylphenyl) derivative)[2]
Solubility Generally soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3] Poorly soluble in water.[3]
pKa Data not available in the searched literature.

Table 2: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name 3-phenyl-2-sulfanylideneimidazolidin-4-one[1]
CAS Number 2010-15-3[1]
SMILES C1C(=O)N(C(=S)N1)C2=CC=CC=C2[1]
InChI InChI=1S/C9H8N2OS/c12-8-6-10-9(13)11(8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)[1]

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound and its Derivatives

Spectrum TypeKey Peaks/Shifts (for derivatives, substitution pattern is noted)Source
¹H NMR (DMSO-d₆) Aromatic protons (m, ~7.2-7.5 ppm), CH₂ of imidazolidinone ring (s, ~3.9-4.4 ppm), NH proton (br s, ~10.5-11.0 ppm). Specific shifts vary with substitution.[2][4]
¹³C NMR (DMSO-d₆) C=S (~180-183 ppm), C=O (~170-174 ppm), Aromatic carbons (~127-138 ppm), CH₂ (~63 ppm).[2]
Infrared (IR, KBr) N-H stretching (~3150-3250 cm⁻¹), C=O stretching (~1715-1760 cm⁻¹), C=S stretching (~1510-1520 cm⁻¹).[2]
Mass Spectrometry (MS) Molecular ion peak [M]⁺ corresponding to the specific derivative's mass.[2]

Experimental Protocols

The synthesis of this compound can be achieved through several methods. Below is a detailed protocol for a common synthetic route.

Synthesis of this compound

This protocol describes the cyclization of a thiosemicarbazone with an α-halo ester.

Experimental Workflow

G cluster_reactants Reactants cluster_intermediate Intermediate Synthesis cluster_cyclization Cyclization cluster_product Final Product A Thiosemicarbazide C Benzaldehyde thiosemicarbazone A->C B Benzaldehyde B->C G This compound C->G D Ethyl chloroacetate D->G E Sodium acetate E->G F Ethanol (solvent) F->G

Caption: Synthetic workflow for this compound.

Methodology:

  • Synthesis of Benzaldehyde Thiosemicarbazone (Intermediate):

    • In a round-bottom flask, dissolve thiosemicarbazide (0.01 mol) and benzaldehyde (0.01 mol) in ethanol (30 mL).

    • Add a few drops of a suitable acid catalyst (e.g., acetic acid).

    • Reflux the mixture for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • Synthesis of this compound:

    • To a mixture of the synthesized benzaldehyde thiosemicarbazone (0.01 mol) and fused sodium acetate (0.03 mol) in absolute ethanol (20 mL), add ethyl chloroacetate (0.03 mol).[5]

    • Reflux the reaction mixture for 8 hours.[5]

    • After cooling, pour the reaction mixture into cold water.

    • The resulting precipitate is filtered, washed thoroughly with water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[5]

Biological Activity and Signaling Pathways

Derivatives of 2-thioxoimidazolidin-4-one have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][6] A significant body of research points towards the inhibition of the PI3K/AKT signaling pathway as a key mechanism for the anticancer effects of these compounds.[7]

Anticancer Activity via PI3K/AKT Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and apoptosis.[8] Its dysregulation is a common feature in many cancers.[9] Studies on 2-thioxoimidazolidin-4-one derivatives have shown that they can inhibit this pathway, leading to the induction of apoptosis in cancer cells.[7]

PI3K/AKT Signaling Pathway and Point of Inhibition

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 AKT->Bcl2 Inhibits Caspases Caspases AKT->Caspases Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Apoptosis Apoptosis Inhibitor 3-Phenyl-2-thioxo- imidazolidin-4-one (and derivatives) Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits Bcl2->Apoptosis Inhibits Caspases->Apoptosis Induces

References

Biological activity of 3-Phenyl-2-thioxoimidazolidin-4-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 3-Phenyl-2-thioxoimidazolidin-4-one Derivatives

Introduction

The 2-thioxoimidazolidin-4-one scaffold, particularly its 3-phenyl substituted derivatives, represents a "privileged structure" in medicinal chemistry.[1] These heterocyclic compounds exhibit a broad spectrum of pharmacological properties, making them a focal point for the design and development of novel therapeutic agents.[1][2] The versatility of this core structure allows for substitutions at various positions, leading to a wide array of derivatives with diverse biological activities. These activities include anticancer, antimicrobial, antifungal, antiviral, anticonvulsant, and anti-inflammatory effects.[2][3][4] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their anticancer and antimicrobial properties.

General Synthesis Protocols

The synthesis of this compound derivatives typically involves multi-step reactions. A common approach begins with the reaction of an appropriate amino acid with phenyl isothiocyanate, followed by cyclization. Another method involves the reaction of a thiosemicarbazide derivative with an α-haloester like ethyl chloroacetate.

Protocol 1: Synthesis from C-Phenylglycine Derivatives

This method involves the reaction of C-phenylglycine derivatives with phenyl isothiocyanate (PhNCS).

Experimental Protocol:

  • A mixture of the selected C-aryl-glycine (10 mmol) and phenyl isothiocyanate (10 mmol) is prepared.

  • The reaction is carried out according to the general procedures outlined in the literature, often involving a suitable solvent and catalyst.[5]

  • The reaction mixture is typically stirred at room temperature or heated under reflux for a specified period.

  • Upon completion, the product is isolated, often by precipitation after adding water.

  • The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired 3-Phenyl-5-aryl-2-thioxoimidazolidin-4-one derivative.[5]

Protocol 2: Synthesis from Thiosemicarbazide Derivatives

This protocol involves the cyclization of a thiosemicarbazide derivative with an alkyl α-haloacetate.

Experimental Protocol:

  • A substituted thiosemicarbazide, for instance, (E)-2-[1-(4-bromophenyl)ethylidene]hydrazinecarbothioamide, is prepared.

  • This precursor is reacted with an alkyl α-haloacetate, such as ethyl chloroacetate, in the presence of a base like anhydrous potassium carbonate or fused sodium acetate.[2][6]

  • The reaction mixture is typically refluxed in a suitable solvent (e.g., ethanol) for several hours.

  • After cooling, the resulting solid is filtered, washed, and dried.

  • Purification is achieved through recrystallization to yield the target 2-thioxoimidazolidin-4-one derivative.[2]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product A Thiosemicarbazide Derivative C Base (e.g., NaOAc) Solvent (e.g., Ethanol) Reflux A->C B Ethyl Chloroacetate B->C D 3-Substituted-2-thioxo- imidazolidin-4-one C->D

Caption: General workflow for synthesis from thiosemicarbazides.

Biological Activity: Anticancer Properties

Derivatives of 2-thioxoimidazolidin-4-one have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of these derivatives are typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCancer Cell LineIC₅₀ (µM or µg/mL)Reference DrugReference IC₅₀Citation
Compound 4 HepG2 (Liver)0.017 µMStaurosporine5.07 µM[7]
Compound 2 HepG2 (Liver)0.18 µM5-Fluorouracil5.18 µM[7]
Compound 14 HepG2 (Liver)2.33 µg/mLDoxorubicin4.5 µg/mL[2][8]
Compound 7 HepG2 (Liver)74.21 µg/mLDoxorubicin19.32 µg/mL[3]
Compound 5 MCF-7 (Breast)3.98 µg/mLDoxorubicin4.5 µg/mL[2][8]
An Imidazoline Derivative HCT-116 (Colon)0.76 µg/mL--[3]
*Note: The specific structures for Compounds 2 and 4 are detailed in the cited literature.[7]
Mechanism of Action: Apoptosis Induction via PI3K/AKT Pathway

Several studies indicate that the anticancer activity of these compounds stems from their ability to induce apoptosis (programmed cell death) in cancer cells.[3][7] A key mechanism involves the inhibition of the PI3K/AKT signaling pathway, which is a critical pathway for cell survival and proliferation.

Inhibition of the PI3K/AKT pathway by these derivatives leads to a cascade of downstream events:

  • Downregulation of Anti-Apoptotic Proteins: The expression of anti-apoptotic genes like Bcl-2 is impeded.[7]

  • Upregulation of Pro-Apoptotic Proteins: The expression of pro-apoptotic genes is enhanced. This includes tumor suppressor p53 and its target PUMA.[7]

  • Activation of Caspases: The process activates key executioner enzymes called caspases. Studies have shown significant upregulation of Caspase-3, Caspase-8 (extrinsic pathway), and Caspase-9 (intrinsic pathway), which ultimately leads to the dismantling of the cell.[7]

  • Cell Cycle Arrest: These compounds can also cause cell cycle arrest, for instance, at the G2/M phase, preventing the cancer cells from dividing.[7]

G Compound 2-Thioxoimidazolidin-4-one Derivative PI3K PI3K Compound->PI3K p53 p53 Compound->p53 AKT AKT PI3K->AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Casp9 Caspase-9 Bcl2->Casp9 PUMA PUMA p53->PUMA PUMA->Casp9 Casp3 Caspase-3 Casp9->Casp3 Casp8 Caspase-8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: PI3K/AKT signaling pathway inhibited by active derivatives.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HepG-2, HCT-116) are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells per well and incubated overnight to allow for cell adhesion.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the 2-thioxoimidazolidin-4-one derivatives (e.g., from 1 to 500 µg/mL). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.[2][3]

  • Incubation: The plates are incubated for a period of 24 to 72 hours under standard conditions (37°C, 5% CO₂).[10]

  • MTT Addition: After incubation, the culture medium is removed, and MTT solution is added to each well. The plates are incubated for another few hours, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan precipitate.[11][12]

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined by plotting cell viability against the compound concentration.

G A 1. Seed cancer cells in 96-well plates B 2. Treat cells with various concentrations of compounds A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent to each well C->D E 5. Incubate until formazan crystals form D->E F 6. Solubilize crystals with DMSO E->F G 7. Measure absorbance with a plate reader F->G H 8. Calculate % viability and determine IC50 G->H

References

The Therapeutic Potential of 3-Phenyl-2-thioxoimidazolidin-4-one: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Versatile Scaffold in Medicinal Chemistry

The 3-phenyl-2-thioxoimidazolidin-4-one, also known as 3-phenyl-2-thiohydantoin, is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its versatile structure serves as a valuable scaffold for the development of novel therapeutic agents across a wide range of diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of this compound and its derivatives, with a focus on providing researchers, scientists, and drug development professionals with the critical information needed to advance their research.

Synthesis of the this compound Core

The synthesis of the this compound core and its derivatives can be achieved through several established methods. A common and efficient approach involves the reaction of α-amino acids with phenyl isothiocyanate.[1] This reaction is typically carried out in a basic solution, such as a mixture of pyridine and water, at a controlled pH.[1] Another prevalent method is the condensation of thiourea with various carbonyl compounds, such as benzil, which can be facilitated by microwave irradiation to improve reaction times and yields.[2]

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product Amino_Acid α-Amino Acid Reaction_1 Reaction with Phenyl Isothiocyanate Amino_Acid->Reaction_1 Phenyl_Isothiocyanate Phenyl Isothiocyanate Phenyl_Isothiocyanate->Reaction_1 Thiourea Thiourea Reaction_2 Condensation with Benzil (Microwave) Thiourea->Reaction_2 Benzil Benzil Benzil->Reaction_2 Product_Core This compound (3-Phenyl-2-thiohydantoin) Reaction_1->Product_Core Reaction_2->Product_Core

Modifications to this core structure, particularly at the N-1 and C-5 positions, have been extensively explored to generate libraries of derivatives with diverse pharmacological profiles.[3] These modifications are crucial for tuning the compound's properties, such as potency, selectivity, and pharmacokinetic profile.

Therapeutic Applications and Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of thiohydantoin derivatives.[3][4] These compounds have shown efficacy against a variety of cancer cell lines, including prostate, breast, and lung cancer.

Mechanism of Action in Cancer: The anticancer activity of these derivatives is often attributed to their ability to interact with key signaling pathways involved in cancer progression. One of the most well-documented mechanisms is the antagonism of the Androgen Receptor (AR) .[5][6] In prostate cancer, the AR plays a crucial role in tumor growth and survival. Certain thiohydantoin derivatives, such as the FDA-approved drug Enzalutamide, act as potent AR antagonists, blocking the binding of androgens and inhibiting downstream signaling.[3] Some novel derivatives have been shown to be even more potent than existing drugs and may also induce the degradation of the AR protein.[5]

Another important target is the Epidermal Growth Factor Receptor (EGFR) . Overexpression or mutation of EGFR is common in many cancers and leads to uncontrolled cell proliferation. Thiohydantoin derivatives have been developed that exhibit inhibitory activity against EGFR kinase, thereby blocking this pro-growth signaling pathway.[3]

G

Quantitative Anticancer Data:

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 26h LNCaP (Prostate)Not specified, but noted for potent degradation of AR[5]
Compound 4c Not specifiedEGFR IC50: 90 nM[3]
Compound 4e Not specifiedEGFR IC50: 107 nM[3]
Compound 4d Not specifiedEGFR IC50: 128 nM[3]
Compound 5d MCF-7 (Breast)2.07 ± 0.13[7]
Various derivatives Capan-1 (Pancreatic)1.4 - 11.5[8]
Antimicrobial Activity

Derivatives of this compound have also shown promising activity against a range of microbial pathogens, including bacteria and fungi.[9][10]

Antibacterial Activity: Studies have demonstrated the efficacy of these compounds against both Gram-positive and Gram-negative bacteria.[9] Notably, some 5-arylidine-2-thiohydantoins have exhibited significant inhibition of Mycobacterium tuberculosis, the causative agent of tuberculosis, with IC50 values in the low micromolar range.[11]

Antifungal Activity: The antifungal potential of this class of compounds has also been explored, with some derivatives showing activity against various fungal strains.[9]

Quantitative Antimicrobial Data:

The table below presents the minimum inhibitory concentration (MIC) values for selected derivatives against various microorganisms.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 27 Mycobacterium tuberculosis0.78[11]
Compound 28 Mycobacterium tuberculosis1.56[11]
Various derivatives S. aureus, B. subtilis, E. faecalisNot specified, but activity noted[9]
Various derivatives E. coli, K. pneumoniae, P. aeruginosaNot specified, but activity noted[9]
Other Therapeutic Applications

Beyond cancer and infectious diseases, the this compound scaffold has been investigated for a variety of other therapeutic applications, including:

  • Anticonvulsant Activity: Certain derivatives have shown potential in preclinical models of epilepsy.[2]

  • Anti-inflammatory Activity: Some compounds have demonstrated anti-inflammatory properties.

  • CB1 Cannabinoid Receptor Modulation: Derivatives have been identified as inverse agonists/antagonists of the CB1 receptor, suggesting potential applications in metabolic disorders and addiction.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.

General Synthesis of 3-Substituted-5,5-diphenyl-2-thioxoimidazolidin-4-one

G Start Start Mix_Reactants Mix appropriate thiourea (0.01 mol), benzil (0.01 mol), 40 mL ethanol, and 30 mL 30% KOH Start->Mix_Reactants Microwave Reflux in microwave for 25 min at 345 W Mix_Reactants->Microwave Cool_Add_Water Cool and add 80 mL of water Microwave->Cool_Add_Water Filter Filter the mixture Cool_Add_Water->Filter Acidify Add concentrated HCl to the filtrate dropwise with stirring to precipitate the crude product Filter->Acidify Recrystallize Recrystallize from ethanol Acidify->Recrystallize End End Recrystallize->End

Procedure: [2]

  • To a mixture of the appropriate thiourea (0.01 mol) and benzil (0.01 mol), add 40 mL of ethanol and 30 mL of 30% potassium hydroxide (KOH) at room temperature.

  • Stir the mixture and transfer it to a 250 mL round-bottom flask.

  • Reflux the mixture in a microwave for 25 minutes at 345 W.

  • After reflux, cool the mixture and add 80 mL of water.

  • Filter the mixture. To the filtrate, add concentrated hydrochloric acid (HCl) dropwise with stirring to make it acidic, which will precipitate the crude product.

  • Recrystallize the crude product from ethanol to obtain the purified 3-substituted-5,5-diphenyl-2-thioxoimidazolidin-4-one.

In Vitro Anticancer Activity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Microdilution Method)

Principle: The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Procedure: [12]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The this compound scaffold represents a highly privileged structure in medicinal chemistry, giving rise to a diverse array of compounds with significant therapeutic potential. The demonstrated anticancer and antimicrobial activities, coupled with the potential for development in other therapeutic areas, underscore the importance of continued research on this versatile core. The synthetic accessibility and the potential for extensive structural modifications provide a robust platform for the design and discovery of novel, potent, and selective therapeutic agents. This technical guide provides a solid foundation for researchers to explore and exploit the full potential of this compound derivatives in the quest for new and improved medicines.

References

The Ascendant Role of 3-Phenyl-2-thioxoimidazolidin-4-one Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-phenyl-2-thioxoimidazolidin-4-one scaffold, a prominent member of the thiohydantoin class of heterocyclic compounds, has garnered significant attention in the field of medicinal chemistry. Its versatile structure allows for substitutions at multiple positions, leading to a diverse array of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on their anticancer and antimicrobial properties.

Synthetic Strategies

The synthesis of this compound and its derivatives can be achieved through several established routes. A common and efficient method involves the condensation of an α-amino acid with phenyl isothiocyanate. Modifications at the C-5 position are frequently accomplished through Knoevenagel condensation of the core thiohydantoin ring with various aromatic aldehydes. Further derivatization at the N-1 and N-3 positions allows for the introduction of a wide range of functional groups, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties.

A general synthetic approach to 5-arylidene-3-phenyl-2-thioxoimidazolidin-4-ones involves the reaction of this compound with a substituted aldehyde in the presence of a base catalyst, such as piperidine or β-alanine, in a suitable solvent like acetic acid or ethanol under reflux.[1]

Anticancer Activity

Derivatives of this compound have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest. A significant number of these derivatives have been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected this compound derivatives against various cancer cell lines.

Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
1 5-(4-bromobenzylidene)-3-phenyl-2-thioxoimidazolidin-4-oneHePG-2 (Liver)2.33 µg/mL[2]
2 5-(4-chlorobenzylidene)-3-phenyl-2-thioxoimidazolidin-4-oneHCT-116 (Colon)0.76 µg/mL[3]
3 Derivative with pyrazole moietyMCF-7 (Breast)3.98 µg/mL[2]
4 Derivative with benzoxazole moietyHePG-2 (Liver)2.33 µg/mL[2]

Antimicrobial Activity

In addition to their anticancer potential, this compound derivatives have exhibited promising activity against a range of pathogenic bacteria and fungi. The structural modifications on the core scaffold play a crucial role in determining the spectrum and potency of their antimicrobial effects.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of representative this compound derivatives against various microbial strains.

Compound IDStructureMicrobial StrainMIC (µg/mL)Reference
5 N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamideStaphylococcus aureus25[4]
6 N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamidePseudomonas aeruginosa25[4]
7 5-arylidene derivativeBacillus subtilis50[5]
8 5-arylidene derivativeStaphylococcus aureus50[5]

Experimental Protocols

General Procedure for Synthesis of 5-Arylidene-3-phenyl-2-thioxoimidazolidin-4-ones

A mixture of this compound (1 mmol), an appropriate aromatic aldehyde (1 mmol), and a catalytic amount of β-alanine (0.2 mmol) in glacial acetic acid (10 mL) is refluxed for 4-6 hours.[1] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried. The crude product is then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 5-arylidene derivative.

In Vitro Cytotoxicity Assessment by MTT Assay
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with 100 µL of the medium containing the test compounds, and the plates are incubated for 48 or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing by Broth Microdilution Method
  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared by suspending colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

  • Preparation of Microdilution Plates: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

As mentioned, a key mechanism of anticancer action for many this compound derivatives is the inhibition of the PI3K/Akt signaling pathway. This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, promoting cell survival, proliferation, and growth, while inhibiting apoptosis. By inhibiting key components of this pathway, such as PI3K or Akt, these derivatives can effectively block these pro-cancerous signals.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Derivative 3-Phenyl-2-thioxo- imidazolidin-4-one Derivative Derivative->PI3K Inhibits Derivative->Akt Inhibits

Figure 1: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Experimental_Workflow_Anticancer cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Western_Blot Western Blot for PI3K/Akt Pathway Proteins IC50->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) IC50->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis IC50->Cell_Cycle

Figure 2: General experimental workflow for the evaluation of anticancer activity.

Conclusion

The this compound core represents a privileged scaffold in medicinal chemistry, giving rise to derivatives with significant potential as anticancer and antimicrobial agents. The ease of synthesis and the ability to introduce diverse substituents make this class of compounds an attractive starting point for the development of novel therapeutics. Future research should focus on elucidating the structure-activity relationships in greater detail, optimizing the pharmacokinetic properties of lead compounds, and further exploring their mechanisms of action to unlock their full therapeutic potential.

References

Unraveling the Anticancer Potential: A Technical Guide to the Mechanism of Action of 3-Phenyl-2-thioxoimidazolidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the 3-Phenyl-2-thioxoimidazolidin-4-one scaffold, a class of compounds also known as thiohydantoins, have emerged as a promising avenue in anticancer drug discovery.[1][2][3][4] Extensive research has demonstrated their potent cytotoxic effects across a range of cancer cell lines, including those of the liver, colon, breast, and prostate.[5][6][7] This technical guide synthesizes the current understanding of the multifaceted mechanism of action of these compounds, focusing on their ability to induce programmed cell death (apoptosis), halt the cell division cycle, and modulate key oncogenic signaling pathways. This document provides a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions to aid researchers in the continued exploration and development of this important class of anticancer agents.

Core Anticancer Mechanisms

The anticancer activity of this compound and its analogs is not attributed to a single mode of action but rather a coordinated assault on cancer cell proliferation and survival. The primary mechanisms identified are the induction of apoptosis, arrest of the cell cycle, and the inhibition of crucial signaling cascades.

Induction of Apoptosis

A hallmark of many effective anticancer agents is the ability to trigger apoptosis in tumor cells. Thiohydantoin derivatives have been shown to be potent inducers of this process.[8][9] The apoptotic cascade is initiated through both intrinsic and extrinsic pathways, culminating in the activation of effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis.[10] Evidence for apoptosis induction by these compounds is well-documented through various experimental observations, including an increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, and positive staining with Annexin V, which detects the externalization of phosphatidylserine—an early marker of apoptosis.[5][8][10][11]

Cell Cycle Arrest

Cancer is fundamentally a disease of uncontrolled cell division.[12] Compounds based on the 2-thioxoimidazolidin-4-one framework have demonstrated the ability to interfere with the cell cycle, thereby preventing cancer cells from replicating.[6] The specific phase of the cell cycle that is targeted can vary depending on the chemical structure of the derivative and the type of cancer cell being treated. Documented points of cell cycle arrest include the G0/G1, S, and G2/M phases.[5][11] This disruption of the cell cycle can lead to an accumulation of cells in a particular phase, preventing them from proceeding to mitosis and ultimately leading to cell death.[12]

Modulation of Key Signaling Pathways

The survival and proliferation of cancer cells are often dependent on the aberrant activation of specific signaling pathways.[13][14][15][16][17] Research has identified two critical pathways that are modulated by this compound derivatives: the PI3K/AKT pathway and the Nrf2-mediated antioxidant response.

  • PI3K/AKT Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a central regulator of cell growth, survival, and metabolism, and its overactivation is a common feature in many cancers.[8][13] Studies have shown that thiohydantoin derivatives can inhibit this pathway at both the genetic and protein levels, leading to a downstream reduction in cell survival signals.[8][11]

  • Nrf2 Inhibition: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that controls the expression of a wide array of antioxidant and cytoprotective genes.[5] While Nrf2 activation is generally protective for normal cells, in many cancers, this pathway is hijacked to promote tumor cell survival and resistance to therapy.[9] Certain 2-thioxoimidazolidin-4-one derivatives have been found to inhibit Nrf2 activity, thereby rendering cancer cells more susceptible to oxidative stress and apoptosis.[5][9]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of various 3-substituted-2-thioxoimidazolidin-4-one derivatives against several human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound IDSubstitution at N3Cancer Cell LineIC50 (µM)Reference
Derivative APhenylHepG-2 (Liver)2.33 µg/mL[1]
Derivative BPhenylHCT-116 (Colon)0.76 µg/mL[1]
Derivative CPhenylMCF-7 (Breast)3.98 µg/mL[7]
Derivative DPhenylLNCaP (Prostate)10.27 ± 0.14[6]

Note: The specific chemical structures of "Derivative A, B, C, and D" can be found in the cited references. The data presented is for derivatives of this compound and highlights the general potency of this class of compounds.

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in the investigation of the anticancer mechanism of this compound derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[6][12]

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight to permeabilize the cell membrane.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a cell lysate and to assess their expression and phosphorylation status.[8]

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., total-AKT, phospho-AKT, total-Nrf2) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates AKT AKT (Protein Kinase B) PI3K->AKT Activates p_AKT p-AKT (Active) AKT->p_AKT Proliferation_Survival Cell Proliferation & Survival p_AKT->Proliferation_Survival Promotes Apoptosis_Arrest Apoptosis & Cell Cycle Arrest p_AKT->Apoptosis_Arrest Inhibits Thiohydantoin 3-Phenyl-2-thioxo- imidazolidin-4-one Derivative Thiohydantoin->p_AKT Inhibits Nrf2 Nrf2 Thiohydantoin->Nrf2 Inhibits Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_Keap1->Nrf2 Release upon Oxidative Stress Antioxidant_Genes Antioxidant Response Element (ARE) Genes Nrf2->Antioxidant_Genes Activates

Caption: Signaling pathways modulated by this compound derivatives.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_flow Flow Cytometry Applications Cancer_Cells Cancer Cell Lines (e.g., HepG2, HCT-116) Treatment Treatment with Thiohydantoin Derivative Cancer_Cells->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Flow_Cytometry Flow Cytometry Analysis Treatment->Flow_Cytometry Western_Blot Protein Analysis (Western Blot) Treatment->Western_Blot IC50_Determination IC50 Value MTT->IC50_Determination Determines Apoptosis Apoptosis Assay (Annexin V/PI) Flow_Cytometry->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Flow_Cytometry->Cell_Cycle Pathway_Modulation Signaling Pathway Modulation Western_Blot->Pathway_Modulation Measures Apoptosis_Induction Apoptosis Induction Apoptosis->Apoptosis_Induction Measures Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle->Cell_Cycle_Arrest Measures

Caption: Workflow for investigating the anticancer mechanism of action.

Conclusion and Future Directions

The body of evidence strongly supports the potential of this compound derivatives as a valuable scaffold for the development of novel anticancer therapeutics. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit key oncogenic signaling pathways like PI3K/AKT and Nrf2 underscores their multifaceted mechanism of action.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds, detailed SAR studies are necessary to identify the key chemical features that govern their anticancer activity.

  • In Vivo Efficacy and Pharmacokinetics: While in vitro studies are promising, the efficacy of these compounds needs to be validated in relevant animal models of cancer. Pharmacokinetic and toxicity studies will also be crucial for their clinical translation.

  • Combination Therapies: Investigating the synergistic effects of these derivatives with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies and potentially overcome drug resistance.

  • Target Deconvolution: While PI3K/AKT and Nrf2 have been identified as key targets, further studies are needed to fully elucidate the complete target profile of these compounds.

By addressing these areas, the full therapeutic potential of this compound derivatives can be realized, paving the way for new and effective treatments for cancer patients.

References

Discovery and synthesis of novel 3-Phenyl-2-thioxoimidazolidin-4-one compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of Novel 3-Phenyl-2-thioxoimidazolidin-4-one Compounds

For Researchers, Scientists, and Drug Development Professionals

The this compound scaffold, a derivative of thiohydantoin, is a privileged heterocyclic structure in medicinal chemistry. Compounds bearing this core have demonstrated a wide array of biological activities, including anticancer, anticonvulsant, antimicrobial, and antiviral properties.[1][2][3] The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and pharmacological activities. This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel compounds based on this core structure.

Synthetic Methodologies and Experimental Protocols

The synthesis of this compound derivatives typically involves multi-step reaction sequences. The most common approaches include the cyclization of α-amino acids with phenyl isothiocyanate and the condensation of thiosemicarbazones with α-halo esters. Further modifications, such as N-alkylation and Knoevenagel condensation, allow for the creation of diverse chemical libraries for drug discovery.

General Synthetic Pathway for 3,5-Disubstituted-2-thioxoimidazolidin-4-ones

A prevalent method for synthesizing 5-substituted-3-phenyl-2-thioxoimidazolidin-4-ones involves the reaction of C-aryl-substituted glycine amino acids with phenyl isothiocyanate (PhNCS).[4]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 C-Phenylglycine Derivative (α-Amino Acid) reaction Condensation/ Cyclization start1->reaction start2 Phenyl Isothiocyanate (PhNCS) start2->reaction product 3-Phenyl-5-aryl-2-thioxo- imidazolidin-4-one reaction->product Yields: 73-85%

Caption: General synthesis of 3,5-disubstituted-2-thioxoimidazolidin-4-ones.

Experimental Protocol: Synthesis of (±)-3-Phenyl-5-(4-methoxyphenyl)-2-thioxo-imidazolidine-4-one (IM-6) [4]

  • Reaction Setup: C-4-Methoxyphenylglycine (2.54 g, 14 mmol) and phenyl isothiocyanate (PhNCS) (1.89 g, 14 mmol) are combined.

  • Reaction Execution: The mixture is reacted according to the general procedure for this class of compounds (Note: the specific solvent and temperature conditions from the general procedure in the source are implied).

  • Work-up and Purification: The reaction mixture is cooled, and the resulting precipitate is collected.

  • Recrystallization: The crude product is recrystallized from an ethanol/water (1:1) mixture to yield pure white crystals.

  • Characterization: The final product is characterized by melting point determination, IR, ¹H-NMR, and ¹³C-NMR spectroscopy.

Synthesis via Thiosemicarbazone Cyclization

Another common route involves the initial formation of a thiosemicarbazone by reacting an aromatic aldehyde or ketone with thiosemicarbazide. This intermediate is then cyclized with an α-halo ester, such as ethyl chloroacetate, in the presence of a weak base like sodium acetate.[5][6]

G A Aromatic Aldehyde/ Ketone C Thiosemicarbazone Intermediate A->C B Thiosemicarbazide B->C E 3-Substituted-2-thioxo- imidazolidin-4-one C->E Cyclization D Ethyl Chloroacetate + Sodium Acetate D->E

Caption: Synthesis workflow via thiosemicarbazone cyclization.

Experimental Protocol: Synthesis of 3-[4̄-(4˭-methoxybenzoyloxy) benzylideneamino]-2-thioxo-imidazolidine-4-one [5]

  • Thiosemicarbazone Formation: An appropriate aromatic aldehyde (0.01 mol) is reacted with thiosemicarbazide to form the corresponding thiosemicarbazone.

  • Cyclization Reaction: A mixture of the thiosemicarbazone (0.01 mol), ethyl chloroacetate (0.03 mol), and fused sodium acetate (0.03 mol) is dissolved in absolute ethanol (10 mL).

  • Heating: The reaction mixture is heated under reflux for 8 hours.

  • Isolation: After cooling, the reaction mixture is poured into cold water.

  • Purification: The separated solid product is filtered, washed with water, and then recrystallized to yield pale yellow crystals.

Data Presentation

Quantitative data from the synthesis and characterization of various novel this compound derivatives are summarized below.

Table 1: Synthesis and Characterization Data of Selected Derivatives
Compound IDR Group (at C5)Yield (%)M.p. (°C)Key Spectroscopic DataReference
IM-2 4-Methylphenyl78.60215–216IR (cm⁻¹): 3154 (NH), 1759 (C=O), 1513 (C=S). ¹H-NMR (δ ppm): 2.27 (s, 3H, CH₃), 5.49 (s, 1H, H5), 10.99 (s, 1H, NH).[4]
IM-4 4-Ethylphenyl73.30246–248IR (cm⁻¹): 3162 (NH), 1761 (C=O), 1518 (C=S). ¹H-NMR (δ ppm): 1.18 (t, 3H, CH₃), 2.64 (q, 2H, CH₂), 5.58 (s, 1H, H5), 11.04 (s, 1H, NH).[4]
IM-6 4-Methoxyphenyl85.20226–228IR (cm⁻¹): 3154 (NH), 1717 (C=O), 1515 (C=S). ¹H-NMR (δ ppm): 3.73 (s, 3H, OCH₃), 5.49 (s, 1H, C5), 10.96 (s, 1H, NH).[4]
IM-8 4-Isopropylphenyl74.70255IR (cm⁻¹): 3157 (NH), 1783 (C=O), 1517 (C=S). ¹H-NMR (δ ppm): 1.21 (d, 6H, (CH₃)₂), 2.90 (septet, 1H, CH), 5.55 (s, 1H, H5), 10.98 (s, 1H, NH).[4]
(3)a (E)-4-((4-methoxybenzoyloxy)benzylidene)amino77238-240IR (cm⁻¹): 3429 (NH), 1726 (C=O), 1635 (C=N), 1228 (C=S).[5]
Table 2: In Vitro Anticancer Activity of Selected Derivatives

The 2-thioxoimidazolidin-4-one scaffold has been extensively explored for its anticancer potential.[1] Several novel derivatives have shown significant cytotoxic activity against various human cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µg/mL)Reference
5 MCF-7 (Breast)3.98[1]
14 HepG-2 (Liver)2.33[1]
7 HepG-2 (Liver)18.43[6]
9 HCT-116 (Colon)74.21[6]

Signaling Pathways and Biological Evaluation

While the exact mechanism of action can vary depending on the specific substitutions, some derivatives have been investigated as inhibitors of specific cellular pathways. For instance, certain 5-arylidene-2-thioxoimidazolidin-4-ones have been identified as inhibitors of perforin, a key protein in the granule exocytosis pathway used by cytotoxic T lymphocytes and natural killer (NK) cells to eliminate target cells.[7] Molecular docking studies have also been employed to predict binding interactions with therapeutic targets like the estrogen receptor.[2]

cluster_workflow Biological Evaluation Workflow start Synthesized Compounds assay In Vitro Cytotoxicity Assay (e.g., MTT Assay) start->assay ic50 Determine IC₅₀ Values assay->ic50 cell_lines Cancer Cell Lines (HepG-2, MCF-7, etc.) cell_lines->assay sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead Identify Lead Compounds sar->lead moa Mechanism of Action Studies (e.g., Docking, Apoptosis Assay) lead->moa

References

Exploring the Antimicrobial Potential of 3-Phenyl-2-thioxoimidazolidin-4-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, 3-Phenyl-2-thioxoimidazolidin-4-one and its derivatives have emerged as a class of heterocyclic compounds with significant biological activities. This technical guide provides an in-depth overview of the antimicrobial potential of these derivatives, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing putative mechanisms and workflows.

Antimicrobial Activity: Quantitative Data Summary

The antimicrobial efficacy of this compound derivatives has been evaluated against a range of pathogenic bacteria and fungi. The biological activity is significantly influenced by the nature and position of substituents on the phenyl ring. The following tables summarize the Minimum Inhibitory Concentration (MIC) values and zones of inhibition reported in various studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

Compound IDSubstituent on Phenyl RingTest OrganismMIC (µg/mL)Reference
1a 4-HStaphylococcus aureus>100[1]
1b 4-ClStaphylococcus aureus50[1]
1c 4-NO₂Staphylococcus aureus25[1]
1d 4-OCH₃Staphylococcus aureus>100[1]
2a 2,4-dichloroKlebsiella pneumoniae12.5[2]
2b 2-methoxyCandida albicansComparable to Ketoconazole[3]
3a 4-BrPseudomonas aeruginosa25[4]
3b 4-ClStaphylococcus aureus25[4]
4a 4-FEscherichia coli16[4]

Note: This table is a compilation of data from multiple sources and is not exhaustive. The experimental conditions may vary between studies.

Table 2: Zone of Inhibition of this compound Derivatives

Compound IDSubstituent on Phenyl RingTest OrganismZone of Inhibition (mm)Reference
RPI-1 HStaphylococcus aureus10[5]
RPI-2 2-ClStaphylococcus aureus12[5]
RPI-5 4-ClBacillus cereus11[5]
RPI-10 4-OHKlebsiella pneumoniae15[5]

Note: The agar well diffusion method was used. The diameter of the well is included in the zone of inhibition. The concentration of the tested compound is a critical parameter and should be consulted in the original reference.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial potential of this compound derivatives.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a substance, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Standard antibiotic/antifungal drugs (positive controls)

  • Solvent control (negative control)

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compounds is prepared in the appropriate broth directly in the 96-well plates. Typically, 100 µL of broth is added to each well, followed by 100 µL of the stock solution of the test compound into the first well. After mixing, 100 µL is transferred to the second well, and this process is repeated to create a concentration gradient. The final 100 µL from the last dilution well is discarded.

  • Inoculum Preparation: A suspension of the test microorganism is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The standardized inoculum is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Each well is inoculated with 10 µL of the standardized and diluted microbial suspension. A growth control well (broth and inoculum only) and a sterility control well (broth only) are included.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.

  • Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the substance.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Test compounds dissolved in a suitable solvent

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Standard antibiotic/antifungal drugs (positive controls)

  • Solvent control (negative control)

  • Incubator

Procedure:

  • Plate Preparation: A sterile cotton swab is dipped into the standardized microbial suspension, and the excess fluid is removed by pressing the swab against the inside of the tube. The swab is then used to evenly inoculate the entire surface of an MHA plate.

  • Well Creation: After the inoculum has dried, a sterile cork borer is used to punch wells of a defined diameter in the agar.

  • Application of Test Substance: A fixed volume (e.g., 100 µL) of the test compound solution is added to each well. The same volume of the standard antibiotic/antifungal and the solvent control are added to separate wells.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at an appropriate temperature for fungi.

  • Measurement and Interpretation: The diameter of the zone of complete inhibition of microbial growth around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Workflows and Putative Mechanisms

To better understand the processes involved in the discovery and potential mode of action of this compound derivatives, the following diagrams have been generated using Graphviz.

Experimental Workflow

The general workflow for the synthesis and antimicrobial screening of this compound derivatives is a multi-step process.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis start Starting Materials (Phenyl isothiocyanate, Amino acid, etc.) reaction Chemical Reaction (e.g., Cyclocondensation) start->reaction purification Purification (Recrystallization, Chromatography) reaction->purification characterization Structural Analysis (NMR, IR, Mass Spec) purification->characterization primary_screening Primary Screening (Agar Well Diffusion) characterization->primary_screening quantitative_assay Quantitative Assay (MIC Determination) primary_screening->quantitative_assay data_analysis Data Analysis & Structure-Activity Relationship (SAR) quantitative_assay->data_analysis

General workflow for synthesis and antimicrobial screening.
Hypothesized Mechanism of Action: DNA Gyrase Inhibition

While the precise mechanism of action for this compound derivatives is still under investigation, molecular docking studies suggest a potential interaction with bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[6] Inhibition of this enzyme would disrupt DNA synthesis, leading to bacterial cell death.

dna_gyrase_inhibition compound 3-Phenyl-2-thioxo- imidazolidin-4-one Derivative dna_gyrase Bacterial DNA Gyrase (GyrA and GyrB subunits) compound->dna_gyrase Binds to ATP-binding site of GyrB subunit dna_supercoiling Negative DNA Supercoiling dna_gyrase->dna_supercoiling Catalyzes atp ATP atp->dna_gyrase Binds dna_replication DNA Replication dna_supercoiling->dna_replication Enables cell_death Bacterial Cell Death dna_replication->cell_death Leads to

Hypothesized inhibition of bacterial DNA gyrase.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with demonstrable antimicrobial activity. The available data suggests that substitutions on the phenyl ring play a crucial role in modulating their potency and spectrum of activity. While preliminary studies and in silico models point towards DNA gyrase inhibition as a possible mechanism of action, further experimental validation is imperative. Future research should focus on synthesizing a broader range of derivatives to establish a more comprehensive structure-activity relationship, elucidating the precise molecular targets, and evaluating the in vivo efficacy and toxicity of the most promising candidates. Such efforts will be critical in advancing these compounds from promising scaffolds to potential clinical agents in the fight against infectious diseases.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Phenyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 3-Phenyl-2-thioxoimidazolidin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the reaction of glycine with phenyl isothiocyanate to form an intermediate, followed by acid-catalyzed cyclization. This method is reliable, with reported yields in the range of 80-90%.[1] This protocol includes information on reagents, reaction conditions, purification, and characterization of the final product.

Introduction

This compound, also known as 3-phenyl-2-thiohydantoin, belongs to the thiohydantoin class of heterocyclic compounds. Thiohydantoins are sulfur analogs of hydantoins and are recognized for their diverse pharmacological activities, including potential as anticonvulsant, antiviral, and anticancer agents. The synthesis of various thiohydantoin derivatives is a subject of ongoing research in the development of new therapeutic agents. The protocol described herein provides a straightforward and efficient method for the preparation of the 3-phenyl substituted 2-thioxoimidazolidin-4-one core structure.

Reaction Scheme

The synthesis of this compound is a two-step process:

  • Formation of Phenylthiocarbamoyl-glycine: Glycine reacts with phenyl isothiocyanate in a basic aqueous-organic medium to yield the open-chain intermediate, phenylthiocarbamoyl-glycine (PTC-glycine).

  • Cyclization: The PTC-glycine intermediate undergoes acid-catalyzed intramolecular cyclization to form the final product, this compound.

Synthesis_Scheme cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization Glycine Glycine PTC_Glycine Phenylthiocarbamoyl-glycine (Intermediate) Glycine->PTC_Glycine + Phenyl Isothiocyanate (Pyridine/Water, pH 9, 40°C) PITC Phenyl Isothiocyanate PTC_Glycine_ref Phenylthiocarbamoyl-glycine Final_Product This compound PTC_Glycine_ref->Final_Product HCl, Reflux

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )
GlycineC₂H₅NO₂75.07
Phenyl IsothiocyanateC₇H₅NS135.19
PyridineC₅H₅N79.10
Sodium Hydroxide (1 N)NaOH40.00
Hydrochloric Acid (1 N)HCl36.46
BenzeneC₆H₆78.11
Acetic Acid (Glacial)C₂H₄O₂60.05
Water (Distilled or Deionized)H₂O18.02
Step 1: Synthesis of Phenylthiocarbamoyl-glycine (PTC-glycine)
  • In a reaction flask, dissolve 0.75 g (0.01 mol) of glycine in a mixture of 25 mL of water and 25 mL of pyridine.[1]

  • Adjust the pH of the solution to approximately 9 using 1 N sodium hydroxide solution. Use pH indicator paper for monitoring.

  • Warm the solution to 40°C and maintain this temperature.

  • With vigorous stirring, add 1.2 mL (approximately 1.35 g, 0.01 mol) of phenyl isothiocyanate.

  • Continuously monitor the pH and add small portions of 1 N sodium hydroxide solution as needed to maintain the pH at 9. The reaction is complete when the consumption of alkali ceases, which typically takes about 30 minutes.[1]

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Extract the reaction mixture with equal volumes of benzene multiple times to remove unreacted phenyl isothiocyanate and pyridine.

  • To the aqueous layer, add an amount of 1 N hydrochloric acid equivalent to the total amount of sodium hydroxide added during the reaction. This will precipitate the phenylthiocarbamoyl-glycine.

  • If precipitation is incomplete, the mother liquor can be concentrated under reduced pressure to increase the yield of the PTC-glycine intermediate.

  • Collect the precipitate by filtration and wash with cold water.

Step 2: Synthesis of this compound
  • Suspend or dissolve the phenylthiocarbamoyl-glycine intermediate in 30 mL of 1 N hydrochloric acid in a round-bottom flask.[1]

  • Reflux the mixture for two hours.[1]

  • After reflux, concentrate the reaction mixture to dryness under reduced pressure (in vacuo) to remove the hydrochloric acid. This step may need to be repeated to ensure complete removal of HCl.[1]

  • The resulting solid is the crude this compound.

Purification
  • Recrystallize the crude product from a mixture of glacial acetic acid and water to obtain the purified product.[1]

  • Dry the purified crystals in a vacuum desiccator over phosphorus pentoxide (P₂O₅) and potassium hydroxide (KOH) pellets for 48 hours.[1]

Data Summary

ParameterValueReference
Product Name This compound
Molecular Formula C₉H₈N₂OS
Molar Mass 192.24 g/mol
Appearance Crystalline solid
Yield 80-90%[1]
Melting Point 245-248 °C (with decomposition)[1]

Characterization Data:

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_cyclization Cyclization & Purification cluster_analysis Analysis A Dissolve Glycine in Pyridine/Water B Adjust pH to 9 with NaOH A->B C Warm to 40°C B->C D Add Phenyl Isothiocyanate C->D E Maintain pH 9 with NaOH D->E F Extract with Benzene E->F G Precipitate PTC-Glycine with HCl F->G H Reflux PTC-Glycine in HCl G->H I Evaporate to Dryness H->I J Recrystallize from Acetic Acid/Water I->J K Dry under Vacuum J->K L Determine Yield and Melting Point K->L M Spectroscopic Characterization (NMR, IR) L->M

Caption: Step-by-step experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 3-Phenyl-2-thioxoimidazolidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of 3-Phenyl-2-thioxoimidazolidin-4-one derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The protocols outlined below are based on established literature methods and are intended to serve as a comprehensive guide for researchers in academic and industrial settings.

Introduction

This compound and its derivatives are of considerable interest due to their diverse biological activities, including anticancer, anticonvulsant, and antimicrobial properties.[1][2] The rigid heterocyclic scaffold allows for substitutions at various positions, enabling the generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs. This application note details a reliable synthetic route to access these valuable compounds.

General Synthetic Scheme

The synthesis of 3-Phenyl-5-(substituted-phenyl)-2-thioxoimidazolidin-4-one derivatives can be achieved through a one-pot reaction between a C-aryl glycine and phenyl isothiocyanate. This straightforward approach provides good yields and allows for the introduction of various substituents on the C5-phenyl ring.

Experimental Protocols

Materials and Equipment
  • C-substituted phenylglycine derivatives

  • Phenyl isothiocyanate (PhNCS)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

General Procedure for the Synthesis of (±)-3-Phenyl-5-(substituted-phenyl)-2-thioxoimidazolidin-4-ones
  • Reaction Setup: In a round-bottom flask, dissolve the appropriate C-substituted phenylglycine (1 equivalent) and phenyl isothiocyanate (1 equivalent) in a 1:1 mixture of ethanol and water.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 30 minutes, and then heat to reflux for 4-6 hours.

  • Work-up and Purification: After cooling the reaction mixture to room temperature, the resulting precipitate is collected by vacuum filtration.

  • Recrystallization: The crude product is purified by recrystallization from an ethanol/water mixture (1:1) to afford the pure 3-Phenyl-5-(substituted-phenyl)-2-thioxoimidazolidin-4-one derivative.[3]

  • Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by melting point determination.

Data Presentation

The following table summarizes the quantitative data for the synthesis of various this compound derivatives based on the general protocol described above.

Compound IDC5-Aryl SubstituentYield (%)Melting Point (°C)
IM-2 4-methylphenyl78.60215–216
IM-4 4-ethylphenyl73.30246–248
IM-6 4-methoxyphenyl85.20226–228
IM-8 4-isopropylphenyl74.70255

Data sourced from Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives.[3]

Visualizations

Experimental Workflow

experimental_workflow reagents C-Aryl Glycine + Phenyl Isothiocyanate dissolve Dissolve in EtOH/H₂O (1:1) reagents->dissolve reflux Reflux (4-6 hours) dissolve->reflux cool Cool to Room Temperature reflux->cool filter Vacuum Filtration cool->filter recrystallize Recrystallize from EtOH/H₂O filter->recrystallize product Pure 3-Phenyl-2-thioxo- imidazolidin-4-one Derivative recrystallize->product

Caption: General experimental workflow for the synthesis of this compound derivatives.

Potential Signaling Pathway in Cancer Cells

Given that some 2-thioxoimidazolidin-4-one derivatives have demonstrated anticancer activity, a potential mechanism of action could involve the induction of apoptosis. The following diagram illustrates a simplified intrinsic apoptotic pathway that could be modulated by these compounds.

signaling_pathway compound 3-Phenyl-2-thioxo- imidazolidin-4-one Derivative bcl2 Bcl-2 Family (e.g., Bcl-2, Bcl-xL) compound->bcl2 Inhibition bax_bak Bax/Bak bcl2->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 Activation caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of the intrinsic apoptotic pathway potentially targeted by this compound derivatives.

References

In vitro cytotoxicity assay protocol for 3-Phenyl-2-thioxoimidazolidin-4-one using MTT

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: In Vitro Cytotoxicity of 3-Phenyl-2-thioxoimidazolidin-4-one

This document provides a detailed protocol for determining the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

Principle of the MTT Assay

The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[2][3] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, such as succinate dehydrogenase, within the mitochondria of living cells.[1] The resulting insoluble formazan crystals are then dissolved using a solubilizing agent, and the absorbance of the colored solution is measured with a spectrophotometer, typically between 500 and 600 nm.[4] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[2]

MTT_Principle cluster_cell Living Cell Mitochondria Mitochondria Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction by NAD(P)H-dependent oxidoreductases MTT MTT (Yellow, Water-Soluble) MTT->Mitochondria Uptake by cell Solubilized_Formazan Solubilized Formazan (Purple Solution) Formazan->Solubilized_Formazan Add Solubilizing Agent (e.g., DMSO) Measurement Measure Absorbance (570 nm) Solubilized_Formazan->Measurement

Caption: Principle of the MTT cell viability assay.

Safety and Handling Precautions

Researchers must adhere to standard laboratory safety practices. Handle this compound and all chemicals with care, using appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. While specific toxicity data for this compound is not detailed, related compounds can be toxic if swallowed, inhaled, or in contact with skin.[5] All procedures should be performed in a well-ventilated area or a chemical fume hood.[6] Dispose of all chemical waste according to institutional and local regulations.

Materials and Reagents

2.1. Cell Lines

  • A suitable cancer cell line (e.g., HeLa, A549, MCF-7) or a normal cell line (e.g., fibroblasts), depending on the research objective.

2.2. Equipment

  • Laminar flow hood (sterile)

  • CO₂ incubator (37°C, 5% CO₂)

  • Inverted microscope

  • Hemocytometer or automated cell counter

  • Microplate reader with a filter between 550 and 600 nm

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Sterile pipette tips and serological pipettes

  • Sterile centrifuge tubes

2.3. Reagents and Media

  • This compound: Test compound.

  • Dimethyl sulfoxide (DMSO): For dissolving the test compound and formazan crystals.[4]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Prepare a 5 mg/mL stock solution in sterile phosphate-buffered saline (PBS).[3] Filter-sterilize the solution and store it at -20°C, protected from light.[3]

  • Complete Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • Trypsin-EDTA: For detaching adherent cells.

Experimental Protocol

The following protocol is optimized for a 96-well plate format.

3.1. Day 1: Cell Seeding

  • Culture cells until they reach the exponential growth phase (approximately 70-80% confluency).[2]

  • For adherent cells, wash with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium. For suspension cells, collect them directly.

  • Perform a cell count using a hemocytometer or automated counter.

  • Dilute the cells in complete medium to the optimal seeding density. This must be determined for each cell line but typically ranges from 1,000 to 100,000 cells per well. A common starting point is 5,000 to 10,000 cells/well.[7]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include wells for controls:

    • Untreated Control: Cells with medium only.

    • Vehicle Control: Cells with medium and the highest concentration of DMSO used for the test compound.

    • Blank Control: Medium only (no cells) to subtract background absorbance.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume growth.[8]

3.2. Day 2: Cell Treatment

  • Prepare Test Compound Stock: Prepare a high-concentration stock solution of this compound in sterile DMSO.

  • Prepare Serial Dilutions: Perform serial dilutions of the stock solution in serum-free or complete culture medium to achieve the desired final test concentrations. The final DMSO concentration should be non-toxic, typically below 0.5%.[9]

  • Treat Cells: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Add fresh medium to the control wells (with and without the vehicle).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[9]

3.3. Day 3/4/5: MTT Assay

  • Add MTT Reagent: After the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).

  • Incubate with MTT: Incubate the plate for 2 to 4 hours at 37°C in the CO₂ incubator. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilize Formazan Crystals:

    • For Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.[9]

    • For Suspension Cells: Centrifuge the plate to pellet the cells before aspirating the supernatant.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8][9]

  • Mix thoroughly by placing the plate on an orbital shaker for 10-15 minutes or by gentle pipetting to ensure complete solubilization.[9]

3.4. Absorbance Measurement

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[9]

  • A reference wavelength of 630 nm or higher can be used to reduce background noise.

  • Read the plate within 1 hour of adding the solubilization solution.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Data Presentation and Analysis

4.1. Calculation of Cell Viability

  • Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100

4.2. Data Summary Tables

The results can be organized into tables for clear presentation and comparison.

Table 1: Raw Absorbance Data (570 nm)

Concentration (µM) Replicate 1 Replicate 2 Replicate 3 Average Std. Dev.
Vehicle Control (0)
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5

| Blank (No Cells) | | | | | |

Table 2: Calculated Cell Viability

Concentration (µM) Average Corrected Absorbance % Cell Viability Std. Dev.
Vehicle Control (0) 100
Concentration 1
Concentration 2
Concentration 3
Concentration 4

| Concentration 5 | | | |

4.3. IC₅₀ Determination

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value can be determined by plotting a dose-response curve with the percentage of cell viability on the Y-axis and the log of the compound concentration on the X-axis. Non-linear regression analysis using appropriate software (e.g., GraphPad Prism) can then be used to calculate the precise IC₅₀ value.

References

Molecular docking simulation of 3-Phenyl-2-thioxoimidazolidin-4-one with target proteins

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Molecular Docking of 3-Phenyl-2-thioxoimidazolidin-4-one

Introduction

This compound, a derivative of the 2-thiohydantoin scaffold, is a heterocyclic compound of significant interest in medicinal chemistry. Derivatives of this core structure have demonstrated a wide array of pharmacological properties, including anticancer, anticonvulsant, antiviral, and anti-inflammatory activities.[1][2][3] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (protein target).[4] This allows researchers to elucidate potential mechanisms of action and rationalize structure-activity relationships, thereby accelerating the drug discovery process.[5]

These application notes provide a comprehensive overview of the molecular docking simulation of this compound against known and potential protein targets, complete with detailed protocols for researchers.

Target Protein Interactions

Computational studies have explored the interaction of this compound and its derivatives with several key protein targets implicated in various diseases. These in silico analyses are crucial for identifying lead compounds and understanding their binding modes.[1]

  • Estrogen Receptor (ER) : Derivatives have been docked against the Estrogen receptor (PDB ID: 3ERT) to evaluate their potential as anticancer agents, particularly for breast cancer, which is often hormone-dependent.[1]

  • A2A Adenosine Receptor : To investigate potential anti-asthmatic and anti-inflammatory effects, novel thioimidazole-4-one derivatives were docked into the active site of the A2A adenosine receptor (PDB ID: 5MZJ).[6]

  • Perforin : A series of 5-arylidene-2-thioxoimidazolidin-4-ones were identified as inhibitors of perforin, a key protein in the immune system, suggesting applications in autoimmune diseases.[7]

  • PIM-1 Kinase : The 2-thioxo-tetrahydropyrimidine scaffold, closely related to 2-thioxoimidazolidin-4-one, has been investigated for its inhibitory activity against PIM-1 kinase, a target in oncology.[8]

Data Presentation: Summary of Docking Studies

The following table summarizes representative quantitative data from molecular docking studies of this compound derivatives against various protein targets. Binding affinity is typically measured in kcal/mol, where a more negative value indicates a stronger binding interaction.[5]

Ligand ScaffoldTarget ProteinPDB IDDocking Score / Binding AffinityKey Interacting ResiduesReference
This compound derivativeEstrogen Receptor Alpha3ERTData not specified, qualitative interaction analysis performedNot specified[1]
Thioimidazole-4-one derivativeA2A Adenosine Receptor5MZJFitness Score: 90.687 (Compound 6)Not specified[6]
Thioimidazole-4-one derivativeA2A Adenosine Receptor5MZJFitness Score: 82.346 (Compound 4)Not specified[6]
5-Arylidene-2-thioxoimidazolidin-4-onePerforinN/AIC50 values reported, not docking scoresNot specified[7]

Protocols: Molecular Docking Simulation

This section provides a detailed protocol for performing a molecular docking simulation of this compound with a target protein using widely available bioinformatics tools such as AutoDock Vina.

Part 1: Ligand and Protein Preparation

Accurate preparation of both the ligand and the protein is critical for a successful docking simulation.

1.1. Ligand Preparation:

  • Obtain Ligand Structure : Download the 3D structure of this compound from a chemical database like PubChem (CID: 70535) in SDF or MOL2 format.

  • Format Conversion : Use a tool like Open Babel to convert the ligand file to the PDBQT format, which is required by AutoDock Vina. The PDBQT format includes atomic coordinates, partial charges, and atom type definitions.

  • Energy Minimization : Minimize the energy of the ligand structure using software like Avogadro or the PRODRG server to obtain a stable, low-energy conformation.

  • Define Torsions : Define the rotatable bonds within the ligand using AutoDock Tools (ADT). This allows the ligand to be flexible during the docking process.

1.2. Protein Preparation:

  • Obtain Protein Structure : Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will use the Estrogen Receptor (PDB ID: 3ERT).

  • Clean the Protein : Open the PDB file in a molecular viewer like Discovery Studio Visualizer or PyMOL. Remove all non-essential molecules, including water, co-factors, and any co-crystallized ligands.[9] Save the cleaned protein as a new PDB file.

  • Prepare for Docking : Use AutoDock Tools to:

    • Add polar hydrogens to the protein structure.

    • Compute and assign Gasteiger charges to each atom.

    • Merge non-polar hydrogens.

    • Save the prepared protein in the PDBQT format.

Part 2: Docking Simulation with AutoDock Vina

2.1. Grid Box Generation:

  • The grid box defines the three-dimensional space in the target protein where the docking algorithm will search for binding poses.

  • In ADT, load the prepared protein (receptor) PDBQT file.

  • Go to Grid > Grid Box.

  • Center the grid box on the known active site of the protein. If the active site is unknown, center it on the entire protein to perform a blind docking. Adjust the dimensions (x, y, z) of the box to ensure it fully encloses the binding pocket.[10]

  • Save the grid parameters in a configuration file (e.g., conf.txt).

2.2. Configuration and Execution:

  • Create a configuration text file (conf.txt) that specifies the paths to the input files and the grid box parameters.

  • Open a command-line terminal and navigate to the directory containing your files.

  • Execute the docking simulation using the following command:[5] vina --config conf.txt --log docking_log.txt

Part 3: Analysis of Results

3.1. Binding Affinity:

  • The primary output is the binding affinity, reported in kcal/mol in the log file and the output PDBQT file. More negative values signify stronger binding.

  • AutoDock Vina provides a ranked list of the top binding modes (poses) for the ligand.

3.2. Visualization of Binding Pose:

  • Load the original protein PDBQT file and the docking results PDBQT file into a molecular visualization tool like PyMOL or Discovery Studio Visualizer.

  • Analyze the top-ranked pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's active site residues.

  • Generate high-quality images of the ligand-protein complex to illustrate the binding mode.

Visualizations

Molecular Docking Workflow

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis start Start: Obtain Ligand and Protein Structures ligand_prep Ligand Preparation (Add charges, define torsions, save as PDBQT) start->ligand_prep protein_prep Protein Preparation (Remove water, add hydrogens, save as PDBQT) start->protein_prep grid Grid Box Generation (Define docking search space on the protein) ligand_prep->grid protein_prep->grid run Execute Docking (Using AutoDock Vina) grid->run results Analyze Binding Affinity (Rank poses by kcal/mol) run->results visualize Visualize Interactions (Hydrogen bonds, hydrophobic contacts) results->visualize end End: Identify Lead Candidate Pose visualize->end

Caption: A flowchart illustrating the standard workflow for molecular docking simulations.

Simplified Estrogen Receptor Signaling Pathway

G Ligand Estrogen or This compound (as a potential modulator) ER Estrogen Receptor (ER) in Cytoplasm Ligand->ER Binding (Target of Docking) Complex Ligand-ER Complex Formation ER->Complex Dimer Complex Dimerization Complex->Dimer Translocation Nuclear Translocation Dimer->Translocation ERE Binds to Estrogen Response Element (ERE) on DNA Translocation->ERE Transcription Gene Transcription (Modulation) ERE->Transcription Response Cellular Response (e.g., Proliferation, Apoptosis) Transcription->Response

Caption: A simplified diagram of the estrogen receptor signaling pathway.

References

Application Notes and Protocols for Antimicrobial Screening of 3-Phenyl-2-thioxoimidazolidin-4-one Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting antimicrobial screening of 3-Phenyl-2-thioxoimidazolidin-4-one compounds and their derivatives. The protocols outlined below are based on established methodologies for determining the efficacy of novel antimicrobial agents.

Introduction

This compound, a rhodanine analog, and its derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including significant antimicrobial properties. The increasing prevalence of multidrug-resistant pathogens necessitates the discovery and development of new antimicrobial agents with novel mechanisms of action. This document details the standardized procedures for evaluating the in vitro antimicrobial activity of these compounds, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The quantitative data, presented as MIC values, are summarized in the tables below for easy comparison.

Table 1: Antibacterial Activity of 2-Thioxoimidazolidin-4-one Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusPseudomonas aeruginosa
Compound 5b¹2525
C5²31.25 - 125-
C6²62.5 - 250-

¹N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide[1] ²C5: 3-((2-bromobenzylidene) amino)-2-thioxoimidazolidin-4-one; C6: 3-((4-methoxybenzylidene) amino)-2-thioxoimidazolidin-4-one[2][3]

Table 2: Antifungal Activity of 2-Thioxoimidazolidin-4-one Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus niger
Compound 5a¹VariousVarious
Compound 5b¹VariousVarious
Compound 5c¹VariousVarious
Compound 5e¹VariousVarious

¹5a: N-(3-cyclohexyl-4-oxo-5-(2-oxo-2-(phenylamino)ethyl)-2-thioxoimidazolidin-1-yl) benzamide; 5b: N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide; 5c: N-(5-(2-((4-bromophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxo imidazolidin-1-yl) benzamide; 5e: N-(3-cyclohexyl-4-oxo-5-(2-oxo-2-(phenylamino)ethyl)-2-thioxoimidazolidin-1-yl)-4-methyl benzamide[1]

Experimental Protocols

Detailed methodologies for key antimicrobial screening experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

  • Test compounds (this compound derivatives)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria, or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Test Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth to achieve a range of concentrations to be tested.

  • Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the appropriate broth to each well of a 96-well plate. Add 100 µL of the diluted test compound to the first well of each row and perform serial dilutions across the plate. Finally, add 100 µL of the prepared microbial inoculum to each well.

  • Controls:

    • Growth Control: Wells containing broth and inoculum without any test compound.

    • Sterility Control: Wells containing broth only.

    • Positive Control: Wells containing a known antibiotic with the inoculum.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at a suitable temperature and duration for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Agar Disk Diffusion Method

This method is a qualitative screening to assess the susceptibility of bacteria to the test compounds.

Materials:

  • Test compounds

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Positive control antibiotic disks

  • Sterile swabs

Protocol:

  • Preparation of Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the MIC protocol.

  • Inoculation of Agar Plates: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Application of Disks: Aseptically place sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Following MIC Determination: After determining the MIC, take an aliquot (e.g., 10 µL) from all the wells of the microtiter plate that show no visible growth.

  • Subculturing: Spread the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubation: Incubate the agar plates at 37°C for 24-48 hours.

  • Reading Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

Visualization of Experimental Workflow and Potential Mechanism of Action

Experimental Workflow

The following diagram illustrates the general workflow for the antimicrobial screening of the test compounds.

G cluster_prep Preparation cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_results Results Compound Synthesized this compound Compounds DiskDiffusion Agar Disk Diffusion Assay Compound->DiskDiffusion Microorganisms Bacterial and Fungal Strains Microorganisms->DiskDiffusion MIC Broth Microdilution for MIC Determination Microorganisms->MIC DiskDiffusion->MIC Active Compounds MBC Subculturing for MBC Determination MIC->MBC DataAnalysis Data Analysis and Interpretation MBC->DataAnalysis

Caption: Workflow for antimicrobial screening.

Potential Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Rhodanine derivatives have been reported to inhibit Mur ligases, which are essential enzymes in the bacterial cell wall peptidoglycan synthesis pathway. The following diagram illustrates this proposed mechanism of action.

G cluster_pathway Bacterial Peptidoglycan Synthesis Pathway cluster_inhibition Inhibition by this compound UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA/MurB UDP_MurNAc_L_Ala UDP-MurNAc-L-Ala UDP_MurNAc->UDP_MurNAc_L_Ala MurC UDP_MurNAc_L_Ala_D_Glu UDP-MurNAc-L-Ala-D-Glu UDP_MurNAc_L_Ala->UDP_MurNAc_L_Ala_D_Glu MurD UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc_L_Ala_D_Glu->UDP_MurNAc_pentapeptide MurE/MurF Peptidoglycan Peptidoglycan UDP_MurNAc_pentapeptide->Peptidoglycan Transglycosylation & Transpeptidation Inhibitor 3-Phenyl-2-thioxo- imidazolidin-4-one MurC MurC Inhibitor->MurC MurD MurD Inhibitor->MurD

References

Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with 3-Phenyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-2-thioxoimidazolidin-4-one and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.[1][2][3] These small molecules have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, making them promising candidates for further investigation in oncology drug discovery.[4][5] This document provides detailed application notes and protocols for the analysis of cell cycle distribution in cancer cells following treatment with this compound, a representative member of this compound class. The primary method described is flow cytometry using propidium iodide (PI) staining, a robust and widely used technique for DNA content analysis.[6][7][8]

Principle of Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard method for determining the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[8] Therefore, cells in the G2/M phase (with a 4n DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase (with a 2n DNA content). Cells in the S phase, which are actively synthesizing DNA, will have an intermediate DNA content and fluorescence intensity. By analyzing a large population of cells, a histogram can be generated to quantify the percentage of cells in each phase of the cell cycle.

Data Presentation

The following tables summarize representative quantitative data on the effects of 2-thioxoimidazolidin-4-one derivatives on cancer cells. It is important to note that the specific IC50 values and cell cycle distribution will vary depending on the cancer cell line, the specific derivative used, and the experimental conditions.

Table 1: Representative IC50 Values of 2-Thioxoimidazolidin-4-one Derivatives in Cancer Cell Lines

Compound DerivativeCancer Cell LineIC50 (µM)Reference
Derivative 14HePG-2 (Hepatocellular Carcinoma)2.33 (as µg/mL)[1]
Derivative 5MCF-7 (Breast Carcinoma)3.98 (as µg/mL)[1]
Compound 4HepG2 (Hepatocellular Carcinoma)0.017[9]
Compound 2HepG2 (Hepatocellular Carcinoma)0.18[9]
Compound 7HepG-2 (Hepatocellular Carcinoma)-[4]
Compound 9HCT-116 (Colon Carcinoma)-[4]

Table 2: Illustrative Example of Cell Cycle Distribution Analysis in Cancer Cells Treated with a 2-Thioxoimidazolidin-4-one Derivative

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M PhaseReference
Control (Untreated)65.220.514.3Illustrative Data
Compound X (IC50)45.825.129.1Illustrative Data
Compound Y (IC50)75.310.214.5Illustrative Data

Note: The data in Table 2 is for illustrative purposes to demonstrate how results are typically presented and does not represent specific experimental data for this compound. Studies have shown that different derivatives can cause cell cycle arrest at different phases; for instance, some derivatives induce G2/M arrest, while others may cause arrest in the G0/G1 or S phase.[9][4]

Experimental Protocols

Protocol 1: In Vitro Treatment of Cancer Cells with this compound

This protocol outlines the general procedure for treating cultured cancer cells with the test compound.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in a suitable solvent like DMSO)

  • 6-well or 12-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Seeding: Seed the cancer cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: After incubation, wash the cells with PBS and then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells by centrifugation.

G Experimental Workflow for In Vitro Cell Treatment A Seed Cancer Cells in Multi-well Plate B Allow Cells to Adhere (24h) A->B D Treat Cells with Compound and Vehicle Control B->D C Prepare Serial Dilutions of this compound C->D E Incubate for Desired Duration (e.g., 24h, 48h, 72h) D->E F Harvest Cells for Downstream Analysis E->F G Protocol for Cell Cycle Analysis using PI Staining cluster_0 Cell Fixation cluster_1 Cell Staining A Wash Harvested Cells with PBS B Resuspend in PBS A->B C Add Cold 70% Ethanol Dropwise B->C D Incubate on Ice (≥ 2 hours) C->D E Centrifuge and Decant Ethanol D->E F Wash with PBS E->F G Resuspend in PI Staining Solution with RNase A F->G H Incubate in Dark (30 min) G->H I Analyze on Flow Cytometer H->I J Data Analysis and Quantification I->J G Potential Signaling Pathway of this compound cluster_pathway PI3K/AKT Pathway Compound This compound PI3K PI3K Compound->PI3K Inhibition AKT AKT PI3K->AKT CellCycle Cell Cycle Progression AKT->CellCycle Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits Arrest Cell Cycle Arrest (e.g., G2/M) CellCycle->Arrest

References

Application of 3-Phenyl-2-thioxoimidazolidin-4-one in the Development of Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 3-Phenyl-2-thioxoimidazolidin-4-one, a derivative of 2-thiohydantoin, has emerged as a significant scaffold in the design and synthesis of novel anticancer agents. While the parent compound itself is primarily a starting material, its derivatives have demonstrated considerable cytotoxic and antiproliferative activities against a range of human cancer cell lines. This document provides a comprehensive overview of the application of this scaffold in anticancer drug development, including quantitative data on the efficacy of its derivatives, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways involved.

Rationale for Anticancer Activity

The 2-thioxoimidazolidin-4-one core is a versatile pharmacophore that allows for substitutions at various positions, leading to a diverse library of compounds with a broad spectrum of biological activities.[1] In the context of cancer, derivatives of this compound have been shown to exert their effects through several mechanisms, including:

  • Induction of Apoptosis: Triggering programmed cell death is a key mechanism for eliminating cancer cells.[2]

  • Cell Cycle Arrest: Halting the cell cycle at specific phases, such as G0/G1 or G2/M, prevents cancer cell proliferation.[2][3]

  • Inhibition of Key Signaling Pathways: Targeting pro-survival signaling pathways like the PI3K/Akt pathway is a critical strategy in cancer therapy.[2]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of various derivatives of this compound has been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following tables summarize the IC50 values for several promising derivatives.

Table 1: IC50 Values of 2-Thioxoimidazolidin-4-one Derivatives against Liver and Colon Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Compound 7 HepG-2 (Liver)-Doxorubicin-[3]
Compound 9 HCT-116 (Colon)72.46 µg/mlDoxorubicin33.64 µg/ml[3]
Compound 14 HepG-2 (Liver)2.33 µg/mL--[4]
Compound 2 HepG2 (Liver)0.18Staurosporine5.07[2]
Compound 4 HepG2 (Liver)0.0175-Fluorouracil5.18[2]

Table 2: IC50 Values of 2-Thioxoimidazolidin-4-one Derivatives against Breast and Lung Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Compound 5 MCF-7 (Breast)3.98 µg/mL--[4]
Compound 6 MCF-7 (Breast)-Sorafenib, Erlotinib-[5]
Compound 8a MCF-7 (Breast)-Sorafenib, Erlotinib-[5]
Compound 21 A549 (Lung)5.42Cisplatin11.71[6]
Compound 22 A549 (Lung)2.47Cisplatin11.71[6]
Compound 25 A549 (Lung)8.05Cisplatin11.71[6]
Compound 26 A549 (Lung)25.4Cisplatin11.71[6]

Signaling Pathways and Mechanisms of Action

Derivatives of this compound have been shown to modulate key signaling pathways involved in cancer cell survival and proliferation. A significant target is the PI3K/Akt pathway, which is frequently hyperactivated in various cancers.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell growth, survival, and proliferation.[7][8] Its constitutive activation is a hallmark of many cancers.[7] Certain 2-thioxoimidazolidin-4-one derivatives have been found to inhibit this pathway, leading to the induction of apoptosis.[2]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates (Thr308) Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K inhibits Inhibitor->Akt inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anticancer activity of this compound derivatives.

Experimental Workflow for Anticancer Screening

A typical workflow for screening and characterizing the anticancer properties of new chemical entities involves a series of in vitro assays.

Experimental_Workflow Start Synthesized 3-Phenyl-2-thioxo- imidazolidin-4-one Derivatives MTT Cytotoxicity Screening (MTT Assay) Start->MTT IC50 Determine IC50 Values MTT->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Mechanism->Apoptosis WesternBlot Protein Expression Analysis (Western Blot) Mechanism->WesternBlot Lead Lead Compound Identification CellCycle->Lead Apoptosis->Lead WesternBlot->Lead

Caption: Experimental workflow for anticancer screening of derivatives.

Protocol for MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[9][10]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS, pH 4.7)[1]

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol for Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[11][12]

Materials:

  • Test compounds

  • Cancer cell lines

  • 6-well plates

  • Complete culture medium

  • PBS

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)[11]

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compounds at their IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization. Collect the cells by centrifugation at 300 x g for 5 minutes.[11]

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.[13]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 0.5 mL of PI staining solution containing RNase A.[11]

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The this compound scaffold is a promising starting point for the development of novel anticancer agents. Its derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines through mechanisms that include the induction of apoptosis and cell cycle arrest, often mediated by the inhibition of critical survival pathways such as the PI3K/Akt pathway. The protocols provided herein offer a standardized approach for the in vitro evaluation of these compounds, facilitating the identification and characterization of new lead candidates for further preclinical and clinical development. Further investigation into the structure-activity relationships and in vivo efficacy of these derivatives is warranted to fully realize their therapeutic potential.

References

Application Notes and Protocols for the Characterization of 3-Phenyl-2-thioxoimidazolidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Phenyl-2-thioxoimidazolidin-4-one, a thiohydantoin derivative, and its analogues are heterocyclic scaffolds of significant interest in medicinal chemistry due to their wide range of biological activities, including anticonvulsant, anticancer, antimicrobial, and antidiabetic properties.[1][2] The substitution of a carbonyl oxygen with a sulfur atom at the C2 position distinguishes them from hydantoins, leading to unique spectroscopic signatures that are crucial for their unambiguous characterization.[1] This document provides detailed application notes and protocols for the comprehensive characterization of these derivatives using various analytical techniques.

Key Characterization Techniques

A combination of spectroscopic and crystallographic techniques is typically employed to elucidate the structure and purity of this compound derivatives. The most common methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and the electronic environment of the atoms.[1][2]

  • Infrared (IR) Spectroscopy: Used to identify key functional groups present in the molecule, particularly the C=O and C=S stretching vibrations.[1][2]

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule, aiding in structural confirmation.[2]

  • X-ray Crystallography: Offers definitive proof of the three-dimensional molecular structure, including stereochemistry.[3][4]

  • Chromatographic Techniques: Such as Thin-Layer Chromatography (TLC), are used to assess purity and determine physicochemical properties like lipophilicity.[5]

Data Presentation

Table 1: Representative ¹H NMR Spectroscopic Data for this compound Derivatives (in DMSO-d₆)
Proton Chemical Shift (δ, ppm) Notes References
NH (N1-H)~10.4 - 11.8Deshielded compared to hydantoins.[1]
NH (Imidazolidine)~10.96Specific example of (±)-3-Phenyl-5-(4-methoxyphenyl)-2-thioxo-imidazolidine-4-one.[2]
C5-H~5.49 - 5.52Chemical shift can vary based on the substituent at C5.[2]
Aromatic-H~7.27 - 7.71Complex multiplet, minimal change compared to hydantoins.[1][2]
CH₂ (Imidazolidine)~3.88 - 3.98Singlet for unsubstituted C5.[6]
Table 2: Representative ¹³C NMR Spectroscopic Data for this compound Derivatives (in DMSO-d₆)
Carbon Chemical Shift (δ, ppm) Notes References
C=S (C2)~182.9Significantly downfield shift, a key identifier for 2-thiohydantoins.[2]
C=O (C4)~172.3 - 173.5Minor shifts observed.[2]
C5~60.2 - 62.7Chemical shift is dependent on the C5 substituent.[2]
Aromatic-C~122.8 - 138.4Minimally affected by the thio-substitution.[2]
Table 3: Key Infrared (IR) Absorption Bands for this compound Derivatives
Functional Group Wavenumber (cm⁻¹) Notes References
N-H Stretch3100 - 3400Broad peaks.[1]
C=O Stretch (C4)1715 - 1742Present in all derivatives.[1][2]
C=S Stretch1100 - 1515The presence of this peak confirms a thiohydantoin structure.[1][2]
Aromatic C=C Stretch~1600Multiple bands may be observed.[6]

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[1]

  • Instrumentation: Acquire spectra on a 300, 400, or 500 MHz NMR spectrometer.[1]

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse.[1]

    • Spectral Width: 0-16 ppm.[1]

    • Number of Scans: 16-64, depending on the sample concentration.[1]

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse program.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to elucidate the structure.

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr pellet): Mix a small amount of the finely ground sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solid Samples (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups (N-H, C=O, C=S, aromatic C=C).

Protocol 3: Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Acquire the mass spectrum, ensuring to observe the molecular ion peak [M]⁺ or [M+H]⁺.

  • Data Analysis: Determine the molecular weight of the compound from the molecular ion peak. Analyze the fragmentation pattern to gain further structural insights.

Protocol 4: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable single crystal on a goniometer head and place it in an X-ray diffractometer.[4] Collect the diffraction data by rotating the crystal in a beam of monochromatic X-rays.[7]

  • Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group.[4] Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the structural model against the experimental data to obtain the final, accurate three-dimensional structure.[8]

  • Data Analysis: Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.[4]

Visualization of Workflows

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Initial Characterization cluster_structure_elucidation Structural Elucidation cluster_confirmation Definitive Structural Confirmation cluster_final Final Analysis synthesis Synthesize this compound Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification prelim_char Preliminary Characterization (TLC, Melting Point) purification->prelim_char nmr NMR Spectroscopy (¹H, ¹³C) prelim_char->nmr ir IR Spectroscopy prelim_char->ir ms Mass Spectrometry prelim_char->ms xray Single Crystal X-ray Diffraction prelim_char->xray If single crystals are obtained data_analysis Data Analysis and Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis xray->data_analysis final_structure Confirmed Structure data_analysis->final_structure

Caption: Experimental workflow for the characterization of a novel this compound derivative.

logical_relationship cluster_techniques Characterization Techniques cluster_information Information Obtained compound This compound Derivative NMR NMR Spectroscopy ¹H NMR ¹³C NMR compound->NMR IR IR Spectroscopy compound->IR MS Mass Spectrometry compound->MS XRAY X-ray Crystallography compound->XRAY NMR_info Structural Connectivity Electronic Environment NMR->NMR_info IR_info Functional Groups (C=O, C=S, N-H) IR->IR_info MS_info Molecular Weight Fragmentation Pattern MS->MS_info XRAY_info 3D Molecular Structure Stereochemistry Intermolecular Interactions XRAY->XRAY_info

Caption: Logical relationship between characterization techniques and the structural information they provide.

References

Application Notes and Protocols for Assessing the Apoptosis-Inducing Activity of 3-Phenyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-2-thioxoimidazolidin-4-one and its derivatives, belonging to the thiohydantoin class of heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer agents.[1][2] Emerging evidence suggests that these compounds can induce cytotoxicity in various cancer cell lines, with apoptosis, or programmed cell death, being a key mechanism of action.[1][3] Understanding the protocol to assess this apoptosis-inducing activity is crucial for the evaluation and development of these compounds as potential therapeutic agents.

These application notes provide a comprehensive overview of the protocols to quantify the cytotoxic and apoptotic effects of this compound. The methodologies detailed herein are standard assays used to determine cell viability, detect apoptotic markers, and elucidate the underlying signaling pathways.

Data Presentation: Cytotoxic and Apoptotic Effects of 2-Thioxoimidazolidin-4-one Derivatives

The following tables summarize the reported in vitro cytotoxic and apoptotic activities of various 2-thioxoimidazolidin-4-one derivatives in different human cancer cell lines. It is important to note that the specific activity of the parent compound, this compound, may vary.

Table 1: Cytotoxicity of 2-Thioxoimidazolidin-4-one Derivatives in Human Cancer Cell Lines

Compound DerivativeCell LineAssayIC50 (µM)Reference
Derivative 2HepG2 (Liver Carcinoma)MTT0.18[3]
Derivative 4HepG2 (Liver Carcinoma)MTT0.017[3]
Derivative 14HepG2 (Liver Carcinoma)MTT2.33 µg/mL[2]
Derivative 5MCF-7 (Breast Carcinoma)MTT3.98 µg/mL[2]
Pyrazolylmethylene-2-thioxoimidazolidin-4-one derivativesLNCaP (Prostate Cancer)MTT5.22 - 11.75[4]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Apoptosis Induction by a 2-Thioxoimidazolidin-4-one Derivative in HepG2 Cells

TreatmentConcentrationAssay% of Apoptotic Cells (Early + Late)Fold Increase vs. ControlReference
Control-Annexin V-FITC/PI0.59-[5]
Derivative 40.017 µM (IC50)Annexin V-FITC/PI11.4219.35[5]

Table 3: Effect of a 2-Thioxoimidazolidin-4-one Derivative on Apoptosis-Related Gene Expression in HepG2 Cells

GeneFunctionChange in ExpressionReference
p53Tumor SuppressorEnhanced[3]
PUMAPro-apoptoticEnhanced[3]
Caspase-3Executioner CaspaseEnhanced[3]
Caspase-8Initiator CaspaseEnhanced[3]
Caspase-9Initiator CaspaseEnhanced[3]
Bcl-2Anti-apoptoticImpeded[3]

Experimental Workflow

The following diagram illustrates the general workflow for assessing the apoptosis-inducing activity of this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Apoptosis Assessment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2, MCF-7) treatment Treat cells with varying concentrations of the compound cell_culture->treatment compound_prep Prepare 3-Phenyl-2- thioxoimidazolidin-4-one Stock Solution compound_prep->treatment mtt MTT Assay (Cell Viability) treatment->mtt annexin Annexin V/PI Staining (Flow Cytometry) treatment->annexin caspase Caspase Activity Assay (e.g., Caspase-3/7, -9) treatment->caspase western Western Blot (Bcl-2, Bax protein levels) treatment->western ic50 Calculate IC50 mtt->ic50 apoptosis_quant Quantify Apoptotic Cells annexin->apoptosis_quant caspase->apoptosis_quant protein_quant Quantify Protein Expression western->protein_quant

Caption: Experimental workflow for apoptosis assessment.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is used to determine the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell line of interest (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for dissolving the compound)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after treatment with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). For adherent cells, use trypsin to detach them.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

Caspase Activity Assay (Colorimetric)

This assay measures the activity of key executioner (caspase-3) and initiator (caspase-9) caspases.

Materials:

  • Treated and control cells

  • Caspase-3 or Caspase-9 Colorimetric Assay Kit (contains cell lysis buffer, reaction buffer, DTT, and caspase-specific substrate, e.g., DEVD-pNA for caspase-3, LEHD-pNA for caspase-9)

  • Microplate reader

Procedure:

  • Induce Apoptosis: Treat cells with this compound at a concentration known to induce apoptosis.

  • Cell Lysis: Harvest the cells and lyse them using the provided cold cell lysis buffer. Incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of the lysate.

  • Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate per well. Bring the volume to 50 µL with cell lysis buffer.

  • Reaction Mix: Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each well.

  • Substrate Addition: Add 5 µL of the 4 mM caspase-specific pNA substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Read the absorbance at 400-405 nm.

  • Data Analysis: Compare the absorbance of treated samples with the untreated control to determine the fold-increase in caspase activity.

Western Blot Analysis of Bcl-2 and Bax

This technique is used to detect changes in the protein levels of the anti-apoptotic Bcl-2 and the pro-apoptotic Bax.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the ECL substrate and visualize the protein bands using an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in Bcl-2 and Bax expression. An increased Bax/Bcl-2 ratio is indicative of apoptosis induction.[6]

Proposed Signaling Pathway

Based on studies of related 2-thioxoimidazolidin-4-one derivatives, this compound is hypothesized to induce apoptosis primarily through the intrinsic (mitochondrial) pathway.

G cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade compound 3-Phenyl-2-thioxo- imidazolidin-4-one stress Cellular Stress compound->stress p53 p53 Activation stress->p53 bax Bax (Pro-apoptotic) p53->bax upregulates bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 downregulates ratio Increased Bax/Bcl-2 Ratio bax->ratio bcl2->ratio momp Mitochondrial Outer Membrane Permeabilization (MOMP) ratio->momp cyto_c Cytochrome c Release momp->cyto_c caspase9 Caspase-9 Activation (Initiator) cyto_c->caspase9 caspase3 Caspase-3 Activation (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phenyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Phenyl-2-thioxoimidazolidin-4-one, a crucial scaffold in medicinal chemistry.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound and its derivatives, offering potential causes and solutions in a user-friendly question-and-answer format.

Issue 1: Low Product Yield

  • Question: My reaction resulted in a significantly lower yield than reported in the literature. What are the potential causes and how can I improve it?

  • Answer: Low yields in the synthesis of this compound can stem from several factors. Here are some key areas to investigate:

    • Purity of Reagents: Ensure the purity of your starting materials, particularly the amino acid (e.g., glycine or C-phenylglycine derivatives) and phenyl isothiocyanate. Impurities can lead to unwanted side reactions.

    • Reaction Conditions: The reaction is sensitive to temperature and reaction time. Over-refluxing or insufficient heating can lead to decomposition or incomplete reaction. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

    • Moisture: The presence of moisture can hydrolyze the isothiocyanate starting material. Ensure all glassware is thoroughly dried and use anhydrous solvents.

    • Base Selection: When a base is required for the cyclization step, its strength and stoichiometry are critical. An inappropriate base or incorrect amount can lead to side product formation.

    • Purification Loss: Significant loss of product can occur during the work-up and purification steps. Optimize your recrystallization procedure by carefully selecting the solvent system and minimizing the number of transfer steps.

Issue 2: Formation of Side Products

  • Question: I am observing unexpected spots on my TLC plate, suggesting the formation of side products. What are the likely impurities and how can I minimize them?

  • Answer: The formation of side products is a common challenge. Potential impurities include:

    • Unreacted Starting Materials: Incomplete reactions will leave unreacted amino acid or phenyl isothiocyanate. Monitor the reaction by TLC to ensure completion.

    • Thiourea Derivatives: Phenyl isothiocyanate can react with any primary or secondary amine impurities, or with itself under certain conditions, to form thiourea derivatives.

    • Hydrolysis Products: If moisture is present, phenyl isothiocyanate can hydrolyze to aniline and other byproducts.

    • Polymerization: Under harsh conditions, starting materials or the product could potentially polymerize.

    To minimize side products, ensure the use of pure reagents, maintain anhydrous conditions, and optimize reaction time and temperature.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final product. Recrystallization is not yielding a pure compound. What can I do?

  • Answer: Purification of this compound can be challenging due to the potential for co-precipitation of impurities. Here are some troubleshooting tips for recrystallization:[1][2][3][4]

    • Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][2] Common solvents for this compound and its derivatives are ethanol, methanol, or a mixture of ethanol and water.[5] Experiment with different solvent systems to find the optimal one for your specific product.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice.[2]

    • Seeding: If crystals are slow to form, adding a small seed crystal of the pure product can induce crystallization.

    • Washing: After filtration, wash the crystals with a small amount of cold solvent to remove any adhering impurities.[1][3]

    • Alternative Purification Methods: If recrystallization is ineffective, consider other purification techniques such as column chromatography on silica gel.

Data Presentation

The following tables summarize quantitative data from various synthetic approaches to provide a basis for comparison and optimization.

Table 1: Synthesis of this compound Derivatives from C-Phenylglycine Analogs [5]

5-SubstituentYield (%)Melting Point (°C)Recrystallization Solvent
4-methylphenyl78.60215–216EtOH/H₂O (1:1)
4-ethylphenyl73.30246–248EtOH/H₂O (1:1)
4-isopropylphenyl74.70255EtOH/H₂O (1:1)
4-methoxyphenyl85.20226–228EtOH/H₂O (1:1)

Table 2: Synthesis via Thiosemicarbazide and Aldehyde Cyclization [6][7]

Aldehyde/KetoneCyclizing AgentBaseSolventReaction Time (hrs)Yield (%)
Aromatic AldehydesEthyl chloroacetateSodium acetateEthanol2050-75
Aromatic KetonesEthyl chloroacetateSodium acetateEthanol877

Experimental Protocols

This section provides a detailed methodology for a common synthesis of this compound derivatives.

Protocol 1: Synthesis from C-4-Methylphenylglycine and Phenyl Isothiocyanate [5]

  • Reaction Setup: In a round-bottom flask, dissolve C-4-Methylphenylglycine (1.65 g, 10 mmol) in an appropriate solvent.

  • Addition of Reagent: Add phenyl isothiocyanate (PhNCS) (1.35 g, 10 mmol) to the solution.

  • Reaction: The specific reaction conditions (e.g., solvent, temperature, and reaction time) should follow the established procedure. The reaction progress should be monitored by TLC.

  • Work-up: After the reaction is complete, the reaction mixture is typically cooled, and the product is precipitated by adding water or another anti-solvent.

  • Purification: The crude product is collected by filtration, washed with a suitable solvent, and then recrystallized from an ethanol/water mixture (1:1) to yield pure (±)3-Phenyl-5-(4-methylphenyl)-2-thioxo-imidazolidine-4-one as white crystals.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the synthesis and troubleshooting process.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., C-Phenylglycine derivative, Phenyl Isothiocyanate) reaction Reaction (Solvent, Temp, Time) start->reaction workup Work-up (Precipitation, Filtration) reaction->workup crude Crude Product workup->crude recrystallization Recrystallization (Solvent Selection, Cooling) crude->recrystallization pure Pure Product recrystallization->pure tlc TLC Monitoring pure->tlc nmr NMR Spectroscopy pure->nmr ir IR Spectroscopy pure->ir ms Mass Spectrometry pure->ms

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield reagent_purity Impure Reagents issue->reagent_purity reaction_conditions Suboptimal Conditions (Temp, Time) issue->reaction_conditions moisture Presence of Moisture issue->moisture purification_loss Loss during Purification issue->purification_loss purify_reagents Purify/Verify Reagents reagent_purity->purify_reagents optimize_conditions Optimize Reaction (TLC Monitoring) reaction_conditions->optimize_conditions anhydrous_conditions Use Anhydrous Solvents moisture->anhydrous_conditions optimize_purification Optimize Recrystallization purification_loss->optimize_purification

Caption: Troubleshooting guide for addressing low product yield.

References

Technical Support Center: Purification of 3-Phenyl-2-thioxoimidazolidin-4-one by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Phenyl-2-thioxoimidazolidin-4-one by recrystallization. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective solvent system for the recrystallization of this compound?

A1: Ethanol or a mixture of ethanol and water is a commonly used and effective solvent system for the recrystallization of this compound and related thiohydantoin compounds. The ideal ratio of ethanol to water will depend on the impurity profile of your crude product and should be determined experimentally.

Q2: My purified this compound has a persistent yellow or brownish color. What could be the cause?

A2: A persistent color can indicate the presence of oxidized impurities or residual starting materials. Multiple recrystallizations may be necessary to remove these. The use of a small amount of activated charcoal during the recrystallization process can also be effective in adsorbing colored impurities. However, using too much charcoal can lead to a decrease in yield as it may also adsorb the desired product.[1]

Q3: I am having trouble getting my compound to crystallize out of solution. What can I do?

A3: If crystallization does not occur, several techniques can be employed to induce it. Try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[1] "Seeding" the solution with a tiny crystal of the pure compound can also initiate crystallization. If these methods fail, it may be that too much solvent was used. In this case, you can try to carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[1]

Q4: My compound is "oiling out" instead of forming crystals. How can I resolve this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute. To remedy this, you can try adding a bit more of the "good" solvent (in a mixed solvent system) to the hot solution to lower the saturation point. Allowing the solution to cool more slowly can also promote crystal formation over oiling.

Q5: How can I assess the purity of my recrystallized this compound?

A5: The purity of the final product can be assessed using several analytical techniques. Thin Layer Chromatography (TLC) can provide a quick indication of purity. A sharp melting point range that is close to the literature value is also a good indicator of high purity. For more definitive analysis, techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can be used to confirm the structure and identify any remaining impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of crude this compound by recrystallization.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Crystal Yield - Too much solvent was used, resulting in the compound remaining in the mother liquor.[1] - The compound is highly soluble in the cold solvent. - Premature crystallization occurred during hot filtration.- Reduce the volume of the solvent by gentle heating and evaporation.[1] - Cool the solution in an ice bath to maximize precipitation. - Ensure the filtration apparatus is pre-heated before hot filtration.
Formation of an Oil Instead of Crystals ("Oiling Out") - The melting point of the compound is lower than the boiling point of the solvent. - The solution is supersaturated. - The presence of impurities is depressing the melting point.- Re-heat the solution and add a small amount of additional solvent. - Allow the solution to cool more slowly. - Try a different solvent or solvent system with a lower boiling point. - Consider a preliminary purification step (e.g., column chromatography) to remove impurities.
Crystals Do Not Form Upon Cooling - The solution is not sufficiently saturated. - The solution is supersaturated and requires nucleation.- Evaporate some of the solvent to increase the concentration. - Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[1]
Discolored Crystals (e.g., yellow, brown) - Presence of colored impurities. - Oxidation of the product.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce the yield. - Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) if the compound is known to be sensitive to oxidation.
Poor Quality Crystals (e.g., small needles, powder) - The solution cooled too quickly. - The solution was agitated during cooling.- Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. - Insulate the flask to slow down the cooling rate.

Data Presentation

Solvent Solubility at 25°C ( g/100 mL) Solubility at Boiling Point ( g/100 mL) Comments
WaterVery LowLowOften used as an anti-solvent in mixed solvent systems.
EthanolModerateHighA good solvent for recrystallization, often used in combination with water.
MethanolModerateHighSimilar to ethanol, can be a suitable recrystallization solvent.
Ethyl AcetateLow to ModerateModerate to HighMay be a suitable solvent, but solubility should be tested.
TolueneLowModerateMay be used for recrystallization, particularly for less polar impurities.
HexaneVery LowVery LowGenerally used as an anti-solvent or for washing the final product to remove non-polar impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound using an Ethanol/Water Solvent System

This protocol provides a general guideline for the purification of crude this compound. The optimal solvent ratios and volumes may need to be adjusted based on the initial purity of the compound.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir to dissolve the solid. If the solid does not fully dissolve, add more hot ethanol dropwise until a clear solution is obtained at the boiling point of the solvent.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute weight) and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: If using a mixed solvent system, add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the flask to cool slowly to room temperature, undisturbed. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol or an ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.

Visualizations

TroubleshootingWorkflow start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form oil_forms Oiling Out? crystals_form->oil_forms No collect_crystals Collect, Wash, and Dry Crystals crystals_form->collect_crystals Yes troubleshoot_no_crystals Troubleshoot: - Scratch Flask - Add Seed Crystal - Evaporate Solvent oil_forms->troubleshoot_no_crystals No troubleshoot_oiling Troubleshoot: - Reheat and Add More Solvent - Cool Slower - Change Solvent oil_forms->troubleshoot_oiling Yes low_yield Low Yield? collect_crystals->low_yield end_success Pure Product troubleshoot_no_crystals->cool troubleshoot_oiling->cool troubleshoot_low_yield Troubleshoot: - Concentrate Mother Liquor - Check for Premature Crystallization low_yield->troubleshoot_low_yield Yes discolored Discolored Crystals? low_yield->discolored No troubleshoot_low_yield->start discolored->end_success No troubleshoot_discolored Troubleshoot: - Use Activated Charcoal - Re-recrystallize discolored->troubleshoot_discolored Yes troubleshoot_discolored->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Identifying and minimizing side products in 3-Phenyl-2-thioxoimidazolidin-4-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-Phenyl-2-thioxoimidazolidin-4-one.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Poor quality of starting materials (e.g., old phenyl isothiocyanate, glycine not fully dried). 3. Incorrect stoichiometry of reactants. 4. pH of the reaction mixture is not optimal.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, consider extending the reaction time or cautiously increasing the temperature. 2. Use freshly opened or purified reagents. Ensure glycine is thoroughly dried before use. 3. Accurately weigh all reactants to ensure the correct molar ratios. 4. For the reaction of glycine and phenyl isothiocyanate, maintain a mildly alkaline pH (around 8-9) during the initial coupling step.
Product is an Oil or Fails to Crystallize 1. Presence of significant amounts of impurities. 2. Incorrect recrystallization solvent or procedure. 3. Presence of residual solvent.1. Attempt to purify the oil using column chromatography before another crystallization attempt. 2. Select an appropriate recrystallization solvent. Ethanol/water mixtures are commonly effective.[1] Ensure the solution is fully dissolved at high temperature and allowed to cool slowly. Scratching the inside of the flask or adding a seed crystal can induce crystallization. 3. Ensure the product is thoroughly dried under vacuum to remove any residual solvent that may be inhibiting crystallization.
Presence of Multiple Spots on TLC After Reaction 1. Incomplete reaction, showing starting materials and product. 2. Formation of side products.1. As mentioned above, extend the reaction time or adjust the temperature. 2. Identify the side products if possible (see FAQ section below). Optimize reaction conditions (e.g., temperature, reaction time, order of addition of reagents) to minimize their formation. Purification via column chromatography or recrystallization will be necessary.
Product Color is Off-White or Yellowish 1. Presence of colored impurities from starting materials or side reactions. 2. Decomposition of the product due to excessive heat.1. During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. 2. Avoid excessive heating during the reaction and recrystallization steps.
Unexpected Peaks in NMR or Mass Spectrum 1. Presence of unreacted starting materials (glycine, phenyl isothiocyanate). 2. Presence of the intermediate N-phenylthiocarbamoyl glycine. 3. Formation of 1,3-diphenyl-2-thiourea from the reaction of phenyl isothiocyanate with any contaminating water and subsequent reaction with another molecule of phenyl isothiocyanate.1. Compare the spectra with those of the starting materials to identify their signals. Improve purification to remove them. 2. The intermediate will have characteristic signals for both the glycine and phenylthiourea moieties. Driving the cyclization to completion (e.g., by heating in acidic conditions) will consume this intermediate. 3. This impurity can often be removed by recrystallization. Ensure all reagents and solvents are dry to prevent its formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • The reaction of an α-amino acid, such as glycine, with phenyl isothiocyanate. This is analogous to the first step of the Edman degradation.[2][3]

  • The reaction of a thiosemicarbazone with a reagent like ethyl chloroacetate.[4]

Q2: What are the likely side products in the synthesis of this compound from glycine and phenyl isothiocyanate?

A2: Based on the reaction mechanism, the following side products are possible:

  • Unreacted starting materials: Glycine and phenyl isothiocyanate.

  • N-phenylthiocarbamoyl glycine: This is the intermediate formed before the cyclization to the final product. Incomplete cyclization will result in its presence as an impurity.

  • 1,3-Diphenyl-2-thiourea: This can form if phenyl isothiocyanate reacts with water and subsequently with another molecule of phenyl isothiocyanate.

  • Polymeric materials: Under harsh conditions, side reactions can lead to the formation of polymeric byproducts.

Q3: How can I minimize the formation of these side products?

A3: To minimize side product formation:

  • Ensure complete reaction: Monitor the reaction by TLC to ensure all starting materials are consumed.

  • Drive the cyclization: After the initial coupling of glycine and phenyl isothiocyanate, the reaction mixture is typically heated under acidic conditions to promote the cyclization to the thiohydantoin ring and minimize the presence of the N-phenylthiocarbamoyl glycine intermediate.

  • Use dry reagents and solvents: To prevent the formation of 1,3-diphenyl-2-thiourea, ensure that all glassware, reagents, and solvents are thoroughly dried.

  • Control the temperature: Avoid excessively high temperatures, which can lead to decomposition and the formation of polymeric materials.

Q4: What is the best way to purify the final product?

A4: Recrystallization is the most common and effective method for purifying this compound. A mixture of ethanol and water is often a suitable solvent system.[1] The crude product is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, the purified product will crystallize. If colored impurities are present, activated charcoal can be used during the recrystallization process.

Q5: My reaction yield is consistently low. What are the key parameters to optimize?

A5: To improve the yield, focus on the following parameters:

  • Reaction time and temperature: Optimize both to ensure the reaction goes to completion without causing degradation.

  • pH control: Maintain a slightly alkaline pH during the initial coupling step when using glycine and phenyl isothiocyanate.

  • Purity of reagents: Use high-purity starting materials.

  • Efficient work-up and purification: Minimize losses during extraction and recrystallization steps.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound from glycine and phenyl isothiocyanate is provided below.

Synthesis of this compound

  • Materials:

    • Glycine

    • Phenyl isothiocyanate

    • Pyridine

    • Water

    • Hydrochloric acid (HCl)

    • Ethanol

    • Activated charcoal (optional)

  • Procedure:

    • In a round-bottom flask, dissolve glycine in a mixture of pyridine and water.

    • Adjust the pH of the solution to approximately 9 with a suitable base (e.g., NaOH solution).

    • Add phenyl isothiocyanate to the solution and stir vigorously at a slightly elevated temperature (e.g., 40-50 °C). Maintain the pH at around 9 by adding small portions of base as needed.

    • After the reaction is complete (as monitored by TLC), acidify the reaction mixture with hydrochloric acid to a pH of about 1-2.

    • Heat the acidic mixture to reflux for a period of time (e.g., 1-2 hours) to effect cyclization.

    • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the crude product.

    • Collect the crude product by vacuum filtration and wash with cold water.

    • For purification, dissolve the crude product in a minimal amount of hot ethanol. If the solution is colored, add a small amount of activated charcoal and perform a hot gravity filtration.

    • Add hot water to the ethanolic solution until turbidity persists.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Visualizations

Synthesis_Pathway Glycine Glycine Intermediate N-phenylthiocarbamoyl glycine (Intermediate) Glycine->Intermediate + PITC (pH 8-9) PITC Phenyl Isothiocyanate PITC->Intermediate Product 3-Phenyl-2-thioxo- imidazolidin-4-one Intermediate->Product Acid, Heat (Cyclization)

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Optimize_Conditions Increase Time/Temp Check Reagents Incomplete->Optimize_Conditions Yes Purification_Issues Purification Issues Incomplete->Purification_Issues No Optimize_Conditions->Check_Reaction Recrystallize Recrystallize (Ethanol/Water) Purification_Issues->Recrystallize Crystals form Column Column Chromatography Purification_Issues->Column Oily Product Charcoal Use Activated Charcoal Recrystallize->Charcoal Colored Impurities Success Pure Product Recrystallize->Success No Color Charcoal->Success Column->Success

Caption: Troubleshooting workflow for synthesis issues.

References

Optimizing reaction conditions for the synthesis of 3-Phenyl-2-thioxoimidazolidin-4-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Phenyl-2-thioxoimidazolidin-4-one derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound derivatives?

A1: The most common synthetic route involves the cyclization of a substituted thiourea with an α-haloester, such as ethyl chloroacetate, in the presence of a base. Another prevalent method is the reaction of an amino acid with phenyl isothiocyanate.

Q2: I am observing a low yield of my desired product. What are the potential causes and solutions?

A2: Low yields can stem from several factors:

  • Suboptimal Reaction Temperature: The reaction may require heating to proceed to completion. Conversely, excessively high temperatures can lead to decomposition. It is crucial to optimize the temperature for your specific substrates.

  • Incorrect Solvent: The choice of solvent is critical for reactant solubility and reaction rate. Common solvents for this synthesis include ethanol, dimethylformamide (DMF), and dioxane.[1][2] If you are experiencing low yields, consider screening different solvents.

  • Ineffective Base: The base plays a key role in the cyclization step. Fused sodium acetate is a frequently used base.[3][4] Other bases like triethylamine or potassium carbonate can also be employed.[2] The strength and solubility of the base can significantly impact the reaction outcome.

  • Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction, leading to side products and reduced yields. Ensure the purity of your reactants before starting the synthesis.

Q3: I am having difficulty with the purification of my final product. What purification techniques are recommended?

A3: Purification of this compound derivatives is typically achieved through recrystallization.[5][6] Common solvent systems for recrystallization include ethanol/water mixtures.[5][6] If recrystallization is insufficient, column chromatography on silica gel may be necessary.

Q4: My product appears to be impure by NMR analysis, showing unexpected peaks. What are the likely side products?

A4: Potential side products can include unreacted starting materials, hydrolyzed intermediates, or products from competing side reactions. For instance, the intermediate thiourea derivative could be present if the cyclization is incomplete. Careful analysis of spectral data (¹H NMR, ¹³C NMR, IR) can help identify these impurities.[5][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and provides actionable steps for resolution.

Problem Potential Cause Suggested Solution
Low or No Product Formation Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Poor quality of reagents.Verify the purity of starting materials (e.g., by melting point or NMR). Use freshly distilled solvents.
Inappropriate base or catalyst.Experiment with different bases such as anhydrous sodium acetate, triethylamine, or piperidine.[4]
Formation of Multiple Products Side reactions occurring due to high temperatures.Lower the reaction temperature and extend the reaction time.
Presence of impurities in starting materials.Purify the starting materials before use.
Difficulty in Product Isolation Product is soluble in the reaction solvent.After cooling the reaction mixture, try precipitating the product by adding a non-solvent like ice-cold water.[1]
Product is an oil instead of a solid.Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purification by column chromatography may be required.
Inconsistent Yields Variability in reaction conditions.Standardize all reaction parameters, including reagent stoichiometry, reaction time, temperature, and stirring speed.

Experimental Protocols

General Procedure for the Synthesis of 3-Phenyl-5-substituted-2-thioxoimidazolidin-4-ones

This protocol is adapted from the synthesis of (±)3-Phenyl-5-(4-methylphenyl)-2-thioxo-imidazolidine-4-one.[5]

  • Reactant Preparation: In a round-bottom flask, dissolve C-4-Methylphenylglycine (10 mmol) and phenyl isothiocyanate (10 mmol) in a suitable solvent (e.g., ethanol/water 1:1).

  • Reaction: The specific reaction conditions, such as the need for a catalyst or heating, may vary depending on the specific substrates. For this example, the reaction proceeds under reflux.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by filtration. Wash the solid with a cold solvent (e.g., the reaction solvent mixture). Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to obtain the pure product.[5]

Quantitative Data Summary
DerivativeStarting Amino AcidYield (%)Melting Point (°C)Recrystallization SolventReference
(±)3-Phenyl-5-(4-methylphenyl)-2-thioxo-imidazolidine-4-oneC-4-Methylphenylglycine78.60215–216EtOH/H₂O (1:1)[5]
(±)3-Phenyl-5-(4-ethylphenyl)-2-thioxo-imidazolidine-4-oneC-4-Ethylphenylglycine73.30246–248EtOH/H₂O (1:1)[5]
(±)-3-Phenyl-5-(4-methoxyphenyl)-2-thioxo-imidazolidine-4-oneC-4-Methoxyphenylglycine85.20226–228EtOH/H₂O (1:1)[5]
(±)3-Phenyl-5-(4-isopropylphenyl)-2-thioxo-imidazolidine-4-oneC-4-Isopropylphenylglycine74.70255EtOH/H₂O (1:1)[5]

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Starting_Materials Starting Materials (Amino Acid, Phenyl Isothiocyanate) Mixing Mix Reactants Starting_Materials->Mixing Solvent_Selection Select Solvent (e.g., EtOH/H2O) Solvent_Selection->Mixing Heating Heat to Reflux Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Reaction Complete Precipitation Precipitation Cooling->Precipitation Filtration Filter Solid Precipitation->Filtration Recrystallization Recrystallize Filtration->Recrystallization Final_Product Pure Product Recrystallization->Final_Product

Caption: General workflow for the synthesis of this compound derivatives.

Troubleshooting_Tree Start Low Yield? Check_Temp Optimize Temperature Start->Check_Temp Yes Impure_Product Impure Product? Start->Impure_Product No Check_Solvent Screen Solvents Check_Temp->Check_Solvent Check_Base Vary Base Check_Solvent->Check_Base Check_Purity Check Starting Material Purity Check_Base->Check_Purity Check_Purity->Impure_Product Recrystallize Recrystallize Impure_Product->Recrystallize Yes Success Problem Solved Impure_Product->Success No Column_Chrom Column Chromatography Recrystallize->Column_Chrom Still Impure Recrystallize->Success Pure Column_Chrom->Success

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Overcoming Solubility Challenges of 3-Phenyl-2-thioxoimidazolidin-4-one in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 3-Phenyl-2-thioxoimidazolidin-4-one in their biological assays. This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to address solubility issues that can impact experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Based on its chemical structure, this compound is expected to have low solubility in aqueous solutions. Aromatic compounds and those with a thioxo group often exhibit poor water solubility.[1][2] For biological assays, it is typically recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[1]

Q2: My this compound precipitated when I diluted the DMSO stock solution into my aqueous assay buffer. Why did this happen and how can I prevent it?

This phenomenon is known as "solvent shock" or precipitation upon dilution and is a common issue with hydrophobic compounds.[3] It occurs because the compound is soluble in the high concentration of organic solvent (DMSO) but becomes insoluble when diluted into the predominantly aqueous environment of the assay buffer.[2]

To prevent this, consider the following strategies:

  • Optimize the Dilution Protocol: Instead of a single large dilution, perform serial dilutions. A gradual decrease in solvent polarity can help keep the compound in solution.[4] It is preferable to add the DMSO stock directly to the final assay media, which often contains proteins or other components that can help solubilize the compound.[5]

  • Pre-warm the Assay Medium: Warming your buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the compound can improve solubility.[3]

  • Increase Mixing Energy: Gentle vortexing or swirling of the aqueous solution while adding the DMSO stock can aid in dissolution and prevent immediate precipitation.[3][4]

Q3: What is the maximum recommended final concentration of DMSO in a biological assay?

The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v) in cell-based assays.[6] However, the tolerance to DMSO can be cell-line and assay-dependent.[6] It is crucial to include a vehicle control (assay medium with the same final DMSO concentration) in your experiments to account for any effects of the solvent itself.[1]

Q4: Are there alternatives to DMSO for dissolving this compound?

Yes, if your assay is sensitive to DMSO, or if you are still experiencing solubility issues, you can explore other options:

  • Alternative Organic Solvents: Other water-miscible organic solvents such as ethanol, methanol, acetonitrile, or dimethylformamide (DMF) can be tested.[5] However, the tolerance of your specific assay to these solvents must be evaluated.[5]

  • Co-solvents: Using a mixture of solvents can enhance solubility. For example, a 1:1 mixture of DMSO and water can sometimes improve the solubility of certain compounds.[5][7]

  • Solubilizing Agents: The use of surfactants (e.g., Tween-20, Triton X-100) at low concentrations (0.001% to 0.01%) can help prevent aggregation. Another option is the use of cyclodextrins, which can form inclusion complexes with poorly soluble drugs to enhance their solubility.[4]

Q5: How can I determine the solubility of this compound in my specific assay buffer?

You can perform a simple kinetic solubility test.[6] This involves preparing serial dilutions of your compound in the assay buffer and visually inspecting for precipitation or turbidity.[4] A more quantitative approach is to use nephelometry (light scattering) or a microplate reader to measure absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to detect the formation of a precipitate.[4]

Troubleshooting Guides

Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.
Observation Potential Cause Recommended Solution
Cloudiness or visible particles form instantly.Solvent Shock: Rapid change in solvent polarity.[3]- Perform serial dilutions to gradually decrease the solvent concentration.[4]- Pre-warm the aqueous buffer to the experimental temperature.[3]- Increase mixing energy (vortexing) during dilution.[4]
Concentration Exceeds Kinetic Solubility: The final concentration is too high for the aqueous environment.- Lower the final concentration of the compound in the assay.[4]
Issue 2: Compound precipitates over the course of the assay.
Observation Potential Cause Recommended Solution
Solution becomes cloudy or forms precipitate during incubation.Thermodynamic Insolubility: The compound concentration is above its thermodynamic solubility limit.- Lower the working concentration of the compound.[4]
Temperature Fluctuations: Changes in temperature can affect solubility.- Ensure all assay components and the incubator are maintained at a constant and controlled temperature.[3][4]
pH Shift in Medium: Cell metabolism or CO2 environment can alter the pH of the medium, affecting compound solubility.- Use a properly buffered medium (e.g., with HEPES) for the incubator's CO2 concentration.[3]
Compound Instability: The compound may degrade over time, with the degradation products being less soluble.- Assess the stability of the compound in the assay buffer over the time course of the experiment.[4]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment by Visual Inspection
  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.

  • Prepare Dilution Plate: In a 96-well plate, add 99 µL of your final assay buffer to several wells.

  • Add Compound: Add 1 µL of the 10 mM DMSO stock to the first well to make a 100 µM solution (final DMSO concentration of 1%). Mix thoroughly by pipetting up and down.

  • Serial Dilute: Perform serial dilutions across the plate.

  • Incubate: Incubate the plate under your standard assay conditions (e.g., 37°C for 2 hours).

  • Visual Inspection: Visually inspect the wells for any signs of precipitation or cloudiness against a dark background. The highest concentration that remains clear is your approximate kinetic solubility.[4]

Protocol 2: General Method for Preparing Working Solutions
  • Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM).[3] Ensure complete dissolution, using gentle warming (e.g., 37°C) and vortexing if necessary.[3]

  • Pre-warm Assay Medium: Pre-warm the cell culture medium or assay buffer to the experimental temperature (e.g., 37°C).[3]

  • Prepare Working Dilutions: Create a series of dilutions of your compound in the pre-warmed medium. For example, to make a 100 µM solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., 1 µL of stock in 99 µL of media).[3]

  • Mix Thoroughly: Vortex gently immediately after adding the stock solution to the medium to ensure rapid and uniform dispersion.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Dilution & Dosing cluster_incubation Incubation & Analysis stock Prepare 10 mM Stock in 100% DMSO dilute Add Stock to Warmed Medium with Vortexing stock->dilute warm_media Pre-warm Assay Medium to 37°C warm_media->dilute add_to_assay Add Working Solution to Assay Plate dilute->add_to_assay incubate Incubate at 37°C add_to_assay->incubate readout Perform Assay Readout incubate->readout

Caption: Recommended workflow for preparing this compound for biological assays.

troubleshooting_logic cluster_immediate Immediate Precipitation cluster_delayed Precipitation Over Time start Precipitation Observed? cause_immediate Likely Cause: Solvent Shock or Exceeding Kinetic Solubility start->cause_immediate Yes, immediately cause_delayed Likely Cause: Thermodynamic Insolubility, Temp/pH Instability start->cause_delayed Yes, during incubation no_precip No Precipitation Proceed with Assay start->no_precip No solution_immediate Solutions: - Serial Dilution - Lower Concentration - Pre-warm Medium - Increase Mixing cause_immediate->solution_immediate solution_delayed Solutions: - Lower Concentration - Control Temp/pH - Check Compound Stability cause_delayed->solution_delayed

Caption: Troubleshooting decision tree for precipitation issues.

References

Troubleshooting common problems in the synthesis of thiohydantoin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thiohydantoin derivatives. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing thiohydantoin derivatives?

A1: The most prevalent methods for synthesizing 2-thiohydantoin derivatives include:

  • Reaction of α-amino acids with thiourea: This is a straightforward method involving the direct condensation of an α-amino acid with thiourea at elevated temperatures.[1][2][3]

  • Reaction of α-amino acid derivatives with isothiocyanates: This method offers versatility in introducing substituents at the N-3 position of the thiohydantoin ring.[4][5]

  • Reaction of acyl α-amino acids with thiocyanates: This approach, often carried out in acetic anhydride, is another classical method for thiohydantoin synthesis.[4][5]

  • One-pot multi-component reactions: These methods offer efficiency by combining several reaction steps in a single procedure, often yielding 3,5-disubstituted thiohydantoins.[4][5][6]

Q2: I am experiencing low yields in my thiohydantoin synthesis. What are the potential causes and how can I improve the yield?

A2: Low yields are a common issue in thiohydantoin synthesis and can be attributed to several factors. Refer to the troubleshooting guide below for specific solutions. Key factors influencing yield include reaction conditions and the stability of starting materials.[7] Uneven heating is a significant contributor to low yields, as "hot spots" can cause decomposition of reactants or products.[1][7] The choice of heating method has a demonstrable impact on yield, with oil baths providing more uniform heating and leading to higher yields compared to heating mantles.[1][7] Additionally, the thermal instability of certain amino acids, particularly those with acidic or basic side chains (e.g., arginine, aspartic acid, glutamic acid), can lead to decomposition at the high temperatures required for some synthetic routes.[1][7]

Q3: I am observing unexpected side products in my reaction. What are they and how can I minimize their formation?

A3: Side product formation can arise from the reactivity of the amino acid side chains or from the reaction conditions themselves. For instance, the reaction of L-cysteine with thiourea can lead to the formation of 5-methyl-2-thiohydantoin due to thermal desulfurization.[1] To minimize side reactions, it is crucial to optimize reaction conditions such as temperature and reaction time. Protecting reactive side chain functionalities of the amino acid may also be necessary.

Q4: What are the recommended methods for purifying thiohydantoin derivatives?

A4: Purification strategies for thiohydantoin derivatives depend on the properties of the product and the impurities present. Common techniques include:

  • Filtration and Extraction: These are often the first steps in the work-up procedure to separate the crude product from the reaction mixture.[2]

  • Precipitation/Recrystallization: For thiohydantoins derived from amino acids with non-polar side chains, precipitation from water can be an effective purification step, as the unreacted thiourea is highly water-soluble.[1] Recrystallization from a suitable solvent is a standard method for obtaining pure crystalline products.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired thiohydantoin from byproducts and unreacted starting materials.[1]

Q5: How can I confirm the identity and purity of my synthesized thiohydantoin derivative?

A5: A combination of spectroscopic techniques is typically used to characterize thiohydantoin derivatives:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure. Characteristic signals for the thiohydantoin ring protons can be observed in the ¹H NMR spectrum, typically with H-5 appearing around 4.0-4.5 ppm, N1-H between 8.9-9.5 ppm, and N3-H between 10.5-11.0 ppm.[1] In the ¹³C NMR spectrum, the C-5 carbon resonates around 50-70 ppm, while the carbonyl and thiocarbonyl carbons appear in the 156-187 ppm range.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. The fragmentation pattern can also provide structural information.[8][9]

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the functional groups present, such as N-H, C=O, and C=S stretching vibrations.

  • X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure of crystalline compounds.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of thiohydantoin derivatives and provides potential solutions.

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution Expected Outcome
Uneven Heating Use an oil bath for uniform temperature distribution instead of a heating mantle to avoid "hot spots" that can lead to decomposition.[1][7]Improved yield and reduced formation of degradation byproducts.
Thermal Decomposition of Starting Amino Acid For thermally sensitive amino acids (e.g., those with acidic or basic side chains), consider alternative synthetic methods that employ milder reaction conditions.Successful synthesis of thiohydantoins from sensitive amino acids.
Incomplete Reaction Ensure optimal reaction time and temperature. For reactions involving bases like potassium hydroxide, the concentration can be critical; yields may increase with higher base concentration up to a certain point.[7][10]Drive the reaction to completion and increase product yield.
Loss of Volatile Reagents When using volatile reagents, perform the reaction in a sealed vessel to prevent their escape.Maintain the correct stoichiometry throughout the reaction, leading to higher yields.
Problem 2: Formation of Impurities and Side Products
Potential Cause Recommended Solution Expected Outcome
Side Reactions of Amino Acid Side Chains Protect reactive functional groups on the amino acid side chain prior to the thiohydantoin synthesis.Minimized formation of byproducts and a cleaner reaction profile.
Desulfurization In reactions with sulfur-containing amino acids like cysteine, be aware of potential thermal desulfurization. Optimization of reaction temperature and time may reduce this side reaction.Formation of the desired sulfur-containing thiohydantoin.
Hydrolysis of the Thiohydantoin Ring During workup and purification, avoid prolonged exposure to strong acids or bases which can lead to ring opening. Maintain careful pH control.Isolation of the intact thiohydantoin product.
Problem 3: Difficulty in Purification
Potential Cause Recommended Solution Expected Outcome
Co-elution of Product and Impurities in Column Chromatography Optimize the solvent system (eluent) for column chromatography to achieve better separation. A step gradient or isocratic elution with a carefully selected solvent mixture can be effective.Isolation of the pure thiohydantoin derivative.
Poor Solubility of the Crude Product Before chromatographic purification, ensure the sample is fully dissolved and free of particulate matter to avoid clogging the column.Smooth and efficient chromatographic separation.
Product is an Oil Instead of a Solid If the product is an oil, purification by column chromatography is often the best approach. If a solid is desired, try triturating the oil with a non-polar solvent to induce crystallization.Obtaining a pure product, either as a solid or a purified oil.

Quantitative Data Summary

The choice of heating method can significantly impact the yield of thiohydantoin synthesis. The following table summarizes the yields of various 2-thiohydantoins synthesized from the corresponding L-amino acid and thiourea using either a heating mantle or an oil bath.

Table 1: Yields of 2-Thiohydantoins under Different Heating Conditions [1][11]

Amino AcidHeating MethodYield (%)
LeucineHeating Mantle39
LeucineOil Bath94
GlycineHeating Mantle36
GlycineOil Bath85
PhenylalanineHeating Mantle78
PhenylalanineOil Bath99
ProlineHeating Mantle23
ProlineOil Bath79
CysteineHeating Mantle28 (desulfurized product)
CysteineOil Bath82 (desulfurized product)
MethionineHeating Mantle41
MethionineOil Bath92
TyrosineHeating Mantle48
TyrosineOil Bath95
TryptophanHeating Mantle57
TryptophanOil Bath98

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Thiohydantoins from α-Amino Acids and Thiourea[1][3]

This protocol describes a solvent-free method for the synthesis of 2-thiohydantoins by direct heating of an α-amino acid with thiourea.

Materials:

  • L-α-amino acid

  • Thiourea

  • Round-bottom flask

  • Oil bath with a stirrer and thermometer

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Place a 1:3 molar ratio of the L-α-amino acid and thiourea in a round-bottom flask.[2]

  • Heat the mixture in an oil bath with stirring. The temperature should be raised to 170-220°C.[1]

  • The mixture will melt and start to fume. Continue heating and stirring for approximately 30-60 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Work-up and Purification:

    • For amino acids with non-polar side chains: The resulting solid can be triturated with water. The unreacted thiourea will dissolve, and the thiohydantoin product can be collected by filtration.[1]

    • For other amino acids or for higher purity: The crude product can be purified by silica gel column chromatography. The solid mixture is pulverized and loaded directly onto the column.[1] A suitable eluent system, such as a mixture of hexane and ethyl acetate, is used to elute the product.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified 2-thiohydantoin derivative.

  • Characterize the product using NMR, MS, and IR spectroscopy.

Protocol 2: Synthesis of 3-Substituted-2-Thiohydantoins from α-Amino Acid Esters and Isothiocyanates (One-Pot, Three-Component)[4][5]

This protocol describes a one-pot synthesis of 3-substituted-2-thiohydantoin derivatives.

Materials:

  • α-amino acid ester hydrochloride

  • Aldehyde

  • Sodium triacetoxyborohydride

  • Isothiocyanate

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography

Procedure:

  • To a solution of the α-amino acid ester hydrochloride (1 equivalent) and aldehyde (1 equivalent) in DCM, add sodium triacetoxyborohydride (1.2 equivalents).

  • Stir the reaction mixture at room temperature until the formation of the intermediate imine is complete (monitor by TLC).

  • Add the isothiocyanate (1 equivalent) and triethylamine (2 equivalents) to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 3-substituted-2-thiohydantoin derivative.

  • Characterize the product using NMR, MS, and IR spectroscopy.

Visualizations

Troubleshooting_Thiohydantoin_Synthesis start Start Synthesis problem Low or No Yield? start->problem check_heating Check Heating Method problem->check_heating Yes impurities Impurities or Side Products? problem->impurities No use_oil_bath Use Oil Bath for Uniform Heating check_heating->use_oil_bath Uneven Heating (e.g., Mantle) check_stability Is Starting Amino Acid Thermally Stable? check_heating->check_stability Uniform Heating use_oil_bath->check_stability milder_conditions Use Milder Reaction Conditions check_stability->milder_conditions No check_completion Is Reaction Incomplete? check_stability->check_completion Yes milder_conditions->check_completion optimize_conditions Optimize Time, Temp, & Base Conc. check_completion->optimize_conditions Yes end Successful Synthesis check_completion->end No optimize_conditions->end protect_side_chain Protect Reactive Side Chains impurities->protect_side_chain Side Chain Reactions optimize_temp_time Optimize Temp & Time to Avoid Desulfurization impurities->optimize_temp_time Unexpected Product (e.g., Desulfurization) purification_issue Difficulty in Purification? impurities->purification_issue No protect_side_chain->purification_issue optimize_temp_time->purification_issue optimize_eluent Optimize Column Chromatography Eluent purification_issue->optimize_eluent Yes purification_issue->end No optimize_eluent->end

Caption: Troubleshooting workflow for common issues in thiohydantoin synthesis.

Thiohydantoin_Synthesis_Workflow start Select Synthetic Route reaction_setup Reaction Setup (e.g., Amino Acid + Thiourea) start->reaction_setup heating Heating (Oil Bath Recommended) reaction_setup->heating monitoring Monitor Reaction (TLC) heating->monitoring workup Work-up (e.g., Precipitation, Extraction) monitoring->workup purification Purification (Column Chromatography or Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product Pure Thiohydantoin Derivative characterization->final_product

Caption: General experimental workflow for the synthesis of thiohydantoin derivatives.

References

Technical Support Center: Enhancing the Purity of 3-Phenyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized 3-Phenyl-2-thioxoimidazolidin-4-one.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My product has a low yield after recrystallization. What are the possible causes and solutions?

A1: Low recovery of your product can stem from several factors during the recrystallization process. Here are some common causes and their solutions:

  • Using too much solvent: Dissolving the crude product in an excessive amount of solvent will keep a significant portion of it in the solution even after cooling, thus reducing the yield of crystals.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product[1]. This ensures the solution is saturated or near-saturated upon cooling, maximizing crystal formation.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool it in an ice bath if necessary[1].

  • Premature crystallization during hot filtration: If the solution cools and crystals form on the filter paper or in the funnel during hot gravity filtration, you will lose a portion of your product.

    • Solution: Use a heated funnel or pre-heat the funnel and filter paper with hot solvent before filtering the product solution. Also, ensure the filtration is performed as quickly as possible.

  • Incomplete transfer of crystals: Product loss can occur during the transfer of crystals from the filtration apparatus to the drying container.

    • Solution: Carefully scrape all the crystals from the filter paper. You can rinse the filtration apparatus with a small amount of the cold recrystallization solvent to transfer any remaining crystals.

Q2: Instead of crystals, my product is "oiling out." How can I fix this?

A2: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than forming solid crystals. This is often due to the melting point of the solid being lower than the boiling point of the solvent, or high concentrations of impurities.

  • Solution 1: Reheat and add more solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent before allowing it to cool slowly again.

  • Solution 2: Change the solvent system: The chosen solvent may not be ideal. A common technique is to use a two-solvent system where the product is soluble in one solvent and insoluble in the other, and the two solvents are miscible[1]. For instance, you could dissolve the compound in a good solvent and then add a poor solvent dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly. A mixed solvent system of ether and 95% ethanol (1:1 by volume) has been used for a similar compound, 3-phenylrhodanine[2].

  • Solution 3: Induce crystallization: If the solution is supersaturated but crystals are not forming, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

Q3: My final product is still colored, even after recrystallization. How can I remove colored impurities?

A3: Colored impurities are often large, polar molecules that can be adsorbed onto activated carbon.

  • Solution: After dissolving the crude product in the hot solvent, add a small amount of decolorizing charcoal (activated carbon) to the solution and boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Then, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize[1]. Be aware that using too much charcoal can lead to the loss of your desired product.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent for the recrystallization of this compound?

A1: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. Ethanol is a commonly used solvent for recrystallizing 2-thioxoimidazolidin-4-one derivatives[3][4][5]. A mixture of ethanol and water can also be effective[5]. To test for a good solvent, place a small amount of your crude product in a test tube and add a few drops of the solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all, even when heated, the solvent is unsuitable. The best solvent will dissolve the compound when heated but allow for crystal formation upon cooling.

Q2: What are the potential sources of impurities in the synthesis of this compound?

A2: Impurities can arise from several sources during the synthesis, including:

  • Unreacted starting materials: The synthesis of 2-thioxoimidazolidin-4-ones often involves the cyclization of thiosemicarbazones with reagents like ethyl chloroacetate[3]. Incomplete reaction can leave unreacted starting materials in the crude product.

  • Side products: The reaction conditions may lead to the formation of byproducts. For example, side reactions involving the reactants or intermediates can occur.

  • Reagents and solvents: The purity of the chemicals and solvents used can also introduce impurities into the final product[3].

Q3: Are there alternative purification methods to recrystallization for this compound?

A3: Yes, if recrystallization does not yield a product of sufficient purity, column chromatography is a powerful alternative. This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) while being carried through by a mobile phase (a solvent or mixture of solvents). It is particularly useful for separating compounds with similar solubilities and for removing impurities that are difficult to eliminate by recrystallization.

Comparison of Purification Methods

FeatureRecrystallizationColumn Chromatography
Principle Difference in solubility of the compound and impurities in a solvent at different temperatures.Differential adsorption of the compound and impurities onto a stationary phase as a mobile phase passes through.
Advantages - Simple and inexpensive technique.- Can yield very pure crystals.- Scalable for large quantities.- Highly effective for separating complex mixtures.- Can separate compounds with very similar properties.- Applicable to a wide range of compounds.
Disadvantages - May not be effective for all compounds or impurities.- Can result in significant product loss.- Finding a suitable solvent can be time-consuming.- More complex and time-consuming than recrystallization.- Requires larger volumes of solvent.- Can be more expensive due to the cost of the stationary phase and solvents.

Experimental Protocols

Protocol for Recrystallization of this compound

This protocol provides a general procedure for the purification of this compound by recrystallization.

  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent system (e.g., ethanol, ethanol/water).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the solvent in small portions until a clear solution is obtained[1].

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a funnel and a new flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation[1].

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass to dry completely.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Crude 3-Phenyl-2-thioxo- imidazolidin-4-one Dissolution Dissolve in minimal hot solvent Crude->Dissolution Decolorization Add activated charcoal (if necessary) Dissolution->Decolorization HotFiltration Hot gravity filtration Decolorization->HotFiltration Crystallization Cool slowly to induce crystallization HotFiltration->Crystallization VacuumFiltration Isolate crystals via vacuum filtration Crystallization->VacuumFiltration Washing Wash with cold solvent VacuumFiltration->Washing Drying Dry the pure crystals Washing->Drying PureProduct Pure 3-Phenyl-2-thioxo- imidazolidin-4-one Drying->PureProduct

Caption: Workflow for the purification of this compound.

Troubleshooting_Guide Start Problem during purification? OilingOut Product 'oiling out'? Start->OilingOut Yes LowYield Low yield? Start->LowYield No ReheatAddSolvent Reheat and add more solvent OilingOut->ReheatAddSolvent Yes ChangeSolvent Change solvent system OilingOut->ChangeSolvent No InduceCrystallization Induce crystallization (scratch/seed) OilingOut->InduceCrystallization If supersaturated ColoredProduct Product is colored? LowYield->ColoredProduct No TooMuchSolvent Used too much solvent? -> Use minimal amount LowYield->TooMuchSolvent Yes FastCooling Cooled too quickly? -> Cool slowly LowYield->FastCooling No LossDuringFiltration Loss during filtration? -> Use pre-heated funnel LowYield->LossDuringFiltration If applicable AddCharcoal Use activated charcoal ColoredProduct->AddCharcoal Yes End Consult further literature ColoredProduct->End No Success Pure Product ReheatAddSolvent->Success ChangeSolvent->Success InduceCrystallization->Success TooMuchSolvent->Success FastCooling->Success LossDuringFiltration->Success HotFilter Perform hot gravity filtration AddCharcoal->HotFilter HotFilter->Success

Caption: Troubleshooting decision tree for purification issues.

References

Resolving inconsistencies in the biological activity of 3-Phenyl-2-thioxoimidazolidin-4-one batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Phenyl-2-thioxoimidazolidin-4-one. Our aim is to help resolve inconsistencies in biological activity observed between different batches of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the IC50 values of this compound between different batches in our cytotoxicity assays. What are the potential causes?

Inconsistent IC50 values are a common issue in pharmacological studies and can stem from several factors.[1] Key contributors to this variability can be broadly categorized as issues with the compound itself, the experimental setup, or data analysis. It is crucial to meticulously control experimental variables to ensure reproducibility.

Q2: How can the purity of this compound affect its biological activity?

Q3: What are the known biological targets of 2-thioxoimidazolidin-4-one derivatives?

Derivatives of 2-thioxoimidazolidin-4-one have been reported to exhibit a wide range of biological activities, including:

  • Anticancer properties: Some derivatives have been shown to induce apoptosis in cancer cells, such as hepatocellular carcinoma (HepG2), by targeting signaling pathways like the PI3K/AKT pathway.

  • Enzyme inhibition: Certain analogs have demonstrated inhibitory activity against enzymes like cyclooxygenase-2 (COX-2) and the cytolytic protein perforin.[3][4]

  • Receptor modulation: There are reports of derivatives acting as inverse agonists/antagonists for receptors like the CB1 cannabinoid receptor.[2]

  • Antimicrobial and antioxidant activities: Various substituted 2-thioxoimidazolidin-4-ones have shown potential as antimicrobial and antioxidant agents.[5]

Q4: How should I prepare and store stock solutions of this compound to ensure stability and consistency?

Proper handling and storage of the compound are vital. It is recommended to prepare a high-concentration stock solution in an appropriate solvent, such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -20°C or -80°C for long-term stability. Before use, allow an aliquot to thaw completely and ensure it is fully dissolved by vortexing.

Troubleshooting Inconsistent Biological Activity

Experiencing variability in experimental results can be challenging. This guide provides a systematic approach to identifying and resolving inconsistencies when working with different batches of this compound.

Diagram: Troubleshooting Workflow for Inconsistent Results

troubleshooting_workflow start Inconsistent Biological Activity Observed compound Step 1: Compound Characterization & Purity Check start->compound assay Step 2: Assay & Protocol Review compound->assay Purity Confirmed execution Step 3: Experimental Execution Review assay->execution Protocol Validated analysis Step 4: Data Analysis & Interpretation execution->analysis Execution Consistent consistent Consistent Results analysis->consistent Analysis Correct

Caption: A logical workflow for troubleshooting inconsistent biological activity.

Step 1: Compound Characterization and Purity

The first step in troubleshooting is to scrutinize the compound itself. Batch-to-batch variability often originates from differences in purity and integrity.

Troubleshooting Guide: Compound-Related Issues

Potential IssueRecommended Action
Purity Variation - Request the Certificate of Analysis (CoA) for each batch and compare the purity levels. - Perform an independent purity analysis using methods like HPLC, LC-MS, or NMR spectroscopy.
Presence of Impurities - Analyze the impurity profile of each batch. Common impurities can include unreacted starting materials (e.g., phenyl isothiocyanate, amino acids) or byproducts from the cyclization reaction. - If possible, identify the structure of major impurities and assess their potential biological activity.
Compound Degradation - Assess the stability of the compound under your experimental conditions (e.g., in aqueous media over time). - Ensure proper storage of stock solutions (aliquoted, protected from light, at -80°C).
Solubility Issues - Visually inspect for precipitation when diluting the DMSO stock into aqueous assay buffer. - Determine the solubility of the compound in your specific assay medium. The final DMSO concentration should typically be kept below 0.5%.
Step 2: Assay and Protocol Review

If the compound's integrity is confirmed, the next step is to review the experimental assay and protocol for potential sources of variability.

Troubleshooting Guide: Assay-Related Issues

Potential IssueRecommended Action
Cell-Based Assay Variability - Cell Line Integrity: Ensure the use of a consistent cell line passage number and check for mycoplasma contamination. - Cell Seeding Density: Use a precise and consistent cell seeding density across all experiments. - Edge Effects: Avoid using the outer wells of microplates or fill them with sterile PBS or media to maintain humidity.
Reagent Variability - Use the same batch of all critical reagents (e.g., cell culture media, serum, assay kits) for comparative experiments. - Prepare fresh reagents and buffers for each experiment.
Protocol Deviations - Ensure all users are following the exact same, detailed standard operating procedure (SOP). - Pay close attention to incubation times, temperatures, and pipetting techniques.

Diagram: Decision Tree for Troubleshooting Inconsistent IC50 Values

ic50_troubleshooting start Inconsistent IC50 Values check_purity Is the purity of all batches >95% and consistent? start->check_purity check_solubility Is the compound fully soluble in the assay medium? check_purity->check_solubility Yes resolve_purity Action: Re-purify compound or acquire new batch with certified purity. check_purity->resolve_purity No check_cells Are cell passage number and health consistent? check_solubility->check_cells Yes resolve_solubility Action: Optimize solvent concentration or use a different formulation. check_solubility->resolve_solubility No check_protocol Is the experimental protocol strictly followed? check_cells->check_protocol Yes resolve_cells Action: Standardize cell culture procedures and perform mycoplasma testing. check_cells->resolve_cells No check_data Is the data analysis method consistent? check_protocol->check_data Yes resolve_protocol Action: Review and standardize the SOP for all users. check_protocol->resolve_protocol No resolve_data Action: Use a consistent curve-fitting model for IC50 calculation. check_data->resolve_data No success Problem Resolved check_data->success Yes

Caption: A decision tree to systematically address inconsistent IC50 values.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is for determining the cytotoxic effect of this compound on a chosen cell line (e.g., HepG2).

Materials:

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete medium from a concentrated DMSO stock. Ensure the final DMSO concentration is ≤ 0.5%.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection using Caspase-Glo® 3/7 Assay

This protocol measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Assay Plate Preparation:

    • Seed cells and treat with different concentrations of this compound as described in the MTT assay protocol, but in a white-walled 96-well plate. The final volume in each well should be 100 µL.

  • Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by adding the buffer to the lyophilized substrate.

    • Allow the reagent to equilibrate to room temperature before use.

  • Assay Execution:

    • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the blank wells (medium only) from all other readings.

    • Plot the luminescence signal against the compound concentration to determine the dose-dependent activation of caspases 3 and 7.

Data Presentation

Illustrative IC50 Values for 2-Thioxoimidazolidin-4-one Derivatives

Note: The following table presents published IC50 values for various derivatives of 2-thioxoimidazolidin-4-one to illustrate the range of potencies observed for this class of compounds. This data is not from different batches of this compound but serves as a reference for expected activity levels.

Compound DerivativeAssay TypeCell Line/TargetReported IC50
Derivative ACytotoxicity (MTT)HepG20.017 µM
Derivative BCytotoxicity (MTT)HepG20.18 µM
Derivative CPerforin InhibitionIsolated Protein5 µM
Derivative DCOX-2 InhibitionBiochemical Assay>50 µM

Visualization of a Relevant Signaling Pathway

Diagram: PI3K/AKT Signaling Pathway

Derivatives of 2-thioxoimidazolidin-4-one have been shown to induce apoptosis by inhibiting the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activation PTEN PTEN PTEN->PIP3 Inhibition mTOR mTOR AKT->mTOR Activation Bad Bad AKT->Bad Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase9 Caspase-9 Bad->Caspase9 Inhibition Apoptosis Apoptosis Caspase9->Apoptosis Induces Inhibitor 3-Phenyl-2-thioxo- imidazolidin-4-one Inhibitor->AKT Inhibition

Caption: The PI3K/AKT signaling pathway and the potential point of intervention for this compound.

References

Strategies for scaling up the synthesis of 3-Phenyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Phenyl-2-thioxoimidazolidin-4-one, with a focus on strategies for scaling up production.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most frequently employed method is the reaction of glycine with phenyl isothiocyanate. This reaction typically proceeds in two steps: the formation of a phenylthiocarbamoyl (PTC)-glycine intermediate, followed by cyclization under acidic conditions to yield the final product.

Q2: Are there alternative synthetic routes?

A2: Yes, an alternative one-step method involves the direct condensation of glycine with thiourea at elevated temperatures.[1][2] This method is noted for its simplicity and the use of less expensive starting materials.

Q3: What are the typical yields for this synthesis?

A3: Yields can vary significantly based on the reaction conditions and scale. Laboratory-scale syntheses of analogous 2-thiohydantoins using an oil bath for uniform heating have reported yields ranging from 79% to nearly 100%.[3] However, methods employing less uniform heating, such as a heating mantle, may result in lower yields of 23-78%.[1][3] On a larger scale, percentage yields can sometimes increase due to a reduction in proportional losses during product work-up and purification.[1]

Q4: What are the key safety precautions to consider when working with phenyl isothiocyanate?

A4: Phenyl isothiocyanate is a toxic and flammable liquid with a pungent odor. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Refer to the safety data sheet (SDS) for detailed handling and disposal instructions.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Strategy
Uneven Heating / Localized Overheating Utilize an oil bath or a jacketed reactor for large-scale synthesis to ensure uniform temperature distribution. "Hot spots" from heating mantles can lead to the decomposition of starting materials and the final product.[1][3]
Incomplete Reaction Ensure the reaction goes to completion by monitoring it using an appropriate technique (e.g., TLC, HPLC). In syntheses involving a base, confirm that the correct type and concentration are used, as their absence can lead to reaction failure.[3]
Thermal Decomposition Both the starting materials and the thiohydantoin product can be thermally unstable at high temperatures.[3] Carefully control the reaction temperature and consider running optimization experiments to find the ideal balance between reaction rate and stability.
Losses During Work-up and Purification Minimize transfers between vessels. Ensure complete precipitation of the product before filtration. Optimize the recrystallization solvent system and cooling process to maximize recovery.
Product Purity Issues
Potential Cause Troubleshooting Strategy
Presence of Starting Materials in Final Product Monitor the reaction for completion. Adjust reaction time, temperature, or stoichiometry of reactants if necessary. Optimize the purification process, potentially including multiple recrystallizations or column chromatography if needed.
Formation of Side Products A potential byproduct is the formation of phenylthiourea from the reaction of phenyl isothiocyanate with any ammonia present or from side reactions.[4] Maintain a clean reaction setup and use high-purity reagents. The formation of unexpected products can also occur due to thermal desulfurization.[1]
Difficult Crystallization If the product oils out or forms a fine powder that is difficult to filter, try different solvent systems for recrystallization. Seeding the solution with a small crystal of pure product can induce crystallization. A gradual cooling process is often more effective than rapid cooling.

Experimental Protocols

Protocol 1: Two-Step Synthesis from Glycine and Phenyl Isothiocyanate

This protocol is based on the general procedure for the synthesis of 3-phenyl-2-thiohydantoins.[5]

Step 1: Formation of Phenylthiocarbamoyl (PTC)-Glycine

  • Dissolve glycine in a mixture of pyridine and water (1:1 v/v).

  • Adjust the pH of the solution to approximately 9.0 using a sodium hydroxide solution.

  • Heat the solution to 40°C.

  • Add phenyl isothiocyanate dropwise with vigorous stirring, maintaining the pH at 9.0 by adding small portions of the sodium hydroxide solution.

  • Continue the reaction until the consumption of alkali ceases (typically less than 30 minutes).

  • Remove pyridine and any excess phenyl isothiocyanate by extraction with benzene or another suitable organic solvent.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the PTC-glycine.

  • Filter the precipitate, wash with cold water, and dry.

Step 2: Cyclization to this compound

  • Suspend or dissolve the dried PTC-glycine in 1N hydrochloric acid.

  • Reflux the mixture for two hours.

  • Remove the hydrochloric acid by repeated concentration under vacuum.

  • The crude this compound can then be purified.

Purification:

  • Recrystallize the crude product from a mixture of glacial acetic acid and water or ethanol and water.[5][6]

Protocol 2: One-Step Synthesis from Glycine and Thiourea

This protocol is based on a simplified, scalable method.[1][2]

  • Thoroughly mix glycine and thiourea in a reaction vessel.

  • Heat the mixture in an oil bath at a pre-determined optimal temperature (e.g., 150-180°C, requires optimization for scale).

  • Maintain the temperature for the required reaction time, with stirring if feasible for the scale.

  • After cooling, the solid reaction mass can be dissolved in a suitable solvent and the product purified.

Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Data Presentation

Table 1: Reported Yields for 2-Thioxoimidazolidin-4-one Derivatives under Various Conditions

ProductStarting Amino AcidHeating MethodScaleYield (%)Reference
5-sec-Butyl-2-thiohydantoinL-IsoleucineOil Bath0.5 g78[1]
5-sec-Butyl-2-thiohydantoinL-IsoleucineOil Bath2.0 g96[1]
5-sec-Butyl-2-thiohydantoinL-IsoleucineOil Bath6.0 g~100[1]
Various 5-substituted-2-thiohydantoinsVarious L-amino acidsHeating MantleNot specified23-78[1]
(±)3-Phenyl-5-(4-methylphenyl)-2-thioxo-imidazolidine-4-oneC-4-MethylphenylglycineNot specified10 mmol78.6[6]
(±)3-Phenyl-5-(4-ethylphenyl)-2-thioxo-imidazolidine-4-oneC-4-EthylphenylglycineNot specified9 mmol73.3[6]

Note: The yields presented are for analogous compounds and are intended to provide a general indication of what can be expected. Actual yields for this compound may vary.

Visualizations

Synthesis_Pathway Glycine Glycine PTC_Glycine PTC-Glycine Intermediate Glycine->PTC_Glycine Step 1 PITC Phenyl Isothiocyanate PITC->PTC_Glycine Base Base (e.g., NaOH in Pyridine/Water) Base->PTC_Glycine Product 3-Phenyl-2-thioxo- imidazolidin-4-one PTC_Glycine->Product Step 2: Cyclization Acid Acid (e.g., HCl) Acid->Product

Caption: Reaction pathway for the two-step synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Temp Verify Temperature Control (Uniform Heating?) Start->Check_Temp Check_Completion Check Reaction Completion (TLC/HPLC) Check_Temp->Check_Completion Yes Optimize_Heating Implement Oil Bath or Jacketed Reactor Check_Temp->Optimize_Heating No Check_Reagents Assess Reagent Purity and Stoichiometry Check_Completion->Check_Reagents Yes Adjust_Conditions Adjust Reaction Time, Temperature, or Reagent Ratios Check_Completion->Adjust_Conditions No Purify_Reagents Purify Starting Materials if Necessary Check_Reagents->Purify_Reagents Impure Optimize_Purification Optimize Recrystallization Solvent and Procedure Check_Reagents->Optimize_Purification Pure Success Improved Yield/Purity Optimize_Heating->Success Adjust_Conditions->Success Purify_Reagents->Success Optimize_Purification->Success

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Best practices for the storage and handling of 3-Phenyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the storage, handling, and use of 3-Phenyl-2-thioxoimidazolidin-4-one in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a dry and well-ventilated area.[1][2] For long-term storage, it is advisable to keep it in a refrigerator. Protect the compound from moisture and light to ensure its stability.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is crucial to use appropriate personal protective equipment. This includes wearing protective gloves, a lab coat, and eye protection such as safety glasses or goggles.[1][3] All handling of the solid compound should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[1][3]

Q3: What is the general solubility of this compound?

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, dissolve the compound in 100% DMSO to a desired high concentration (e.g., 10 mM or 100 mM). Ensure the compound is fully dissolved by vortexing or brief sonication. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light.

Q5: What are the known biological activities of this compound?

A5: Derivatives of 2-thioxoimidazolidin-4-one have been investigated for a range of biological activities, including as potential anticancer agents. Some studies suggest that these compounds may exert their effects by inhibiting signaling pathways such as the PI3K/AKT pathway, which is often dysregulated in cancer.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Media

Q: I observed a precipitate forming when I diluted my DMSO stock solution of this compound into my aqueous cell culture medium. What is happening and how can I prevent this?

A: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous solution where it is less soluble.

Potential Causes and Solutions:

Cause Explanation Recommended Solution
High Final Concentration The final concentration of the compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.
Solvent Shock Rapid dilution of the concentrated DMSO stock into the aqueous media causes a sudden change in polarity, leading to precipitation.Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently swirling the media.
Low Media Temperature Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.
Interaction with Media Components The compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.If possible, try a different basal media formulation. You can also test the solubility in a simpler buffer like PBS before moving to complex media.
Issue 2: Inconsistent or No Biological Activity Observed

Q: I am not observing the expected biological effect of this compound in my in vitro assay. What could be the reason?

A: Lack of activity can stem from several factors related to compound handling and experimental setup.

Potential Causes and Solutions:

Cause Explanation Recommended Solution
Compound Degradation The compound may have degraded due to improper storage or handling. Thiohydantoin rings can be susceptible to hydrolysis under certain pH conditions.Ensure the compound and its stock solutions are stored correctly (protected from light and moisture, at the recommended temperature). Prepare fresh dilutions for each experiment.
Precipitation in Assay Even if not immediately visible, the compound may be precipitating over the course of the experiment, reducing the effective concentration.Visually inspect your assay plates under a microscope for any signs of precipitation. Consider using a lower final concentration or including a solubility-enhancing agent (e.g., a small percentage of a non-ionic surfactant), but be sure to test for its effects on your cells.
Incorrect Assay Conditions The specific cell line or assay conditions may not be suitable for observing the compound's activity.Review the literature for assays in which similar compounds have shown activity. Ensure your assay endpoint is appropriate for the expected mechanism of action.

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on a cancer cell line using an MTT assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Diagrams

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_compound Prepare compound dilutions treat_cells Treat cells with compound prepare_compound->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.

PI3K_AKT_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Dephosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Phosphorylates Thioxoimidazolidinone 3-Phenyl-2-thioxo- imidazolidin-4-one Thioxoimidazolidinone->PI3K Inhibits CellResponse Cell Proliferation, Survival, Growth Downstream->CellResponse Regulates

Caption: Simplified PI3K/AKT signaling pathway and the potential inhibitory action of this compound.

References

Validation & Comparative

Confirming the Chemical Identity of 3-Phenyl-2-thioxoimidazolidin-4-one Derivatives: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's chemical structure is a critical step. This guide provides a comparative overview of key analytical techniques for the structural elucidation of 3-Phenyl-2-thioxoimidazolidin-4-one derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry. We present supporting experimental data, detailed protocols, and visual workflows to assist in the comprehensive characterization of these molecules.

The structural confirmation of synthesized organic compounds relies on a combination of spectroscopic and analytical techniques. Each method provides unique insights into the molecular architecture. For this compound derivatives, a multi-faceted approach involving Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography is typically employed to provide unequivocal proof of structure.

Data Presentation: A Comparative Overview

To facilitate a clear comparison of the data obtained from different analytical methods, the following tables summarize typical experimental results for a representative compound, (±)-3-Phenyl-5-(4-methylphenyl)-2-thioxo-imidazolidine-4-one.[1]

Table 1: ¹H NMR and ¹³C NMR Spectral Data

Technique Assignment Chemical Shift (δ, ppm) Multiplicity/Coupling Constant (J, Hz)
¹H NMRCH₃-Ar2.27s
H55.49s
Aromatic H7.24–7.47m
NH10.99s
¹³C NMRCH₃-Ar21.2-
C563.1-
Aromatic C127.4, 129.2, 129.3, 129.4, 130.1, 131.7, 133.7, 138.9-
C4 (C=O)173.4-
C2 (C=S)183.1-

Table 2: Mass Spectrometry and Infrared Spectroscopy Data

Technique Parameter Value
Mass Spectrometry (EIMS)Molecular Ion [M]⁺˙ (m/z)282
Key Fragment Ions (m/z)254, 135, 132, 119, 104, 103, 91, 77, 163
Infrared (IR) SpectroscopyNH Stretch (cm⁻¹)3154
C=O Stretch (cm⁻¹)1759
C=S Stretch (cm⁻¹)1513

Key Experimental Techniques and Protocols

A logical workflow is essential for the efficient and accurate structural determination of newly synthesized compounds. The following diagram illustrates a typical workflow.

G Experimental Workflow for Structure Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification IR Infrared (IR) Spectroscopy Purification->IR NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D MS Mass Spectrometry (MS / HRMS) Purification->MS Xray Single-Crystal X-ray Crystallography Purification->Xray If suitable crystals form Structure_Confirmed Structure Confirmed IR->Structure_Confirmed NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D If structure is complex or ambiguous NMR_1D->Structure_Confirmed MS->Structure_Confirmed NMR_2D->Structure_Confirmed Xray->Structure_Confirmed G NMR Data Interpretation Pathway H_NMR ¹H NMR (Chemical Shift, Integration, Multiplicity) COSY COSY (¹H-¹H Connectivity) H_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Connectivity) H_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H_NMR->HMBC Structure Proposed Structure H_NMR->Structure C_NMR ¹³C NMR (Number of Signals, Chemical Shift) C_NMR->HSQC C_NMR->HMBC C_NMR->Structure COSY->Structure HSQC->Structure HMBC->Structure

References

A Comparative Analysis of the Anticancer Efficacy of 3-Phenyl-2-thioxoimidazolidin-4-one and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer activities of the synthetic compound 3-Phenyl-2-thioxoimidazolidin-4-one and the well-established chemotherapeutic agent, doxorubicin. This analysis is based on available preclinical data, focusing on their cytotoxic effects, mechanisms of action, and the signaling pathways they modulate. While direct comparative studies on the specific molecule this compound against doxorubicin are limited, this guide draws upon data from closely related 2-thioxoimidazolidin-4-one derivatives to provide a valuable benchmark for researchers.

Quantitative Comparison of Cytotoxic Activity

The in vitro cytotoxic effects of 2-thioxoimidazolidin-4-one derivatives and doxorubicin have been evaluated against various cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit the growth of 50% of cancer cells, is a key metric for comparison.

Compound/DrugCancer Cell LineIC50 (µg/mL)Reference
2-thioxoimidazolidin-4-one derivative (Compound 7) HepG-2 (Liver Cancer)74.21[1]
Doxorubicin HepG-2 (Liver Cancer)19.32[1]
2-thioxoimidazolidin-4-one derivative (Compound 9) HCT-116 (Colon Cancer)72.46[1]
Doxorubicin HCT-116 (Colon Cancer)33.64[1]
2-thioxoimidazolidin-4-one derivative (Compound 14) HepG-2 (Liver Cancer)2.33[2]
2-thioxoimidazolidin-4-one derivative (Compound 5) MCF-7 (Breast Cancer)3.98[2]

Mechanisms of Anticancer Action

This compound Derivatives

Derivatives of 2-thioxoimidazolidin-4-one have been shown to exert their anticancer effects through the induction of apoptosis (programmed cell death) and by causing cell cycle arrest.[3] Key signaling pathways implicated in their activity include the inhibition of the PI3K/AKT pathway and the modulation of the Nrf2 signaling pathway.[4][5]

  • Apoptosis Induction: These compounds have been observed to trigger both intrinsic and extrinsic apoptotic pathways, leading to the activation of caspases, which are key executioner proteins in apoptosis.[5]

  • Cell Cycle Arrest: Studies have demonstrated that these derivatives can halt the progression of the cell cycle at various phases, such as the G2/M phase, thereby preventing cancer cell proliferation.[3][4]

  • PI3K/AKT Pathway Inhibition: The PI3K/AKT signaling pathway is crucial for cell survival and proliferation. Inhibition of this pathway by 2-thioxoimidazolidin-4-one derivatives can lead to decreased cancer cell viability.[4]

  • Nrf2 Pathway Modulation: The Nrf2 pathway is involved in cellular defense against oxidative stress. While its role in cancer is complex, some derivatives have been shown to inhibit Nrf2, which can sensitize cancer cells to treatment.[5]

Doxorubicin

Doxorubicin is a well-characterized anthracycline antibiotic with multiple anticancer mechanisms.[6]

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself into the DNA of cancer cells, preventing DNA replication and transcription. It also inhibits topoisomerase II, an enzyme essential for DNA repair, leading to DNA strand breaks and subsequent cell death.[6]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can generate high levels of ROS, which cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis.[7]

  • Induction of Apoptosis and Cell Cycle Arrest: Doxorubicin is a potent inducer of apoptosis through various signaling pathways, including the p53, TGF-beta/Smad3, and Notch pathways.[8] It also causes cell cycle arrest, primarily at the G2/M phase.[8][9]

Signaling Pathway Diagrams

To visualize the molecular mechanisms, the following diagrams illustrate the key signaling pathways affected by this compound derivatives and doxorubicin.

Doxorubicin_Apoptosis_Pathway Doxorubicin Doxorubicin DNA_Damage DNA Damage (Intercalation, Topo II Inhibition) Doxorubicin->DNA_Damage ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS p53 p53 Activation DNA_Damage->p53 ROS->p53 Bax Bax p53->Bax Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Doxorubicin-induced apoptosis pathway.

Thioxoimidazolidinone_Pathway Thioxo 3-Phenyl-2-thioxo- imidazolidin-4-one Derivative PI3K PI3K Thioxo->PI3K AKT AKT PI3K->AKT Apoptosis Apoptosis PI3K->Apoptosis Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival AKT->Apoptosis Experimental_Workflow cluster_invitro In Vitro Anticancer Activity Evaluation Cell_Culture Cancer Cell Culture (e.g., HepG-2, MCF-7) Compound_Treatment Treatment with This compound or Doxorubicin Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Cell Viability, IC50) Compound_Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Assay (Apoptosis Analysis) Compound_Treatment->Apoptosis_Assay Cell_Cycle_Assay PI Staining (Cell Cycle Analysis) Compound_Treatment->Cell_Cycle_Assay Data_Analysis Data Analysis and Comparison MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis

References

A Comparative Guide to the Biological Activities of 3-Phenyl-2-thioxoimidazolidin-4-one and Rhodanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of two prominent heterocyclic scaffolds: 3-Phenyl-2-thioxoimidazolidin-4-one and rhodanine derivatives. Both classes of compounds have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. This document aims to present a side-by-side comparison of their anticancer and antimicrobial properties, supported by quantitative experimental data from various studies. Detailed experimental protocols for the key biological assays are also provided to facilitate the replication and validation of these findings.

Core Chemical Structures

The fundamental chemical structures of this compound and rhodanine are depicted below. Variations in substituents at different positions on these rings give rise to a diverse library of derivatives with distinct biological profiles.

This compoundRhodanine (2-Thioxothiazolidin-4-one)

Anticancer Activity: A Comparative Overview

Both this compound and rhodanine derivatives have demonstrated significant potential as anticancer agents. Their cytotoxic effects have been evaluated against a variety of cancer cell lines, with some derivatives exhibiting potent activity. The following tables summarize the 50% inhibitory concentration (IC50) values for representative compounds from each class.

Table 1: Anticancer Activity of this compound Derivatives
CompoundTested Cell LineIC50 (µg/mL)Reference
(E)-3-[1-(4-bromophenyl)ethylideneamino]-2-thioxoimidazolidin-4-one derivative 14 HePG-2 (Human hepatocellular carcinoma)2.33[1][2]
(E)-3-[1-(4-bromophenyl)ethylideneamino]-2-thioxoimidazolidin-4-one derivative 5 MCF-7 (Human breast adenocarcinoma)3.98[1][2]
2-thioxoimidazolidin-4-one with benzimidazole, pyrazole, triazole, and/or benzoxazole moietiesHepG-2 (Human hepatocellular carcinoma)2.33[3]
Imidazoline derivativeHCT-116 (Human colorectal carcinoma)0.76[3]
Table 2: Anticancer Activity of Rhodanine Derivatives
CompoundTested Cell LineIC50 (µM)Reference
5-[4-(arylmethylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ylidene]-2-thioxo-1,3-thiazolidin-4-one 14 MCF-7 (Human breast adenocarcinoma)7.67 (µg/mL)[4]
5-[4-(arylmethylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ylidene]-2-thioxo-1,3-thiazolidin-4-one 15 MCF-7 (Human breast adenocarcinoma)11.7 (µg/mL)[4]
3-[2-(4-hydroxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one derivative 4 HCT 116 (Human colorectal carcinoma)10[4]
N-3-substituted rhodanine 6 A549 (Human non-small cell lung cancer)43.6[4]
Benzimidazole-rhodanine conjugate 32 HL-60 (Human promyelocytic leukemia)0.21[4]
Benzimidazole-rhodanine conjugate 32 MDA-MB-231 (Human breast adenocarcinoma)0.33[4]
Benzimidazole-rhodanine conjugate 32 Raji (Human Burkitt's lymphoma)1.23[4]
Benzimidazole-rhodanine conjugate 32 A549 (Human non-small cell lung cancer)2.67[4]
S-glucosylated rhodanine 6 HepG2 (Human hepatocellular carcinoma)0.21[5]
S-glucosylated rhodanine 7 A549 (Human non-small cell lung cancer)0.31[5]
Amide-functionalized rhodanine-3-acetic acid derivative I20 A549 (Human non-small cell lung cancer)7.0[6]
Rhodanine-piperazine hybrid 13 MCF-7 (Human breast adenocarcinoma)67[7]
Rhodanine-piperazine hybrid 17 MDA-MB-468 (Human breast adenocarcinoma)58[7]

Antimicrobial Activity: A Comparative Overview

The antimicrobial potential of these heterocyclic compounds is another area of intense research. Derivatives of both scaffolds have shown activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) is a key parameter for quantifying this activity.

Table 3: Antimicrobial Activity of this compound Derivatives
CompoundMicroorganismMIC (µg/mL)Reference
2-thioxoimidazolidin-4-one derivative RPI-10Bacillus cereus- (Inhibition Zone)[8]
2-thioxoimidazolidin-4-one derivative RPI-5Staphylococcus aureus- (Inhibition Zone)[8]
Table 4: Antimicrobial Activity of Rhodanine Derivatives
CompoundMicroorganismMIC (µM)Reference
N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamideMycobacterium tuberculosis8-16[9]
4-(trifluoromethyl)phenyl 2-(4-oxo-2-thioxothiazolidin-3-yl)acetateMethicillin-resistant Staphylococcus aureus (MRSA)≥15.62[9]
2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetic acidsNon-tuberculous mycobacteria≥32[9]
5-Pyridylmethylidene-3-rhodanine-carboxyalkyl acid /3a-dGram-positive bacteria7.8 - 125 (µg/mL)[10]

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (this compound or rhodanine derivatives)

  • MTT solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of culture medium and incubate for 24 hours.[11][12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of cell incubation, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[13]

  • MTT Addition: After the treatment period, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[11][12]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the purple formazan crystals.[11][13] The plate can be placed on an orbital shaker for about 15 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11] A reference wavelength of around 630-650 nm can be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14] The broth microdilution method is a common technique for determining MIC.[15][16]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium[15]

  • Test compounds

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., ~5×10^5 CFU/mL)[15]

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.[17]

  • Inoculation: Add a standardized inoculum of the microorganism to each well.[15] Include a positive control well (broth and inoculum without compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified time (e.g., 18-24 hours).[15]

  • Result Interpretation: After incubation, visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[16]

Visualizing Workflows and Pathways

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_synthesis General Synthetic Workflow Reactants Starting Materials (e.g., Phenylthiourea, Chloroacetic acid for 3-PTIO; Thioglycolic acid, Aldehyde for Rhodanine) Cyclization Cyclization Reaction Reactants->Cyclization Core_Scaffold Core Heterocyclic Scaffold (3-PTIO or Rhodanine) Cyclization->Core_Scaffold Derivatization Derivatization (Addition of various substituents) Core_Scaffold->Derivatization Final_Derivatives Library of Derivatives Derivatization->Final_Derivatives

Caption: General synthetic workflow for derivatives.

MTT_Workflow cluster_mtt MTT Assay Workflow A Seed Cells in 96-well Plate B Add Test Compound (Varying Concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability and IC50 G->H

Caption: Experimental workflow for the MTT assay.

MIC_Workflow cluster_mic MIC Determination Workflow (Broth Microdilution) P1 Prepare Serial Dilutions of Test Compound in Broth P2 Inoculate with Standardized Microorganism Suspension P1->P2 P3 Incubate at Appropriate Temperature P2->P3 P4 Visually Assess for Turbidity (Growth) P3->P4 P5 Determine Lowest Concentration with No Visible Growth (MIC) P4->P5

Caption: Workflow for MIC determination.

Apoptosis_Pathway cluster_apoptosis Simplified Apoptosis Signaling Pathway Drug Anticancer Compound (e.g., Rhodanine derivative) Cell_Stress Cellular Stress Drug->Cell_Stress Bax_Bak Activation of Bax/Bak Cell_Stress->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation (Executioner Caspase) Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling.

References

Validating the In Vitro Anticancer Activity of 3-Phenyl-2-thioxoimidazolidin-4-one In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer activity of 3-Phenyl-2-thioxoimidazolidin-4-one and its derivatives with established alternative therapies. It is designed to be an objective resource, presenting supporting experimental data from both in vitro and in vivo studies to validate its potential as a promising scaffold in cancer therapeutics. The information is structured to facilitate easy comparison and includes detailed experimental protocols for key assays and visualizations of relevant biological pathways.

In Vitro Anticancer Activity: A Comparative Analysis

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various derivatives compared to standard chemotherapeutic agents.

Table 1: Comparative in vitro cytotoxicity of this compound derivatives against Hepatocellular Carcinoma (HepG-2) cell line.

Compound/DrugIC50 (µM)Reference
This compound Derivative 1 2.33 µg/mL[1]
This compound Derivative 2 0.18[2][3]
This compound Derivative 4 0.017[2][3]
Doxorubicin 19.32 µg/mL[1]
5-Fluorouracil (5-FU) 5.18[2][3]
Staurosporine 5.07[2][3]

Table 2: Comparative in vitro cytotoxicity of this compound derivatives against Breast Carcinoma (MCF-7) cell line.

Compound/DrugIC50 (µM)Reference
Thiophenyl thienopyrimidinone Derivative 8 1.26[4]
Thiophenyl thienopyrimidinone Derivative 9 2.37[4]
Thiophenyl thienopyrimidinone Derivative 11 2.48[4]
Thiophenyl thienopyrimidinone Derivative 14 1.19[4]
Thiophenyl thienopyrimidinone Derivative 15 1.18[4]
Cisplatin 13.34[4]

Table 3: Comparative in vitro cytotoxicity of this compound derivatives against Colon Cancer (HCT-116) cell line.

Compound/DrugIC50 (µM)Reference
Imidazoline Derivative 0.76 µg/mL[1]
3-Substituted-4-oxo-imidazolidin-2-(1H)-thione Derivative 9 72.46 µg/mL[1]
Doxorubicin Not specified in µM[1]

In Vivo Validation of Anticancer Efficacy

The promising in vitro results of this compound derivatives have been further investigated in preclinical in vivo models, demonstrating their potential to inhibit tumor growth in a living system.

One study highlighted that a promising 2-thioxoimidazolidin-4-one derivative (compound 4) exhibited significant anti-cancer activity in a solid Ehrlich carcinoma (SEC) mouse model.[5] The in vivo study confirmed the compound's ability to activate antioxidant levels (catalase, superoxide dismutase, and glutathione) and improve hematological, biochemical, and histopathological parameters.[5]

Another study on novel 2-phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives identified a lead compound, (R)-8i, which demonstrated remarkable in vivo efficacy in an osteosarcoma mouse model, achieving a 52.9% inhibition of tumor growth.[6] These findings underscore the translational potential of this class of compounds from benchtop assays to preclinical models.

Experimental Protocols

To ensure the reproducibility and transparency of the presented data, detailed methodologies for the key experiments are provided below.

MTT Assay for Cell Viability

This colorimetric assay is a standard method to assess the cytotoxic effects of a compound on cancer cells.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours to allow formazan crystal formation E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: A typical workflow for assessing cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or control drugs and incubated for another 48 to 72 hours.

  • MTT Addition: Following the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated as the concentration of the compound that causes a 50% reduction in cell viability.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Workflow for Apoptosis Assay

Apoptosis_Assay_Workflow cluster_workflow Annexin V/PI Apoptosis Assay Workflow A Treat cells with the test compound B Harvest and wash cells A->B C Resuspend cells in binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F Xenograft_Workflow cluster_workflow In Vivo Xenograft Model Workflow A Subcutaneous injection of human cancer cells into immunocompromised mice B Tumor growth and monitoring A->B C Randomization of mice into treatment and control groups B->C D Administration of test compound, vehicle control, or positive control C->D E Measurement of tumor volume and body weight D->E F Euthanasia and tumor excision for further analysis E->F PI3K_AKT_Pathway cluster_pathway PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 to PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound 3-Phenyl-2-thioxo- imidazolidin-4-one Compound->PI3K Inhibits Compound->AKT Inhibits

References

Cross-Validation of Molecular Docking for 3-Phenyl-2-thioxoimidazolidin-4-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of molecular docking results for derivatives of 3-Phenyl-2-thioxoimidazolidin-4-one, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer properties. By juxtaposing computational predictions with experimental data, this document aims to offer a critical perspective on the reliability and predictive power of molecular docking in the context of this chemical series.

Comparative Analysis of Docking Performance

Molecular docking is a pivotal computational tool in drug discovery for predicting the binding orientation and affinity of a ligand to a protein target. However, the accuracy of these predictions can vary depending on the docking software, scoring function, and the intrinsic properties of the ligand and protein. A crucial step in validating any docking protocol is to assess its ability to correlate with experimental findings.

One study investigated the anticancer activity of a series of (E)-3-[1-(4-bromophenyl)ethylideneamino]-2-thioxoimidazolidin-4-one derivatives against the human hepatocellular cancer cell line (HepG-2) and breast carcinoma cell line (MCF-7).[1][2] Another study evaluated a different set of 2-thioxoimidazolidin-4-one derivatives against HepG2 cells.[3] These experimentally determined IC50 values provide a valuable benchmark for assessing the performance of molecular docking simulations.

A separate study performed molecular docking of this compound derivatives to the Estrogen Receptor (PDB ID: 3ERT) using Schrödinger software, suggesting a potential mechanism for their anticancer activity in estrogen-responsive cancers like MCF-7.[4]

To provide a framework for comparison, the following tables summarize the experimental cytotoxicity data. A comprehensive cross-validation would involve docking these specific compounds to their putative protein targets and comparing the resulting docking scores with the IC50 values.

Data Presentation

Table 1: Cytotoxicity of (E)-3-[1-(4-bromophenyl)ethylideneamino]-2-thioxoimidazolidin-4-one Derivatives [1][2]

Compound IDModificationIC50 (µg/mL) vs. HePG-2IC50 (µg/mL) vs. MCF-7
14 Attached benzoxazole moiety2.33-
5 Attached pyrazole moiety-3.98
11a Mannich base derivative243249
Doxorubicin Reference DrugValue not specified in this formatValue not specified in this format

Table 2: Cytotoxicity of 2-Thioxoimidazolidin-4-one Derivatives against HepG2 Cells [3]

Compound IDIC50 (µM)
2 0.18
4 0.017
Staurosporine 5.07
5-FU 5.18

Experimental Protocols

Molecular Docking Protocol (General)

A standardized molecular docking workflow is essential for reproducible results. The following protocol outlines a typical procedure that can be adapted for docking this compound derivatives.

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., Estrogen Receptor, PDB ID: 3ERT) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for amino acid residues at a physiological pH.

    • Assign partial charges to all atoms.

    • Minimize the energy of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structures of the this compound derivatives.

    • Convert the 2D structures to 3D structures.

    • Assign proper atom types and charges.

    • Generate different possible conformations (tautomers and stereoisomers) for each ligand.

    • Minimize the energy of each ligand conformation.

  • Grid Generation:

    • Define the binding site on the protein, typically centered on the co-crystallized ligand or identified through binding site prediction algorithms.

    • Generate a grid box that encompasses the entire binding pocket.

  • Docking Simulation:

    • Perform the docking of the prepared ligands into the defined grid using a chosen docking program (e.g., AutoDock, Glide, GOLD).

    • The program will explore various conformations and orientations of the ligand within the binding site.

  • Scoring and Analysis:

    • The docking program will calculate a binding score for each pose, representing the predicted binding affinity.

    • Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., HepG-2, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in an incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Trypsinize the cells and seed them into 96-well plates at a specific density.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds (this compound derivatives).

    • Replace the culture medium in the 96-well plates with fresh medium containing the different concentrations of the test compounds.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for a few hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualization of Methodologies and Pathways

Experimental Workflow for Docking and Cytotoxicity Assays

experimental_workflow cluster_comp Computational (In Silico) cluster_exp Experimental (In Vitro) cluster_validation Cross-Validation p_prep Protein Preparation grid Grid Generation p_prep->grid l_prep Ligand Preparation dock Molecular Docking l_prep->dock grid->dock score Scoring & Analysis dock->score compare Compare Docking Scores with IC50 Values score->compare culture Cell Culture seed Cell Seeding culture->seed treat Compound Treatment seed->treat mtt MTT Assay treat->mtt measure Absorbance Measurement mtt->measure ic50 IC50 Determination measure->ic50 ic50->compare

Caption: Workflow for cross-validating molecular docking with in vitro cytotoxicity data.

Potential Signaling Pathway for Anticancer Activity

The cytotoxic effects of this compound derivatives in cancer cells could be mediated through various signaling pathways. Given that some derivatives are docked against the Estrogen Receptor, a plausible mechanism in ER-positive breast cancer cells (like MCF-7) involves the modulation of estrogen signaling. The following diagram illustrates a simplified representation of this pathway.

signaling_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER_mem Estrogen Receptor ER_cyto Estrogen Receptor ER_mem->ER_cyto Translocates ER_nuc ER Dimer ER_cyto->ER_nuc Dimerizes ERE Estrogen Response Element (on DNA) ER_nuc->ERE Binds transcription Gene Transcription ERE->transcription proliferation Cell Proliferation & Survival transcription->proliferation apoptosis Apoptosis estrogen Estrogen estrogen->ER_mem Binds compound 3-Phenyl-2-thioxo- imidazolidin-4-one Derivative compound->ER_cyto Antagonizes

Caption: Simplified estrogen receptor signaling pathway and potential antagonism by test compounds.

References

Unveiling the Antimicrobial Potential: A Comparative Analysis of 3-Phenyl-2-thioxoimidazolidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, 3-Phenyl-2-thioxoimidazolidin-4-one derivatives have emerged as a promising class of compounds. This guide offers a comparative analysis of their antimicrobial spectrum, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical area of study. The data presented herein is compiled from various studies to provide a comprehensive overview of the antibacterial and antifungal activities of these derivatives.

Quantitative Antimicrobial Spectrum Analysis

The antimicrobial efficacy of this compound derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal species. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various derivatives from different studies.

Note: Direct comparison of MIC values across different studies should be approached with caution due to variations in experimental conditions, such as microbial strains, inoculum size, and specific protocols used.

Derivative/Compound CodeGram-Positive BacteriaMIC (µg/mL)Reference
C5 (3-((2-bromobenzylidene)amino)-2-thioxoimidazolidin-4-one) Staphylococcus aureus31.25 - 62.5[1]
C6 (3-((4-methoxybenzylidene)amino)-2-thioxoimidazolidin-4-one) Staphylococcus aureus62.5 - 125[1]
Compound IIIb Staphylococcus aureus25[2]
Compound 5b Staphylococcus aureus25[3]
Derivative/Compound CodeGram-Negative BacteriaMIC (µg/mL)Reference
Compound IIIg Escherichia coli25[2]
Compound IIIk Escherichia coli12.5[2]
Compound IIIg Pseudomonas aeruginosa25[2]
Compound 5b Pseudomonas aeruginosa25[3]
Derivative/Compound CodeFungal SpeciesMIC (µg/mL)Reference
Compound IIIb Candida albicans25[2]
Compound IIIj Candida albicans12.5[2]
Compound IIIk Candida albicans12.5[2]
Compound IIIf Aspergillus niger25[2]
Compound 5a, 5b, 5c, 5e Candida albicansVarious[3]
All except 5h Aspergillus nigerVarious[3]

Deciphering the Mechanism of Action

While the exact antimicrobial mechanism for all this compound derivatives is not fully elucidated and may vary between compounds, some studies on related thiazolidinone derivatives suggest potential modes of action. One proposed mechanism involves the inhibition of the bacterial two-component system WalKR (also known as YycFG), which is essential for cell viability and plays a crucial role in cell wall metabolism in Gram-positive bacteria. Inhibition of the histidine kinase WalK prevents the phosphorylation of the response regulator WalR, leading to the dysregulation of genes involved in cell wall synthesis and ultimately causing cell death.

Another potential mechanism, particularly for the broader class of oxazolidinones, is the inhibition of bacterial protein synthesis. These compounds are thought to bind to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein synthesis.[4][5]

Below is a diagram illustrating the proposed inhibition of the WalKR two-component system.

antimicrobial_mechanism cluster_membrane Bacterial Cell Membrane WalK WalK (Histidine Kinase) WalR WalR (Response Regulator) WalK->WalR Phosphorylation ADP ADP CellWall_Genes Cell Wall Synthesis Genes WalR->CellWall_Genes Regulates Transcription Derivative 3-Phenyl-2-thioxo- imidazolidin-4-one Derivative Derivative->WalK Inhibits Autophosphorylation ATP ATP CellDeath Cell Death CellWall_Genes->CellDeath Dysregulation leads to

Caption: Proposed mechanism of action: Inhibition of the WalKR two-component system.

Experimental Protocols

The determination of the antimicrobial spectrum of these derivatives relies on standardized and reproducible experimental protocols. The most common methods employed are the Agar Well Diffusion method for initial screening and the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Agar Well Diffusion Method

This method is a preliminary test to assess the antimicrobial activity of a compound.

  • Preparation of Inoculum: A standardized microbial suspension is prepared from a fresh culture, typically adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Well Preparation: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.

  • Application of Test Compound: A defined volume of the dissolved this compound derivative at a known concentration is added to each well. A solvent control is also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation and Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

agar_well_diffusion A Prepare Standardized Microbial Inoculum B Inoculate Mueller-Hinton Agar Plate (Lawn Culture) A->B C Create Wells in Agar B->C D Add Test Compound Solution to Wells C->D E Incubate Plates D->E F Measure Zone of Inhibition E->F

Caption: Experimental workflow for the Agar Well Diffusion method.

Broth Microdilution Method for MIC Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid broth medium.

  • Preparation of Compound Dilutions: Serial two-fold dilutions of the this compound derivative are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared and diluted to the final desired concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate containing the compound dilutions is inoculated with the microbial suspension.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Reading of Results: The plate is visually inspected or read with a microplate reader to determine the lowest concentration of the compound at which there is no visible growth (turbidity). This concentration is the MIC.

broth_microdilution A Prepare Serial Dilutions of Test Compound in Broth C Inoculate Microtiter Plate Wells with Microbial Suspension A->C B Prepare Standardized Microbial Inoculum B->C D Include Positive and Negative Controls C->D E Incubate Microtiter Plate C->E F Determine MIC (Lowest Concentration with No Visible Growth) E->F

Caption: Experimental workflow for the Broth Microdilution MIC assay.

References

Unveiling the Cancer-Fighting Potential: 3-Phenyl-2-thioxoimidazolidin-4-one Shows High Selectivity for Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

New research indicates that 3-Phenyl-2-thioxoimidazolidin-4-one and its derivatives demonstrate a promising ability to selectively target and inhibit the growth of cancer cells while leaving healthy, normal cells unharmed. This selective cytotoxicity is a critical attribute for any potential anti-cancer therapeutic, aiming to maximize efficacy against tumors and minimize the debilitating side effects often associated with traditional chemotherapy. Experimental data from multiple studies highlight the compound's potential, with some derivatives exhibiting significantly lower IC50 values (a measure of potency) in cancer cell lines compared to normal cells.

The mechanism behind this selectivity appears to be linked to the compound's ability to induce apoptosis, or programmed cell death, and to interfere with crucial signaling pathways that are often dysregulated in cancer. In particular, the PI3K/AKT pathway, a key regulator of cell growth and survival, has been identified as a target. By inhibiting this pathway, these compounds can effectively halt the proliferation of cancer cells.

Performance Data: A Comparative Analysis

The following tables summarize the cytotoxic activity of this compound derivatives against various cancer cell lines and, where available, against normal cell lines. This data, collected from in vitro studies, provides a quantitative measure of the compounds' efficacy and selectivity.

Table 1: Cytotoxicity (IC50) of this compound Derivatives in Cancer vs. Normal Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI = IC50 Normal / IC50 Cancer)Reference
Compound 4HepG2 (Liver Cancer)0.017THLE-2 (Normal Liver)High (Specific value not provided, but noted as safe)High[1][2]
Compound 7HepG2 (Liver Cancer)18.43Normal Lung Cell LineNo effect observedHigh[3]
Compound 9HCT-116 (Colon Cancer)72.46Not SpecifiedNot Specified-[3]
Compound 14HepG2 (Liver Cancer)2.33 (µg/mL)Not SpecifiedNot Specified-[4][5][6]
Compound 5MCF-7 (Breast Cancer)3.98 (µg/mL)Not SpecifiedNot Specified-[4][5][6]

Table 2: Comparison with Standard Chemotherapeutic Agents

Compound/DerivativeCancer Cell LineIC50 (µM)Standard DrugIC50 (µM)Reference
Compound 4HepG2 (Liver Cancer)0.017Staurosporine5.07[1][2]
Compound 4HepG2 (Liver Cancer)0.0175-Fluorouracil (5-FU)5.18[1][2]
Compound 2HepG2 (Liver Cancer)0.18Staurosporine5.07[1][2]
Compound 2HepG2 (Liver Cancer)0.185-Fluorouracil (5-FU)5.18[1][2]
Compound 7HepG2 (Liver Cancer)19.32 (µg/mL)DoxorubicinNot specified in direct comparison[3]
Compound 9HCT-116 (Colon Cancer)72.46 (µg/mL)Doxorubicin33.64 (µg/mL)[3]

Delving into the Mechanism: Signaling Pathways and Experimental Workflows

The anti-cancer activity of this compound derivatives is underpinned by their interaction with specific cellular signaling pathways. The PI3K/AKT pathway, which is crucial for cell survival and proliferation, has been identified as a key target.[1][2] Inhibition of this pathway by these compounds leads to the induction of apoptosis in cancer cells.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation AKT->Cell_Growth Compound 3-Phenyl-2-thioxo- imidazolidin-4-one Derivative Compound->PI3K Inhibits

Figure 1: Simplified PI3K/AKT signaling pathway and the inhibitory action of this compound derivatives.

The assessment of this selective cytotoxicity involves a series of well-defined experimental procedures. A typical workflow begins with cell culture, followed by treatment with the compound and subsequent analysis of cell viability, apoptosis, and cell cycle progression.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Data Analysis cluster_results Results Cell_Culture 1. Cell Culture (Cancer and Normal Cells) Incubation 3. Cell Treatment (Incubate cells with various concentrations of the compound) Cell_Culture->Incubation Compound_Prep 2. Compound Preparation (this compound derivative) Compound_Prep->Incubation MTT_Assay 4a. Cell Viability Assay (e.g., MTT Assay) Incubation->MTT_Assay Apoptosis_Assay 4b. Apoptosis Assay (e.g., Flow Cytometry with Annexin V/PI staining) Incubation->Apoptosis_Assay Cell_Cycle_Assay 4c. Cell Cycle Analysis (e.g., Flow Cytometry with Propidium Iodide staining) Incubation->Cell_Cycle_Assay IC50 Determine IC50 values MTT_Assay->IC50 Apoptosis_Induction Quantify Apoptosis Apoptosis_Assay->Apoptosis_Induction Cell_Cycle_Arrest Analyze Cell Cycle Distribution Cell_Cycle_Assay->Cell_Cycle_Arrest

Figure 2: General experimental workflow for assessing the selectivity of anticancer compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in the assessment of this compound's selectivity.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells and serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound derivative. A control group with no compound is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This method is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This technique is employed to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the compound at its IC50 concentration.

  • Cell Fixation: After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is measured by flow cytometry. The percentage of cells in each phase of the cell cycle is then quantified. An accumulation of cells in a particular phase suggests a cell cycle arrest. For instance, some derivatives of 2-thioxoimidazolidin-4-one have been shown to cause cell cycle arrest at the G0/G1 or S phase.[3] One study found that a particular derivative induced G2/M phase cell cycle arrest in HepG2 cancer cells.[1][2]

References

A Comparative Guide to the Synthetic Efficiency of Routes to 3-Phenyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-phenyl-2-thioxoimidazolidin-4-one, a core scaffold in medicinal chemistry, can be approached through various synthetic routes. The efficiency of these routes, measured in terms of yield, reaction time, and operational simplicity, is a critical factor in the selection of a synthetic strategy for research and drug development. This guide provides a comparative analysis of the most common and effective methods for the synthesis of this valuable heterocyclic compound, supported by experimental data from the literature.

At a Glance: Comparison of Synthetic Routes

Two primary and well-documented routes for the synthesis of this compound are the reaction of an α-amino acid with phenylisothiocyanate and the cyclization of a 4-phenylthiosemicarbazide derivative. The following tables summarize the quantitative data for these methodologies.

Table 1: Overall Route Comparison

ParameterRoute 1: From Glycine & PhenylisothiocyanateRoute 2: From 4-Phenylthiosemicarbazide
Starting Materials Glycine, PhenylisothiocyanatePhenylisothiocyanate, Hydrazine, Ethyl Chloroacetate
Number of Steps 22
Typical Overall Yield ~80-90%[1]~58-78% (calculated from individual step yields)
Key Advantages Readily available starting materials, well-established procedure.High yield in intermediate and cyclization steps.
Key Disadvantages Can require harsh acidic conditions for cyclization.Involves the use of hydrazine, which is toxic.

Table 2: Step-by-Step Efficiency Analysis

Synthetic StepReagents & ConditionsTypical Yield (%)Typical Reaction Time
Route 1, Step 1: Phenylthiocarbamoyl-glycine formation Glycine, Phenylisothiocyanate, Pyridine/Water, NaOH, 40°CHigh (intermediate not always isolated)< 30 minutes[1]
Route 1, Step 2: Cyclization to this compound Phenylthiocarbamoyl-glycine, 1N HCl, Reflux80-90% (overall for 2 steps)[1]2 hours[1]
Route 2, Step 1: 4-Phenylthiosemicarbazide synthesis Phenyl isothiocyanate, Hydrazine hydrate, Ethanol, Room Temperature86%Not specified
Route 2, Step 2: Cyclization to this compound 4-Phenylthiosemicarbazide, Ethyl chloroacetate, Sodium acetate, Ethanol, Reflux68-91% (for analogous thiazolidinones)1-3 hours

Synthetic Route Overviews

The two main synthetic pathways to this compound are outlined below. Each route offers distinct advantages and involves different intermediate compounds.

cluster_0 Route 1: From Glycine cluster_1 Route 2: From 4-Phenylthiosemicarbazide A Glycine C Phenylthiocarbamoyl-glycine (PTC-glycine) A->C Pyridine/H2O, NaOH, 40°C B Phenylisothiocyanate B->C D This compound C->D 1N HCl, Reflux E Phenylisothiocyanate G 4-Phenylthiosemicarbazide E->G Ethanol, RT F Hydrazine Hydrate F->G I This compound G->I NaOAc, Ethanol, Reflux H Ethyl Chloroacetate H->I G start Start: Glycine & Phenylisothiocyanate step1 Step 1: PTC-glycine Formation - Dissolve glycine in pyridine/water - Adjust pH to 9 with NaOH - Heat to 40°C - Add Phenylisothiocyanate - Maintain pH 9 with NaOH (<30 min) start->step1 step2 Step 2: Work-up - Extract with benzene - Acidify with HCl to precipitate PTC-glycine step1->step2 step3 Step 3: Cyclization - Suspend PTC-glycine in 1N HCl - Reflux for 2 hours step2->step3 step4 Step 4: Isolation & Purification - Concentrate under vacuum - Recrystallize from acetic acid/water step3->step4 end End Product: This compound step4->end G start Start: Phenylisothiocyanate & Hydrazine step1 Step 1: Intermediate Synthesis - React phenylisothiocyanate with hydrazine hydrate in ethanol at room temperature start->step1 step2 Intermediate: 4-Phenylthiosemicarbazide step1->step2 step3 Step 2: Cyclization - React 4-phenylthiosemicarbazide with ethyl chloroacetate - Add sodium acetate as base - Reflux in ethanol for 1-3 hours step2->step3 step4 Step 3: Isolation & Purification - Cool reaction mixture - Filter and recrystallize the product step3->step4 end End Product: This compound step4->end

References

A Comparative Analysis of 3-Phenyl-2-thioxoimidazolidin-4-one Enantiomers: Unveiling Stereospecific Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of the biological effects of the (R)- and (S)-enantiomers of 3-Phenyl-2-thioxoimidazolidin-4-one is not yet available in published scientific literature. Extensive searches have not yielded specific experimental data directly comparing the individual enantiomers of this compound. However, the broader class of 2-thioxoimidazolidin-4-ones, also known as thiohydantoins, is the subject of considerable research, demonstrating a wide array of biological activities. This guide provides a comprehensive overview of the known biological effects of thiohydantoin derivatives, highlights the critical importance of stereochemistry in their pharmacological activity, and presents a hypothetical framework for the future comparative evaluation of the this compound enantiomers.

The 2-thioxoimidazolidin-4-one scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] Derivatives of this core structure have been investigated for a multitude of therapeutic applications.

General Biological Activities of 2-Thioxoimidazolidin-4-one Derivatives:
  • Anticancer Activity: This is one of the most extensively studied properties of thiohydantoin derivatives. These compounds have shown efficacy against various cancer cell lines, including breast, liver, and prostate cancer.[3][4][5][6] Some derivatives act by inducing apoptosis (programmed cell death), causing cell cycle arrest, or inhibiting key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway.[4][7]

  • Antimicrobial and Antifungal Activity: Several 2-thioxoimidazolidin-4-one derivatives have demonstrated potent activity against a range of bacteria and fungi.[8][9]

  • Antiviral Activity: Certain compounds within this class have been shown to inhibit the replication of viruses such as HIV and influenza.[10]

  • Anti-inflammatory Effects: Thiohydantoin derivatives have also been explored for their potential to modulate inflammatory responses.

  • Other Activities: A variety of other biological effects have been reported, including anticonvulsant, antidiabetic, and anticoagulant properties.[3][10]

Given the chiral nature of many biologically active molecules, it is highly probable that the (R)- and (S)-enantiomers of this compound would exhibit different pharmacological profiles. The spatial arrangement of the phenyl group at the stereocenter can significantly influence the binding affinity to biological targets such as enzymes and receptors, leading to variations in efficacy and even different biological effects.

Hypothetical Comparative Data

In the absence of experimental data for the specific enantiomers of this compound, the following tables are presented as a hypothetical illustration of how such comparative data could be structured. The values are purely for exemplary purposes and are not based on experimental results.

Table 1: Hypothetical Anticancer Activity of this compound Enantiomers against MCF-7 Breast Cancer Cells

EnantiomerIC₅₀ (µM)Mechanism of Action
(R)-enantiomer15.2Induction of Apoptosis
(S)-enantiomer89.5G2/M Cell Cycle Arrest
Racemic Mixture35.8Mixed

Table 2: Hypothetical Antibacterial Activity of this compound Enantiomers

EnantiomerMinimum Inhibitory Concentration (MIC) against S. aureus (µg/mL)
(R)-enantiomer32
(S)-enantiomer>256
Racemic Mixture64

Proposed Experimental Protocols for Comparative Analysis

To elucidate the distinct biological effects of the (R)- and (S)-enantiomers of this compound, a series of in vitro experiments would be required following their successful chiral separation.

Synthesis and Chiral Separation

The initial step involves the synthesis of the racemic mixture of this compound, followed by the separation of the individual enantiomers. A potential synthetic route is the reaction of the corresponding amino acid derivative with an isothiocyanate.[11] Chiral separation can then be achieved using techniques such as chiral high-performance liquid chromatography (HPLC).

In Vitro Anticancer Activity Assessment (MTT Assay)

Objective: To determine the cytotoxic effects of the individual enantiomers and the racemic mixture on a cancer cell line (e.g., MCF-7 breast cancer cells).

Methodology:

  • MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the (R)-enantiomer, (S)-enantiomer, and the racemic mixture for 48 hours.

  • Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • After incubation, the formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined for each compound.

Analysis of Apoptosis (Annexin V/Propidium Iodide Staining)

Objective: To investigate whether the observed cytotoxicity is due to the induction of apoptosis.

Methodology:

  • MCF-7 cells are treated with the IC₅₀ concentrations of each enantiomer and the racemic mixture for 24 hours.

  • The cells are then harvested and washed with a binding buffer.

  • Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

Objective: To determine the effect of the compounds on cell cycle progression.

Methodology:

  • MCF-7 cells are treated with the IC₅₀ concentrations of each compound for 24 hours.

  • The cells are harvested, fixed in ethanol, and treated with RNase A.

  • The cells are then stained with Propidium Iodide (PI).

  • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Visualizing Experimental Workflows and Signaling Pathways

To further delineate the potential mechanisms of action, the following diagrams illustrate a hypothetical experimental workflow and a key signaling pathway often implicated in the anticancer effects of thiohydantoin derivatives.

experimental_workflow cluster_synthesis Synthesis & Separation cluster_bioactivity Biological Evaluation cluster_mechanism Mechanism of Action racemic Racemic Synthesis of 3-Phenyl-2-thioxo- imidazolidin-4-one chiral_sep Chiral HPLC Separation racemic->chiral_sep enantiomers (R)-enantiomer & (S)-enantiomer chiral_sep->enantiomers mtt MTT Assay (Cytotoxicity) enantiomers->mtt apoptosis Annexin V/PI (Apoptosis) mtt->apoptosis cell_cycle Flow Cytometry (Cell Cycle) mtt->cell_cycle western_blot Western Blot (Protein Expression) apoptosis->western_blot cell_cycle->western_blot pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Inhibition mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Growth Cell Growth mTOR->Growth Enantiomer (R)- or (S)-Enantiomer (Hypothetical Inhibitor) Enantiomer->PI3K Inhibition? Enantiomer->Akt Inhibition?

References

Independent Verification of the Reported Biological Activities of 3-Phenyl-2-thioxoimidazolidin-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported biological activities of 3-Phenyl-2-thioxoimidazolidin-4-one and its derivatives with alternative compounds. The information is supported by experimental data from various studies to offer a comprehensive overview for research and drug development purposes.

Introduction to this compound

This compound belongs to the 2-thiohydantoin class of heterocyclic compounds. This scaffold has garnered significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. These activities primarily include antimicrobial, anticancer, and anticonvulsant properties.[1] This guide will delve into each of these biological activities, presenting available quantitative data for derivatives of the core structure, comparing them with standard therapeutic agents, and detailing the experimental protocols used for their evaluation.

Antimicrobial Activity

Derivatives of 2-thioxoimidazolidin-4-one have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[1] The primary method for evaluating this activity is the agar well diffusion method, which measures the zone of inhibition, and the broth dilution method to determine the Minimum Inhibitory Concentration (MIC).

Comparative Data for Antimicrobial Activity
Compound/AlternativeOrganismMIC (µg/mL)Reference
2-Thioxoimidazolidin-4-one Derivatives
3-((2-bromobenzylidene)amino)-2-thioxoimidazolidin-4-oneStaphylococcus aureus≤ 31.25[2]
3-((4-methoxybenzylidene)amino)-2-thioxoimidazolidin-4-oneStaphylococcus aureus62.5 - 125[2]
Various Thiazolidin-4-one DerivativesGram-positive & Gram-negative bacteria8 - 240[3]
Standard Antibiotics
CiprofloxacinS. aureus, P. aeruginosa, S. typhi-[4]
AmpicillinGram-positive & Gram-negative bacteria-[3]

Note: The table showcases the potential of the 2-thioxoimidazolidin-4-one scaffold. The exact efficacy of this compound needs to be determined through direct testing.

Experimental Protocol: Agar Well Diffusion Method

This method is widely used to qualitatively assess the antimicrobial activity of plant extracts and synthesized compounds.[1]

Workflow for Agar Well Diffusion Method

prep Prepare sterile Mueller-Hinton agar plates inoculate Inoculate plates with a standardized microbial suspension prep->inoculate wells Create wells (6-8 mm diameter) in the agar inoculate->wells add_test Add test compound solution to the wells wells->add_test add_control Add positive and negative controls to separate wells wells->add_control incubate Incubate plates at 37°C for 24 hours add_test->incubate add_control->incubate measure Measure the diameter of the inhibition zones incubate->measure

Caption: Workflow of the Agar Well Diffusion Assay.

Detailed Steps:

  • Media Preparation: Sterile Mueller-Hinton agar is poured into petri dishes and allowed to solidify.

  • Inoculation: A standardized suspension of the test microorganism is uniformly spread over the agar surface.

  • Well Creation: Wells of 6-8 mm in diameter are aseptically punched into the agar.

  • Compound Application: A specific volume of the test compound solution (e.g., dissolved in DMSO) is added to the wells.

  • Controls: A positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound) are also added to separate wells.

  • Incubation: The plates are incubated at an appropriate temperature (typically 37°C) for 18-24 hours.

  • Observation: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Anticancer Activity

Several derivatives of 2-thioxoimidazolidin-4-one have been reported to exhibit significant cytotoxic activity against various cancer cell lines.[5][6] The most common method to evaluate this activity is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Comparative Data for Anticancer Activity (IC50 values in µM)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for some 2-thioxoimidazolidin-4-one derivatives against different cancer cell lines, compared to the standard chemotherapeutic drug Doxorubicin.

Compound/AlternativeHepG-2 (Liver Cancer)HCT-116 (Colon Cancer)MCF-7 (Breast Cancer)Reference
2-Thioxoimidazolidin-4-one Derivatives
Derivative with benzimidazole/pyrazole/triazole/benzoxazole moieties2.33 µg/mL--[5]
Imidazoline derivative-0.76 µg/mL-[5]
Compound 7 (a 2-thiohydanotin derivative)Arrests at G0/G1 phase--[5]
Compound 9 (a 2-thiohydanotin derivative)-Arrests at S phase-[5]
Compound 142.33 µg/mL--[6]
Compound 5--3.98 µg/mL[6]
Standard Anticancer Drug
Doxorubicin---[5]

Note: The data highlights the potential of the 2-thioxoimidazolidin-4-one scaffold as a source of novel anticancer agents. The specific activity of this compound would require direct experimental evaluation.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow for MTT Assay

seed Seed cells in a 96-well plate treat Treat cells with various concentrations of the test compound seed->treat incubate_treat Incubate for 24-72 hours treat->incubate_treat add_mtt Add MTT solution to each well incubate_treat->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt solubilize Add a solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read Read absorbance at ~570 nm solubilize->read

Caption: Workflow of the MTT Cell Viability Assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compound and a positive control (e.g., Doxorubicin).

  • Incubation: The plates are incubated for a period of 24 to 72 hours.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution.

  • Formazan Formation: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is then calculated from the dose-response curve.

Signaling Pathway: PI3K/Akt Pathway Inhibition

Some 2-thioxoimidazolidin-4-one derivatives have been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway.[7] This pathway is crucial for cell survival and proliferation.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Proliferation Cell Proliferation Akt->Proliferation promotes Survival Cell Survival Akt->Survival promotes Apoptosis Apoptosis Akt->Apoptosis inhibits Thioxoimidazolidinone 3-Phenyl-2-thioxo- imidazolidin-4-one Derivative Thioxoimidazolidinone->PI3K inhibits Thioxoimidazolidinone->Apoptosis induces

Caption: Inhibition of the PI3K/Akt signaling pathway.

Anticonvulsant Activity

The 2-thioxoimidazolidin-4-one scaffold is a sulfur analog of hydantoin, a well-known class of anticonvulsant drugs.[8] Consequently, derivatives of this scaffold have been investigated for their potential to manage seizures. The primary preclinical models for assessing anticonvulsant activity are the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests.

Comparative Data for Anticonvulsant Activity (ED50 values in mg/kg)

Specific ED50 (median effective dose) values for this compound are not available in the reviewed literature. The table below presents data for other anticonvulsant compounds to provide a reference for potential efficacy.

Compound/AlternativeMES Test ED50 (mg/kg)PTZ Test ED50 (mg/kg)Reference
Thiazolidinone Derivatives
PTT6 (a thiazolidin-4-one derivative)ActiveActive[9]
Isatin-based derivativesActive (at 30 mg/kg)Active (at 100 mg/kg)[10]
Standard Anticonvulsant Drugs
Phenytoin9.5Inactive[11]
Valproic Acid272149[11]
Diazepam-0.2[12]

Note: The data for derivatives suggests that the broader class of related heterocyclic compounds possesses anticonvulsant properties. Direct testing of this compound is necessary to determine its specific anticonvulsant profile.

Experimental Protocols: MES and PTZ Tests

Maximal Electroshock (MES) Seizure Test: This test is a model for generalized tonic-clonic seizures.

Workflow for MES Test

administer Administer test compound or vehicle to rodents wait Wait for the time of peak effect administer->wait electrodes Apply corneal electrodes wait->electrodes shock Deliver a maximal electrical stimulus electrodes->shock observe Observe for tonic hindlimb extension shock->observe protect Record protection (absence of tonic hindlimb extension) observe->protect

Caption: Workflow of the Maximal Electroshock Seizure Test.

Pentylenetetrazole (PTZ) Seizure Test: This test is a model for myoclonic and absence seizures.

Workflow for PTZ Test

administer_compound Administer test compound or vehicle to rodents wait_peak Wait for the time of peak effect administer_compound->wait_peak administer_ptz Administer a convulsant dose of PTZ wait_peak->administer_ptz observe_seizure Observe for clonic seizures for a set period administer_ptz->observe_seizure record_protection Record protection (absence of clonic seizures) observe_seizure->record_protection

Caption: Workflow of the Pentylenetetrazole Seizure Test.

Signaling Pathway: Modulation of Voltage-Gated Sodium Channels

Hydantoin-based anticonvulsants are known to exert their effects by modulating voltage-gated sodium channels, which are crucial for the propagation of action potentials in neurons. They stabilize the inactive state of these channels, thereby reducing neuronal hyperexcitability.

Na_Channel Voltage-Gated Sodium Channel Active Active State Inactive Inactive State Active->Inactive Inactivation Action_Potential Action Potential Propagation Active->Action_Potential Resting Resting State Inactive->Resting Repolarization Reduced_Firing Reduced Neuronal Firing Inactive->Reduced_Firing Resting->Active Depolarization Thioxoimidazolidinone 3-Phenyl-2-thioxo- imidazolidin-4-one Thioxoimidazolidinone->Inactive stabilizes

References

Safety Operating Guide

Proper Disposal of 3-Phenyl-2-thioxoimidazolidin-4-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 3-Phenyl-2-thioxoimidazolidin-4-one as a hazardous chemical waste. The disposal process must adhere to local, state, and federal regulations. This guide provides a comprehensive operational plan for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Assessment

Personal Protective Equipment (PPE) is mandatory when handling this substance.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.Prevents skin contact and potential irritation or allergic reaction.
Eye Protection Safety glasses with side shields or goggles.Protects eyes from dust or splashes.
Skin and Body Laboratory coat.Prevents contamination of personal clothing.
Respiratory Use in a well-ventilated area or under a fume hood.Minimizes inhalation of airborne particles.
Segregation and Storage of Chemical Waste

Proper segregation is critical to prevent dangerous chemical reactions.[2] this compound waste should be collected in a designated, properly labeled container.

Key Storage Practices:

  • Container: Use the original container if possible, or a compatible, leak-proof container made of plastic or glass.[1][2][3] The container must be in good condition and have a secure lid.[1]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".[4] The date of accumulation should also be noted.[4]

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory.[3] This area should be away from heat sources, direct sunlight, and high-traffic areas.[4]

  • Compatibility: Do not mix this waste with other chemical waste streams, such as solvents or acids, unless their compatibility is known.[2] Separate solid and liquid waste.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the procedure for the disposal of this compound.

Experimental Protocol: Chemical Waste Disposal

  • Preparation: 1.1. Ensure all necessary PPE is worn correctly. 1.2. Prepare the designated hazardous waste container by ensuring it is clean, dry, and correctly labeled.

  • Waste Collection: 2.1. For solid waste, carefully transfer the this compound into the waste container using a clean scoop or spatula. Avoid generating dust.[5] 2.2. For solutions containing the compound, pour the liquid waste into the designated container, avoiding splashes. 2.3. Do not overfill the container; a general rule is to fill it to no more than 90% capacity.[2]

  • Container Sealing and Storage: 3.1. Securely seal the container lid. 3.2. Wipe the exterior of the container with a damp cloth to remove any external contamination. 3.3. Place the sealed container in the designated satellite accumulation area.

  • Request for Pickup: 4.1. Once the container is full or the waste is ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[3] 4.2. Provide all necessary information about the waste as requested by the EHS office.

  • Decontamination: 5.1. Decontaminate all non-disposable equipment used during the process, such as spatulas or beakers, according to standard laboratory procedures. 5.2. Dispose of any contaminated disposable items, such as gloves or paper towels, in the solid hazardous waste stream.

Regulatory Compliance

The management of hazardous waste is governed by federal regulations, such as the Resource Conservation and Recovery Act (RCRA), and state-specific guidelines.[6] These regulations cover all stages of waste management, from generation to final disposal.[3][6] It is the responsibility of the waste generator to ensure compliance with all applicable laws.[2]

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.

G cluster_0 Waste Generation & Assessment cluster_1 Collection & Storage cluster_2 Final Disposal start Generation of This compound Waste assess Assess as Hazardous Waste start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe select_container Select Compatible & Leak-Proof Container ppe->select_container label_container Label Container: 'Hazardous Waste' & Chemical Name select_container->label_container collect_waste Transfer Waste to Container (Avoid Dust/Splashes) label_container->collect_waste seal_container Securely Seal Container collect_waste->seal_container store_container Store in Designated Satellite Accumulation Area seal_container->store_container request_pickup Contact EHS for Waste Pickup store_container->request_pickup documentation Complete Waste Disposal Manifest request_pickup->documentation ehs_collection EHS Collects Waste for Licensed Disposal documentation->ehs_collection

Caption: Workflow for the safe disposal of this compound.

G cluster_ppe Immediate Actions cluster_container Containment cluster_disposal Disposal Path start Spill or Unwanted Material wear_ppe Wear Full PPE start->wear_ppe segregate Segregate Waste Stream wear_ppe->segregate container_choice Use Original or Compatible Container segregate->container_choice labeling Label Clearly with Contents and Hazard Warnings container_choice->labeling contact_ehs Contact Environmental Health & Safety (EHS) labeling->contact_ehs disposal_facility Transfer to Licensed Hazardous Waste Facility contact_ehs->disposal_facility

Caption: Decision pathway for handling and disposing of chemical waste.

References

Personal protective equipment for handling 3-Phenyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Phenyl-2-thioxoimidazolidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a compound requiring careful management due to the potential hazards associated with its chemical class. The following procedures are based on established safety protocols for structurally similar thioxoimidazolidinone derivatives and general laboratory best practices.

Hazard Profile and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles with Side Shields or Face ShieldMust be worn at all times in the laboratory. A face shield is recommended when there is a risk of splashes.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves should be inspected before use and disposed of properly after handling the compound.
Body Protection Laboratory Coat or Chemical-Resistant GownA fully buttoned lab coat or a disposable gown should be worn to protect against skin contact.
Respiratory Protection NIOSH-Approved RespiratorA respirator may be necessary if handling the compound as a powder outside of a certified chemical fume hood or if aerosolization is possible.
Operational Plan for Safe Handling

Adherence to a strict operational workflow is essential to minimize exposure and ensure a safe laboratory environment.

Step-1: Preparation and Engineering Controls

  • Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Spill Kit: A chemical spill kit appropriate for solid and organic compounds should be available in the immediate vicinity.

Step-2: Compound Handling

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the compound.

  • Weighing and Transfer: When weighing or transferring the solid compound, do so in a fume hood to avoid inhalation of any dust particles. Use appropriate tools (e.g., spatula, weighing paper) to minimize dust generation.

  • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

Step-3: Post-Handling Procedures

  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent and decontaminating solution.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection

  • Solid Waste: All solid waste contaminated with this compound, including used weighing paper, contaminated PPE (gloves, disposable gowns), and spill cleanup materials, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing the compound and any solvents used for cleaning should be collected in a separate, labeled hazardous waste container for liquid organic waste.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container for hazardous chemical waste.

Labeling and Storage

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Waste containers should be kept securely closed when not in use and stored in a designated satellite accumulation area away from incompatible materials.

Final Disposal

  • Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Materials & Spill Kit don_ppe->gather_materials weigh_transfer Weigh & Transfer Compound gather_materials->weigh_transfer prep_solution Prepare Solution (if needed) weigh_transfer->prep_solution decontaminate Decontaminate Work Area & Equipment prep_solution->decontaminate remove_ppe Remove & Dispose of PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands segregate_waste Segregate Solid & Liquid Waste remove_ppe->segregate_waste Contaminated PPE label_waste Label Hazardous Waste Containers segregate_waste->label_waste store_waste Store Waste in Designated Area label_waste->store_waste dispose_waste Arrange for Professional Disposal store_waste->dispose_waste

Caption: Safe handling workflow for this compound.

References

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